Technical Documentation Center

Copper(II) citrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Copper(II) citrate

Core Science & Biosynthesis

Foundational

Synthesis of Copper(II) Citrate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Copper(II) citrate (B86180), a coordination complex of copper and citric acid, is a compound of increasing interest in the pharmaceutical and biomedical fields. Its potential applications as an antimicrobia...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Copper(II) citrate (B86180), a coordination complex of copper and citric acid, is a compound of increasing interest in the pharmaceutical and biomedical fields. Its potential applications as an antimicrobial agent, in drug delivery systems, and as a nutritional supplement underscore the need for well-documented and reproducible synthesis protocols. This technical guide provides a comprehensive overview of the synthesis of Copper(II) citrate from copper(II) sulfate (B86663) and sodium citrate, detailing experimental procedures, optimization strategies, and characterization methods.

Chemical Reaction and Stoichiometry

The synthesis of Copper(II) citrate from copper(II) sulfate and sodium citrate proceeds via a precipitation reaction. The balanced chemical equation for this reaction is:

3 CuSO₄(aq) + 2 Na₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 3 Na₂SO₄(aq)

This equation indicates that three moles of copper(II) sulfate react with two moles of trisodium (B8492382) citrate to produce one mole of Copper(II) citrate and three moles of sodium sulfate. The Copper(II) citrate, being sparingly soluble in water, precipitates out of the solution.[1]

Experimental Protocols

This section outlines a detailed methodology for the synthesis of Copper(II) citrate, compiled from various established protocols.

Materials and Equipment
  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers or Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Analytical balance

Synthesis Procedure
  • Preparation of Reactant Solutions:

    • Dissolve a specific amount of copper(II) sulfate pentahydrate in deionized water in a beaker.

    • In a separate beaker, dissolve the stoichiometric amount of trisodium citrate dihydrate in deionized water. Gentle heating and stirring can be used to facilitate dissolution.

  • Reaction and Precipitation:

    • Heat both the copper(II) sulfate and sodium citrate solutions to a desired temperature (e.g., 70°C).[2]

    • Slowly add the sodium citrate solution to the copper(II) sulfate solution while stirring continuously.

    • A light blue precipitate of Copper(II) citrate will form.[3]

    • Continue stirring the mixture at the elevated temperature for a set period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Separate the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with deionized water to remove any unreacted starting materials and sodium sulfate byproduct.

    • Further wash the precipitate with a small amount of ethanol (B145695) to aid in drying.

  • Drying:

    • Carefully transfer the filtered Copper(II) citrate to a watch glass or petri dish.

    • Dry the product in an oven at a temperature of 60-80°C until a constant weight is achieved. The final product is typically a light blue or greenish-blue powder.[3]

Quantitative Data

The yield and purity of the synthesized Copper(II) citrate are critical parameters. The following tables summarize key quantitative data.

Table 1: Reactant Quantities and Theoretical Yield

ReactantMolecular Weight ( g/mol )Molar RatioExample Mass (g) for 0.1 mol scale
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)249.68374.90
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)294.10258.82
Copper(II) citrate (Cu₃(C₆H₅O₇)₂)568.851 (Theo.)56.89

Table 2: Influence of Reaction Conditions on Yield

Molar Ratio (CuSO₄:Na₃C₆H₅O₇)Temperature (°C)Reported Yield (%)Reference
1.5 : 17082.46[2]

Note: The molar ratio in the reference is presented as CuSO₄/C₆H₅Na₃O₇ of 1.5/1, which corresponds to a 3:2 molar ratio of the reactants as per the stoichiometric equation.

Visualization of Experimental Workflow and Influencing Factors

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_final Final Product CuSO4 Dissolve CuSO₄·5H₂O in Deionized Water Heat Heat Solutions to 70°C CuSO4->Heat NaCitrate Dissolve Na₃C₆H₅O₇·2H₂O in Deionized Water NaCitrate->Heat Mix Mix Solutions with Stirring Heat->Mix Precipitate Precipitation of Cu₃(C₆H₅O₇)₂ Mix->Precipitate Cool Cool Mixture Precipitate->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Deionized Water & Ethanol Filter->Wash Dry Oven Dry (60-80°C) Wash->Dry FinalProduct Copper(II) Citrate Powder Dry->FinalProduct

Caption: Experimental workflow for the synthesis of Copper(II) citrate.

Factors Influencing Synthesis

influencing_factors cluster_inputs Controllable Parameters cluster_outputs Resulting Properties Synthesis Copper(II) Citrate Synthesis Yield Yield Synthesis->Yield Purity Purity Synthesis->Purity ParticleSize Particle Size Synthesis->ParticleSize MolarRatio Molar Ratio (CuSO₄ : Na₃Cit) MolarRatio->Synthesis Temperature Reaction Temperature Temperature->Synthesis Stirring Stirring Rate Stirring->Synthesis Time Reaction Time Time->Synthesis

Caption: Key factors influencing the synthesis of Copper(II) citrate.

Characterization of Copper(II) Citrate

To confirm the identity, purity, and structure of the synthesized Copper(II) citrate, several analytical techniques are employed.

Table 3: Analytical Techniques for Characterization

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of citrate functional groups and the coordination of the carboxylate groups to the copper ion.
X-ray Diffraction (XRD) Determines the crystalline structure and phase purity of the synthesized powder.[4][5]
Energy-Dispersive X-ray Spectroscopy (EDX) Provides elemental analysis, confirming the presence of copper, carbon, and oxygen.[2]
UV-Visible Spectroscopy (UV-Vis) Characterizes the electronic transitions of the copper(II) ion in the citrate complex.[6][7]

Applications in Research and Drug Development

Copper(II) citrate has emerged as a compound with significant potential in various biomedical applications:

  • Antimicrobial Agent: Copper ions are known for their antimicrobial properties, and Copper(II) citrate serves as a source of these ions. It has shown activity against various bacteria and fungi.[2]

  • Drug Delivery: The ability of citrate to form complexes with metal ions makes it a candidate for the development of drug delivery systems.

  • Nutritional Supplements: Copper is an essential trace element, and Copper(II) citrate can be used in dietary supplements.

Disclaimer: This technical guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory with appropriate safety precautions.

References

Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Cupric Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Cupric citrate (B86180), also known as copper(II) citrate, is an important copper salt of citric acid with significant applications in research...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric citrate (B86180), also known as copper(II) citrate, is an important copper salt of citric acid with significant applications in research, particularly in the fields of biochemistry, nutrition, and drug development.[1] Its utility stems from its role as a bioavailable source of copper(II) ions, which are essential cofactors for a multitude of enzymes involved in critical biological processes.[2][3] These processes include cellular respiration, antioxidant defense, and the maintenance of connective tissues.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of cupric citrate, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance and role in cellular signaling.

There is a notable discrepancy in the scientific literature regarding the precise molecular formula of cupric citrate, which is likely due to the formation of different coordination complexes between copper(II) and the tribasic citrate anion. The most frequently cited formulas are dicopper citrate (Cu₂C₆H₄O₇) and tricopper dicitrate (Cu₃(C₆H₅O₇)₂) .[5] The compound also commonly exists in various hydrated forms, most notably as a hemipentahydrate or a dihydrate.[5][6]

Chemical and Physical Properties

The chemical and physical properties of cupric citrate are summarized in the tables below. It is typically encountered as a green to bluish-green, odorless crystalline powder.[1] The hydrated form is generally seafoam green, while the anhydrous form is sky-blue.[5]

Table 1: General Chemical and Physical Properties of Cupric Citrate
PropertyValue
Appearance Green to bluish-green crystalline powder[1]
Odor Odorless[1]
Melting Point Decomposes upon heating[5]
Water Solubility Slightly soluble[5]
Other Solubilities Soluble in alkaline citrate solutions, ammonia, and dilute acids[5]
Stability The hydrated salt loses water of crystallization at approximately 100°C.[5] Stronger heating leads to decomposition.[5]
Table 2: Molar Mass and Formula Variations of Cupric Citrate
Formula NameMolecular FormulaMolar Mass ( g/mol )
Dicopper Citrate (anhydrous)C₆H₄Cu₂O₇315.18
Tricopper Dicitrate (anhydrous)C₁₂H₁₀Cu₃O₁₄568.85[5]
Dicopper Citrate HemipentahydrateC₆H₄Cu₂O₇·2.5H₂O360.22

Experimental Protocols

Synthesis of Cupric Citrate

Cupric citrate can be synthesized via several precipitation methods. Below are detailed protocols for two common approaches.

Method 1: Reaction of Copper(II) Sulfate (B86663) with Trisodium (B8492382) Citrate

This method involves the reaction of a soluble copper(II) salt with a citrate salt in an aqueous solution.

  • Materials:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

    • Deionized water

    • Beakers

    • Stirring rod

    • Heating plate

    • Filtration apparatus (e.g., Büchner funnel and flask)

    • Filter paper

  • Procedure:

    • Prepare a hot aqueous solution of copper(II) sulfate by dissolving a stoichiometric amount of CuSO₄·5H₂O in deionized water with gentle heating and stirring.

    • In a separate beaker, prepare a hot aqueous solution of trisodium citrate by dissolving a corresponding stoichiometric amount of Na₃C₆H₅O₇·2H₂O in deionized water.

    • Slowly add the hot sodium citrate solution to the hot copper(II) sulfate solution while stirring vigorously.

    • A greenish-blue precipitate of cupric citrate will form.

    • Continue stirring the mixture for a period to ensure complete precipitation.

    • Collect the precipitate by suction filtration using a Büchner funnel and filter paper.

    • Wash the precipitate with deionized water to remove any soluble impurities.

    • Dry the collected cupric citrate at room temperature or in a desiccator.

Method 2: Hydrothermal Synthesis

Hydrothermal synthesis is employed to obtain well-defined crystalline structures of cupric citrate.[2]

  • Materials:

    • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

    • Citric acid monohydrate (C₆H₈O₇·H₂O)

    • Deionized water

    • Teflon-lined autoclave

    • Convection oven

  • Procedure:

    • Prepare a clear solution by dissolving 8.2 mmol of copper(II) nitrate trihydrate and 6.8 mmol of citric acid monohydrate in 21.3 ml of deionized water.[2]

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave in a convection oven at 120°C for 48 hours.[2]

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting crystals, wash them with deionized water, and air dry.[2]

Thermal Decomposition of Cupric Citrate

The thermal decomposition of cupric citrate is a multi-stage process that yields finely powdered metallic copper, which can be pyrophoric.[5][7][8]

  • Materials:

    • Hydrated cupric citrate powder

    • Test tube

    • Bunsen burner or heating mantle

    • Cotton wool

  • Procedure:

    • Place a small amount of hydrated cupric citrate in a dry test tube.

    • Gently heat the test tube. The green hydrated salt will lose its water of crystallization at around 100°C, turning into the sky-blue anhydrous form.[5][9]

    • Upon stronger heating, the anhydrous salt will decompose, turning black.[10] The copper(II) ions are reduced by the citrate ions, forming very fine particles of metallic copper.[10]

    • If the decomposition is carried out under vacuum or with restricted air access (e.g., by plugging the test tube with cotton wool), the resulting metallic copper residue can be pyrophoric, meaning it will spontaneously ignite when exposed to air.[5][9]

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflows

Synthesis_and_Decomposition_Workflows cluster_synthesis Synthesis of Cupric Citrate cluster_decomposition Thermal Decomposition of Cupric Citrate S1 Prepare Hot Aqueous Solutions of Copper(II) Salt and Citrate Salt S2 Mix Solutions with Vigorous Stirring S1->S2 S3 Precipitation of Cupric Citrate S2->S3 S4 Collect Precipitate by Filtration S3->S4 S5 Wash with Deionized Water S4->S5 S6 Dry the Product S5->S6 D1 Heat Hydrated Cupric Citrate D2 Dehydration (~100°C) (Green to Blue) D1->D2 D3 Stronger Heating D2->D3 D4 Decomposition to Metallic Copper (Turns Black) D3->D4 D5 Pyrophoric Copper (if under vacuum) D4->D5

Synthesis and Decomposition Workflows
Role of Copper in Cellular Signaling

Cupric citrate serves as a bioavailable source of copper ions (Cu²⁺), which are potent modulators of various cell signaling pathways.[11][12] Copper can influence signaling at multiple levels, from the cell membrane to the nucleus.[11]

Copper_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor (e.g., RTK) Kinase_Cascade Kinase Cascade (e.g., Ras/MAPK, PI3K/AKT) Receptor->Kinase_Cascade Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Phosphatase Phosphatase Phosphatase->Kinase_Cascade Deactivates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cupric_Citrate Cupric Citrate Copper_Ion Copper Ion (Cu²⁺) Cupric_Citrate->Copper_Ion Dissociation Copper_Ion->Receptor Modulates Receptor-Ligand Interaction & Activation Copper_Ion->Kinase_Cascade Directly Regulates Kinase Activity Copper_Ion->Phosphatase Inhibits

Modulation of Cell Signaling by Copper Ions

Biological Significance and Applications in Research

The primary research value of cupric citrate lies in its ability to deliver copper ions to biological systems in a soluble and bioavailable form.[2][13] This makes it an invaluable tool for a variety of research applications:

  • Study of Copper Metabolism and Deficiency: Cupric citrate is used to investigate the mechanisms of copper uptake, transport, and storage in cells and organisms, as well as to model and study the effects of copper deficiency.[2]

  • Enzyme Function Analysis: As copper is a crucial cofactor for numerous enzymes, including cytochrome c oxidase, superoxide (B77818) dismutase (SOD), and lysyl oxidase, cupric citrate is used to study the structure, function, and regulation of these cuproenzymes.[2][3][4]

  • Cell Culture Media Formulation: The citrate moiety enhances the solubility of copper in aqueous solutions, making cupric citrate a suitable supplement for defined culture media in microbiology and cell culture to ensure an adequate supply of this essential trace element.

  • Drug Development: The role of copper in various pathological conditions, such as cancer and neurodegenerative diseases, has led to research into copper-chelating agents and copper-based therapeutics.[11][14] Cupric citrate can be used as a source of copper in studies investigating the mechanisms of such diseases and the efficacy of potential drug candidates.

  • Antimicrobial Research: Copper compounds, including cupric citrate, exhibit antimicrobial properties and are investigated for their potential use as antiseptics and in the development of novel antimicrobial agents.[1]

Conclusion

Cupric citrate is a versatile compound with a range of applications in scientific research and drug development. A thorough understanding of its chemical and physical properties, along with standardized experimental protocols, is crucial for its effective use. While there are some ambiguities regarding its precise molecular structure, its role as a bioavailable source of copper ions is well-established. The ability of copper to modulate key cellular signaling pathways underscores the importance of cupric citrate as a tool for investigating fundamental biological processes and their dysregulation in disease. Further research into the specific interactions of cupric citrate within biological systems will continue to expand its applications in the scientific and pharmaceutical fields.

References

Foundational

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Copper(II) Citrate Monohydrate

For Immediate Release This technical guide provides a comprehensive overview of the crystal structure of Copper(II) citrate (B86180) monohydrate (C₆H₄O₇Cu₂·H₂O), a compound of interest for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of Copper(II) citrate (B86180) monohydrate (C₆H₄O₇Cu₂·H₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document details the precise atomic arrangement determined through powder X-ray diffraction, outlines the experimental protocols for its synthesis and analysis, and contextualizes its potential biological relevance through an examination of copper's role in cellular signaling.

Core Crystallographic Data

The crystal structure of Copper(II) citrate monohydrate was successfully elucidated from a mixture powder X-ray diffraction pattern.[1][2][3][4] The compound crystallizes in the monoclinic P2₁/c space group.[5] The fundamental crystallographic and Rietveld refinement parameters are summarized in the table below, providing a quantitative foundation for understanding the compound's solid-state structure.

Parameter Value
Molecular Formula C₆H₄O₇Cu₂·H₂O
Formula Weight 333.22
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters
a (Å)6.0191(1)
b (Å)10.0670(2)
c (Å)14.9436(3)
β (°)112.317(1)
Volume (ų)836.5
Z 4

Table 1: Crystallographic and Rietveld Refinement Parameters for Copper(II) Citrate Monohydrate.[5]

In this structure, there are no discrete molecules; instead, it forms a three-dimensional network of Copper(II) ions interconnected by alkoxo and three distinct types of carboxylate bridges.[2] The asymmetric unit is comprised of two water molecules, one heptadentate C₆H₄O₇⁴⁻ citrate ligand, and two crystallographically unique Copper(II) ions, each with a coordination number of five (O₅ ligand sets).[2]

Experimental Protocols

The determination of the crystal structure of Copper(II) citrate monohydrate involved a multi-step process encompassing synthesis and powder X-ray diffraction analysis.

Synthesis of Copper(II) Citrate Monohydrate

The synthesis of Copper(II) citrate monohydrate was achieved through a hydrothermal method. A clear starting solution was prepared by dissolving 8.2 mmol of Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) and 6.8 mmol of citric acid monohydrate in 21.3 ml of demineralized water.[1][3] This solution was then sealed in a Teflon-lined autoclave and heated in a convection oven at 120 °C for 48 hours.[1][3] After the heating period, the autoclave was allowed to cool in the air, yielding intergrown small turquoise crystals.[1][3]

Powder X-ray Diffraction (PXRD) Analysis

The crystal structure was solved and refined using high-resolution powder X-ray diffraction data. The experimental setup and data analysis workflow are detailed below:

  • Instrumentation: A Bruker D8 ADVANCE diffractometer operating in Debye-Scherrer geometry was utilized for data collection.[5] The instrument was equipped with a Våntag-1 position-sensitive detector and a primary Ge(111)-Johansson-type monochromator to produce CuKα₁ radiation.

  • Sample Preparation: The synthesized turquoise crystals were gently crushed into a fine powder using an agate mortar and packed into a 0.5 mm borosilicate glass capillary.[5] The capillary was rotated during data collection to ensure better particle statistics.

  • Data Collection: Diffraction data were collected over a 12-hour period in the 2θ angular range of 5° to 90°, with a step size of 0.00853°.[5]

  • Structure Solution and Refinement: The powder diffraction pattern revealed a mixture of Copper(II) citrate monohydrate and a known dihydrate phase.[1][3] The unit cell of the monohydrate was determined using the singular value decomposition method as implemented in the TOPAS software. The crystal structure was then solved by simulated annealing in direct space, treating the citrate moiety as a rigid body with variable torsion angles.[5] The final structural model was refined using the Rietveld method.[1][3][4]

Visualizing the Methodologies

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_pxrd Powder X-ray Diffraction reactants Cu(NO₃)₂·3H₂O + Citric Acid Monohydrate in H₂O autoclave Teflon-lined Autoclave @ 120°C for 48h reactants->autoclave crystals Turquoise Crystals of Cu₂(C₆H₄O₇)·H₂O autoclave->crystals sample_prep Grinding and Capillary Loading crystals->sample_prep data_collection Bruker D8 ADVANCE (CuKα₁) sample_prep->data_collection indexing Indexing with TOPAS (SVD) data_collection->indexing structure_solution Simulated Annealing indexing->structure_solution rietveld Rietveld Refinement structure_solution->rietveld final_structure final_structure rietveld->final_structure Final Crystal Structure

Caption: Experimental workflow for the synthesis and structural elucidation of Copper(II) citrate monohydrate.

Biological Context and Signaling

While a specific signaling pathway directly modulated by Copper(II) citrate monohydrate is not yet fully elucidated, the biological activity of copper and its complexes is an area of active research. Copper is an essential trace element involved in numerous physiological processes, and its citrate form is known for its high bioavailability.[6] Copper citrate has demonstrated potential as an antifungal and antibacterial agent.[7]

At a cellular level, copper ions are critical cofactors for a variety of enzymes and play a key role in cellular respiration, antioxidant defense, and neurotransmitter synthesis. The diagram below illustrates a generalized view of copper's involvement in cellular signaling.

copper_signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_targets Downstream Targets copper_citrate Copper(II) Citrate transporter Copper Transporter (e.g., CTR1) copper_citrate->transporter Uptake chaperones Copper Chaperones transporter->chaperones Intracellular Transport enzyme_activation Enzyme Activation chaperones->enzyme_activation Delivery to Metalloenzymes gene_expression Gene Expression chaperones->gene_expression Transcriptional Regulation ros_modulation ROS Modulation chaperones->ros_modulation Redox Cycling

Caption: Generalized role of copper in cellular signaling pathways.

This guide provides a foundational understanding of the crystal structure of Copper(II) citrate monohydrate, offering valuable data and methodological insights for the scientific community. Further research into the specific biological interactions of this compound is warranted to fully explore its potential applications.

References

Exploratory

In-Depth Technical Guide to the Solubility of Copper(II) Citrate in Water and Dilute Acids

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of copper(II) citrate (B86180) in aqueous solutions, with a particular focus on its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper(II) citrate (B86180) in aqueous solutions, with a particular focus on its behavior in water and dilute acids. This information is critical for applications in pharmaceutical formulations, nutritional supplements, and various chemical processes where the bioavailability and delivery of copper ions are of paramount importance.

Executive Summary

Copper(II) citrate, a compound of copper and citric acid, exhibits low solubility in water under neutral conditions. Its solubility is significantly influenced by the pH of the medium, temperature, and the presence of other coordinating ligands. In acidic environments, the solubility of copper(II) citrate markedly increases due to the protonation of the citrate ion, which shifts the dissolution equilibrium. This guide summarizes the available quantitative solubility data, outlines detailed experimental protocols for its determination, and provides visualizations of the key chemical processes involved.

Quantitative Solubility Data

The solubility of copper(II) citrate is not extensively documented in the form of a precise solubility product constant (Ksp) in readily available literature. However, empirical data from various sources provide a good understanding of its solubility under different conditions.

Solvent/ConditionTemperature (°C)SolubilityReference
Water20< 0.05 g/L[1]
10% Hydrochloric Acid (HCl)Not Specified~250 g/L[1]
10% Nitric Acid (HNO₃)Not Specified140-150 g/L[1]
Alkaline Citrate SolutionsNot SpecifiedSoluble[2]

Note: The solubility in dilute acids is significantly higher than in water, highlighting the pH-dependent nature of copper(II) citrate's dissolution. The enhanced solubility in alkaline citrate solutions is attributed to the formation of soluble copper-citrate complexes.[2]

Factors Influencing Solubility

Effect of pH

The pH of the aqueous medium is a critical factor governing the solubility of copper(II) citrate.[3] Citric acid is a weak polyprotic acid, and its degree of ionization is pH-dependent. In acidic solutions, the citrate ions (C₆H₅O₇³⁻) become protonated to form H(C₆H₅O₇)²⁻, H₂(C₆H₅O₇)⁻, and H₃C₆H₅O₇. This reduction in the concentration of free citrate ions shifts the dissolution equilibrium of solid copper(II) citrate, leading to increased solubility.

Conversely, in neutral to slightly acidic conditions, the formation of sparingly soluble copper(II) citrate is favored.[3] At higher pH values, the speciation of copper-citrate complexes becomes a dominant factor, with the formation of various soluble dimeric and polymeric copper-citrate species.[4][5]

Complexation and Speciation

In aqueous solutions, copper(II) ions and citrate ions can form a variety of complex species, the nature of which is highly dependent on the pH and the molar ratio of copper to citrate.[4][5] The formation of these soluble complexes can significantly enhance the overall concentration of copper in the solution beyond the intrinsic solubility of the solid copper(II) citrate. At acidic pH (around 2-5), various protonated copper-citrate complexes exist. As the pH increases, these complexes deprotonate, and dimeric copper-citrate complexes become more prevalent.[4][5]

Caption: pH-Dependent Speciation of Copper-Citrate Complexes.

Experimental Protocols for Solubility Determination

Shake-Flask Method for Equilibrium Solubility

This method is a standard approach for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation solubility of copper(II) citrate in a given solvent (e.g., water, buffer of specific pH, or dilute acid) at a controlled temperature.

Materials:

  • Copper(II) citrate powder

  • Solvent of interest (e.g., deionized water, 0.1 M HCl, 0.1 M HNO₃)

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectrophotometer (e.g., Atomic Absorption Spectrometer - AAS, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of copper(II) citrate powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[6]

    • Place the container in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis of Copper Concentration:

    • Accurately dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of copper(II) ions in the diluted solution using a calibrated analytical method such as AAS or UV-Vis spectrophotometry (after forming a colored complex).

  • Calculation of Solubility:

    • Calculate the concentration of copper(II) citrate in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units (e.g., g/L or mol/L).

Potentiometric Titration for Ksp Determination

This method can be used to determine the solubility product constant (Ksp) by measuring the concentration of free copper(II) ions in a saturated solution.

Objective: To determine the Ksp of copper(II) citrate.

Materials:

  • Saturated solution of copper(II) citrate (prepared as in 4.1)

  • Copper ion-selective electrode (ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • pH meter/ion meter

  • Standard solutions of copper(II) of known concentrations

  • Magnetic stirrer and stir bar

Procedure:

  • Calibration of the Ion-Selective Electrode:

    • Prepare a series of standard copper(II) solutions of known concentrations.

    • Measure the potential (in mV) of each standard solution using the copper ISE and the reference electrode.

    • Construct a calibration curve by plotting the measured potential against the logarithm of the copper(II) ion concentration.

  • Measurement of Copper Ion Concentration in Saturated Solution:

    • Measure the potential of the filtered saturated copper(II) citrate solution.

    • Using the calibration curve, determine the concentration of free copper(II) ions in the saturated solution.

  • Calculation of Ksp:

    • The dissolution of copper(II) citrate can be represented by the equilibrium: Cu₃(C₆H₅O₇)₂(s) ⇌ 3Cu²⁺(aq) + 2C₆H₅O₇³⁻(aq)

    • The solubility product expression is: Ksp = [Cu²⁺]³[C₆H₅O₇³⁻]²

    • From the stoichiometry of the dissolution, [C₆H₅O₇³⁻] = (2/3)[Cu²⁺].

    • Substitute the concentrations into the Ksp expression to calculate the solubility product constant.

G start Start: Excess Copper(II) Citrate in Solvent equilibration Equilibration (Constant Temperature Shaking) start->equilibration settling Settling of Undissolved Solid equilibration->settling sampling Withdrawal of Supernatant settling->sampling filtration Filtration (0.22 µm filter) to Remove Solids sampling->filtration analysis Analysis of Copper Concentration (e.g., AAS) filtration->analysis calculation Calculation of Solubility analysis->calculation end End: Solubility Value calculation->end

Caption: Experimental Workflow for Solubility Determination.

Conclusion

The solubility of copper(II) citrate is a complex property that is highly dependent on the physicochemical environment, particularly the pH. While it is sparingly soluble in water, its solubility is dramatically enhanced in dilute acidic solutions. For researchers and professionals in drug development, understanding these solubility characteristics is crucial for designing effective delivery systems and ensuring the bioavailability of copper. The experimental protocols outlined in this guide provide a framework for the accurate determination of copper(II) citrate solubility, enabling better formulation and application of this important compound. Further research to determine a definitive Ksp value and explore the temperature dependence of its solubility would be of significant value to the scientific community.

References

Foundational

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Hydrated Copper(II) Citrate

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrated copper(II) citrate (B86180), a compound of significant interest in fields ranging from materials science to pharmaceuticals, exhibits...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated copper(II) citrate (B86180), a compound of significant interest in fields ranging from materials science to pharmaceuticals, exhibits a complex thermal decomposition behavior. This multi-stage process, highly dependent on the surrounding atmosphere, involves dehydration followed by the decomposition of the anhydrous salt. A thorough understanding of this behavior is critical for applications such as the synthesis of copper-based nanomaterials and the stability assessment of citrate-containing pharmaceutical formulations. This guide provides a comprehensive overview of the thermal decomposition of hydrated copper(II) citrate, detailing the decomposition pathway, reaction products, and quantitative analysis from thermal techniques.

The Thermal Decomposition Pathway

The thermal decomposition of hydrated copper(II) citrate is a sequential process initiated by the loss of water of hydration, followed by the breakdown of the citrate ligand. The nature of the final solid product is contingent on the atmospheric conditions.

Dehydration: The initial stage of decomposition involves the removal of water molecules from the hydrated copper(II) citrate complex. This typically occurs at temperatures around 100°C.[1] The hydrated form is often a hemipentahydrate (Cu₃(C₆H₅O₇)₂·2.5H₂O).[2]

Decomposition of Anhydrous Copper(II) Citrate: Following dehydration, the anhydrous copper(II) citrate decomposes at higher temperatures. The citrate ion acts as a reducing agent, leading to the formation of metallic copper.[3]

  • In an Inert Atmosphere (e.g., Nitrogen, Argon): The primary solid residue is metallic copper (Cu).[2] The decomposition of the citrate ligand results in the evolution of various gaseous byproducts.

  • In an Oxidative Atmosphere (e.g., Air, Oxygen): The initially formed metallic copper is readily oxidized to form copper(II) oxide (CuO) as the final solid product.[3] This oxidation process is exothermic.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal decomposition process. The following table summarizes hypothetical quantitative data for the thermal decomposition of copper(II) citrate hemipentahydrate based on the general behavior of metal carboxylates. It is important to note that experimental values can vary based on factors such as heating rate and sample preparation.[2]

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding Process
1. Dehydration ~80 - 150~7.3Loss of 2.5 moles of water of crystallization.
2. Decomposition ~200 - 350~62.1Decomposition of anhydrous citrate to metallic copper.
3. Oxidation >350 (in air)Mass GainOxidation of metallic copper to copper(II) oxide.

Gaseous Byproducts of Decomposition

The decomposition of the citrate ligand is a complex process that generates a mixture of gaseous byproducts. Evolved Gas Analysis (EGA), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), is employed to identify these volatile compounds. The expected gaseous byproducts include:

  • Carbon Dioxide (CO₂): A major product resulting from the decarboxylation of the citrate ligand.[2]

  • Water (H₂O): Formed from the dehydration of the hydrated salt and as a product of the combustion of organic fragments in an oxidative atmosphere.[2]

  • Carbon Monoxide (CO): May be formed, particularly under conditions of incomplete combustion.[2]

  • Acetone and other ketones: These can result from the fragmentation of the citrate backbone.[2]

Experimental Protocols

To obtain reliable and reproducible data on the thermal decomposition of hydrated copper(II) citrate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
  • Instrument: A simultaneous TGA/DSC instrument is recommended to correlate mass loss with thermal events.

  • Sample Mass: 5-10 mg of finely ground hydrated copper(II) citrate.[4]

  • Crucible: Alumina or platinum crucibles are suitable.

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.[4]

  • Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Atmosphere:

    • Inert: High purity nitrogen or argon with a flow rate of 50-100 mL/min.[4]

    • Oxidative: Dry air with a flow rate of 50-100 mL/min.

  • Data Analysis: The TGA data will provide the percentage mass loss as a function of temperature, allowing for the determination of the temperature ranges for each decomposition step. The DSC data will indicate whether each step is endothermic or exothermic and allow for the calculation of enthalpy changes.

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)
  • Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

  • TGA Parameters: Follow the protocol outlined in section 5.1 for an inert atmosphere.

  • Mass Spectrometer Parameters:

    • Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect the expected gaseous products.

    • Ionization: Electron impact ionization is typically used.

  • Data Analysis: Correlate the ion current for specific m/z values (e.g., m/z 44 for CO₂, m/z 18 for H₂O, m/z 28 for CO) with the TGA mass loss steps to identify the evolved gases at each stage of decomposition.

Visualizing the Decomposition Process

The following diagrams illustrate the key experimental workflow and the logical progression of the thermal decomposition of hydrated copper(II) citrate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition Sample Hydrated Copper(II) Citrate Grinding Grinding to Fine Powder Sample->Grinding TGA_DSC TGA / DSC Analysis Grinding->TGA_DSC EGA_MS EGA-MS Analysis Grinding->EGA_MS Mass_Loss Mass Loss vs. Temperature TGA_DSC->Mass_Loss Heat_Flow Heat Flow vs. Temperature TGA_DSC->Heat_Flow Gas_ID Evolved Gas Identification EGA_MS->Gas_ID

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway Start Hydrated Copper(II) Citrate (Cu₃(C₆H₅O₇)₂·nH₂O) Anhydrous Anhydrous Copper(II) Citrate (Cu₃(C₆H₅O₇)₂) Start->Anhydrous Dehydration (~100°C) Decomposition Decomposition of Citrate Ligand Anhydrous->Decomposition Heating Cu Metallic Copper (Cu) (Inert Atmosphere) Decomposition->Cu Gases Gaseous Byproducts (CO₂, H₂O, CO, etc.) Decomposition->Gases CuO Copper(II) Oxide (CuO) (Oxidative Atmosphere) Cu->CuO Oxidation

Caption: Thermal decomposition pathway.

References

Exploratory

Structural Characterization of Copper(II) Citrate: An In-depth Technical Guide for Researchers

Introduction: Copper(II) citrate (B86180), a coordination complex of copper and citric acid, is a compound of increasing interest in the pharmaceutical and materials science sectors. Its potential applications in drug de...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Copper(II) citrate (B86180), a coordination complex of copper and citric acid, is a compound of increasing interest in the pharmaceutical and materials science sectors. Its potential applications in drug development, owing to the biological roles of both copper and citrate, necessitate a thorough understanding of its structural properties.[1][2] This technical guide provides a comprehensive overview of the structural characterization of Copper(II) citrate, focusing on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation to facilitate their work with this compound.

Data Presentation

The structural characteristics of Copper(II) citrate can be elucidated through the vibrational modes of its functional groups and its crystalline structure. The following tables summarize the key quantitative data obtained from FTIR and XRD analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy provides insights into the chemical bonding and functional groups present in Copper(II) citrate. The coordination of the citrate ligand to the copper ion results in characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchingHydroxyl, Water
~3000C-H stretchingMethylene
~1558Asymmetric COO⁻ stretchingCoordinated Carboxylate
~1400Symmetric COO⁻ stretchingCoordinated Carboxylate
~600Cu-O stretchingMetal-Oxygen Bond

Note: The peak at approximately 1558 cm⁻¹ is a key indicator of the formation of the copper citrate complex, resulting from the replacement of protons in the carboxylic acid groups of citric acid with Cu²⁺ ions.[3]

X-ray Diffraction (XRD) Data for Copper(II) Citrate Monohydrate

Powder XRD is a powerful technique for identifying the crystalline phases and determining the crystal structure of a material. The crystal structure of Copper(II) citrate monohydrate (C₆H₄O₇Cu₂·H₂O) has been solved and refined, providing a unique diffraction pattern.[4][5][6]

2θ (°)d-spacing (Å)Miller Indices (hkl)
12.17.31(011)
14.66.06(200)
17.84.98(120)
20.54.33(211)
24.43.65(022)
25.93.44(10-3)
28.13.17(222)
30.22.96(400)
35.82.51(240)
38.42.34(510)

Note: These values are calculated based on the published crystallographic data for Copper(II) citrate monohydrate (Space Group: P2₁/c) and are subject to minor variations based on experimental conditions.[4][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. The following sections outline the methodologies for FTIR and XRD analysis of Copper(II) citrate.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid Copper(II) citrate samples.

  • Sample Preparation:

    • Dry the Copper(II) citrate sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of the Copper(II) citrate sample and 100-200 mg of KBr powder. The sample concentration should be between 0.5% and 1.0%.[8]

    • In an agate mortar, first grind the Copper(II) citrate sample to a fine powder.

    • Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Assemble a clean and dry pellet die.

    • Transfer the homogeneous powder mixture into the die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 5-10 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum should be presented in terms of absorbance or transmittance.

Powder X-ray Diffraction (XRD) Protocol

This protocol outlines the procedure for obtaining a powder XRD pattern of a crystalline Copper(II) citrate sample.

  • Sample Preparation:

    • Grind the crystalline Copper(II) citrate sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[5]

    • Carefully mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions.[9]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).[10]

    • Configure the scan parameters, including the start and end angles for 2θ (e.g., 5° to 90°), the step size (e.g., 0.02°), and the scan speed or time per step.[5][11]

  • Data Acquisition and Analysis:

    • Initiate the XRD scan.

    • The resulting diffraction pattern will show peaks at specific 2θ angles, which are characteristic of the crystalline structure of Copper(II) citrate.

    • Process the raw data to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Compare the experimental diffraction pattern with a reference pattern from a database or simulated from known crystallographic data for phase identification.[4][6][7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the structural characterization of Copper(II) citrate and a relevant biological signaling pathway involving copper.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_xrd XRD Analysis cluster_analysis Data Analysis & Characterization start Copper(II) Citrate Sample grinding Grinding to Fine Powder start->grinding mix_kbr Mixing with KBr grinding->mix_kbr mount_sample Mounting on Holder grinding->mount_sample press_pellet Pressing into Pellet mix_kbr->press_pellet ftir_scan FTIR Data Acquisition press_pellet->ftir_scan ftir_data FTIR Spectrum ftir_scan->ftir_data peak_assignment FTIR Peak Assignment ftir_data->peak_assignment xrd_scan XRD Data Acquisition mount_sample->xrd_scan xrd_data XRD Pattern xrd_scan->xrd_data phase_id XRD Phase Identification xrd_data->phase_id structure_elucidation Structural Elucidation peak_assignment->structure_elucidation phase_id->structure_elucidation

Experimental workflow for the structural characterization of Copper(II) citrate.

copper_signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cu_citrate Copper(II) Citrate (Drug Delivery Vehicle) cu_ion Cu(II) Ion Release cu_citrate->cu_ion ctr1 CTR1 Transporter cu_ion->ctr1 Uptake cu_chaperone Copper Chaperones (e.g., ATOX1) ctr1->cu_chaperone golgi Golgi Apparatus cu_chaperone->golgi mitochondria Mitochondria cu_chaperone->mitochondria signaling_pathways Modulation of Signaling Pathways (e.g., Kinase activity) cu_chaperone->signaling_pathways cellular_response Therapeutic Effect / Cellular Response signaling_pathways->cellular_response

Simplified diagram of a potential cellular copper signaling pathway.

References

Foundational

The Chelation of Copper(II) by Citrate: A Technical Guide for Researchers

An In-depth Examination of the Coordination Chemistry, Stability, and Experimental Characterization of Copper(II)-Citrate Complexes in Aqueous Solutions. This technical guide provides a comprehensive overview of the chel...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Coordination Chemistry, Stability, and Experimental Characterization of Copper(II)-Citrate Complexes in Aqueous Solutions.

This technical guide provides a comprehensive overview of the chelation properties of citrate (B86180) with copper(II) ions in solution. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects of metal-ligand interactions and their implications. This document details the coordination chemistry, pH-dependent speciation, and thermodynamic stability of copper(II)-citrate complexes. Furthermore, it offers detailed experimental protocols for the characterization of these interactions and visual representations of the underlying chemical and biological pathways.

Introduction to Copper(II)-Citrate Chelation

Citric acid, a tricarboxylic acid, is a potent chelating agent for a variety of metal ions, including copper(II). The interaction between citrate and Cu(II) is of significant interest in various fields, from food chemistry and agriculture to pharmacology and medicine. In biological systems, citrate can modulate the bioavailability and reactivity of copper, an essential trace element involved in numerous physiological and pathological processes. An imbalance in copper homeostasis is associated with several neurodegenerative diseases and cancer, making the study of copper chelators like citrate crucial for the development of therapeutic strategies.[1]

The chelation of copper(II) by citrate is a complex process governed by the pH of the solution. Citric acid has three carboxylic acid groups and one hydroxyl group, all of which can participate in coordination with the copper ion. This results in the formation of various complex species with different stoichiometries and protonation states.

Coordination Chemistry and pH-Dependent Speciation

The speciation of copper(II)-citrate complexes is highly dependent on the pH of the aqueous solution. Citric acid (H₃Cit) is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. As the pH increases, the carboxylic acid groups deprotonate, leading to different citrate species (H₂Cit⁻, HCit²⁻, and Cit³⁻) available for chelation.

At low pH values (pH < 3), the predominant species is the protonated ligand, and complex formation is limited. As the pH increases into the range of 3 to 6, deprotonation of the carboxylic acid groups facilitates the formation of various mononuclear and binuclear copper(II)-citrate complexes.[2] Spectrophotometric studies have shown a blue shift in the UV-Vis absorption maximum of copper(II) solutions upon the addition of citrate as the pH increases from acidic to neutral, indicating complex formation.[3][4] The formation of a dimeric copper(II) complex, [Cu₂Cit₂]⁴⁻, has also been reported.[3]

The following diagram illustrates the pH-dependent equilibrium between the different copper(II)-citrate species.

G cluster_pH pH-Dependent Speciation of Copper(II)-Citrate Complexes cluster_pH_scale Cu(II) Cu(II) CuH2Cit [Cu(H2Cit)]+ Cu(II)->CuH2Cit + H2Cit- CuHCit [Cu(HCit)] Cu(II)->CuHCit + HCit2- CuCit [Cu(Cit)]- Cu(II)->CuCit + Cit3- H3Cit Citric Acid (H3Cit) H2Cit H2Cit- H3Cit->H2Cit + OH- HCit HCit2- H2Cit->HCit + OH- Cit Cit3- HCit->Cit + OH- Cu2Cit2 [Cu2(Cit)2]4- CuCit->Cu2Cit2 + [Cu(Cit)]- pH_low Low pH pH_mid Mid pH pH_high High pH

Caption: pH-dependent speciation of copper(II)-citrate complexes.

Quantitative Data: Stability Constants

The stability of copper(II)-citrate complexes is quantified by their stability constants (log β). These constants are crucial for predicting the distribution of copper species in a given solution. The following table summarizes the stability constants for various copper(II)-citrate complexes as reported in the literature.[1][5]

Complex SpeciesStoichiometry (Cu:Cit:H)log βIonic Strength (M)Temperature (°C)Reference
[Cu(H₂Cit)]⁺1:1:23.850.1 (KNO₃)25[1]
[Cu(HCit)]1:1:15.090.1 (KNO₃)25[1]
[Cu(Cit)]⁻1:1:06.100.1 (KNO₃)25[1]
[Cu₂(Cit)₂]⁴⁻2:2:012.870.1 (KNO₃)25[1]
[Cu(OH)(Cit)]²⁻1:1:-1-1.940.1 (KNO₃)25[1]

Experimental Protocols

The characterization of copper(II)-citrate chelation involves various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[6] It involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added.

Objective: To determine the formation constants of copper(II)-citrate complexes.

Materials:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Thermostated titration vessel

  • Burette

  • Standardized solutions of copper(II) nitrate (B79036) or sulfate (B86663) (~0.1 M)

  • Standardized solution of citric acid (~0.1 M)

  • Carbonate-free sodium hydroxide (B78521) solution (~0.1 M)

  • Inert electrolyte solution (e.g., 0.1 M KNO₃ or KCl) to maintain constant ionic strength

  • High-purity water

  • Nitrogen or argon gas supply

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature (e.g., 25 °C).

  • Solution Preparation: In the thermostated titration vessel, prepare a solution with known concentrations of copper(II) salt, citric acid, and the inert electrolyte. A typical starting volume is 25-50 mL.

  • Inert Atmosphere: Purge the solution with nitrogen or argon gas for at least 15-20 minutes before and during the titration to exclude atmospheric carbon dioxide.[7]

  • Titration: Titrate the solution with the standardized sodium hydroxide solution. Record the pH (or mV) reading after each addition of the titrant. Allow the reading to stabilize before the next addition.

  • Data Analysis: The titration data (volume of NaOH added vs. pH) is used to calculate the protonation constants of citric acid and the stability constants of the copper(II)-citrate complexes. This is typically done using specialized computer programs like SCOGS or SUPERQUAD, which perform non-linear least-squares refinement of the data based on a proposed model of the complex equilibria.[8]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to determine the stoichiometry of the copper(II)-citrate complexes using methods like Job's method of continuous variation.[9]

Objective: To determine the stoichiometry of the dominant copper(II)-citrate complex.

Materials:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of copper(II) sulfate and sodium citrate of the same molar concentration (e.g., 0.01 M)

  • Buffer solutions to maintain a constant pH

Procedure (Job's Method):

  • Preparation of Solutions: Prepare a series of solutions in which the total molar concentration of copper(II) and citrate is constant, but their mole fractions vary. For example, prepare 11 solutions where the mole fraction of citrate ranges from 0 to 1.0 in increments of 0.1. The total volume of each solution should be the same, and the pH should be maintained at a constant value using a buffer.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing the complex. A suitable λmax for the copper-citrate system is in the range of 700-800 nm, with the peak shifting to shorter wavelengths as the pH increases.[3]

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand (citrate). The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[10]

Objective: To determine the thermodynamic parameters of copper(II)-citrate binding.

Materials:

  • Isothermal titration calorimeter

  • Degassed solutions of copper(II) salt and sodium citrate in a matched buffer.

  • The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.

Procedure:

  • Sample Preparation: Prepare solutions of copper(II) and citrate in the same, degassed buffer to minimize heats of dilution.

  • Instrument Setup: Equilibrate the instrument at the desired temperature. Load the copper(II) solution into the sample cell and the citrate solution into the injection syringe.

  • Titration: Perform a series of small injections of the citrate solution into the copper(II) solution. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[11]

Mandatory Visualizations

Logical Workflow for Characterization of Copper(II)-Citrate Chelation

The following diagram outlines a logical workflow for the comprehensive characterization of copper(II)-citrate chelation.

G cluster_workflow Workflow for Characterizing Cu(II)-Citrate Chelation start Define Research Question lit_review Literature Review (Existing Data) start->lit_review exp_design Experimental Design lit_review->exp_design solution_prep Solution Preparation (Cu(II), Citrate, Buffer) exp_design->solution_prep potentiometry Potentiometric Titration solution_prep->potentiometry spectrophotometry UV-Vis Spectrophotometry solution_prep->spectrophotometry calorimetry Isothermal Titration Calorimetry solution_prep->calorimetry data_analysis Data Analysis potentiometry->data_analysis spectrophotometry->data_analysis calorimetry->data_analysis stability_constants Determine Stability Constants (log β) data_analysis->stability_constants stoichiometry Determine Stoichiometry (Job's Method) data_analysis->stoichiometry thermodynamics Determine Thermodynamic Parameters (ΔH, ΔS) data_analysis->thermodynamics speciation_modeling Speciation Modeling stability_constants->speciation_modeling stoichiometry->speciation_modeling thermodynamics->speciation_modeling interpretation Interpretation of Results speciation_modeling->interpretation conclusion Conclusion & Reporting interpretation->conclusion

Caption: A logical workflow for the characterization of metal-ligand interactions.

Signaling Pathway: Effect of Copper Chelation on TGF-β Pathway

In the context of drug development, particularly in oncology, the chelation of copper has been shown to impact cellular signaling pathways. For instance, copper chelation can inhibit the Transforming Growth Factor-β (TGF-β) pathway, which is often dysregulated in cancer and promotes epithelial-mesenchymal transition (EMT), a key process in metastasis.[12][13]

G cluster_pathway Inhibition of TGF-β Signaling by Copper Chelation Citrate Citrate (Copper Chelator) Cu_ion Intracellular Cu(II) Citrate->Cu_ion Chelation TGFbR TGF-β Receptor Cu_ion->TGFbR Activation? TGFb TGF-β TGFb->TGFbR pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 Phosphorylation SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) nucleus->EMT Gene Transcription metastasis Cancer Metastasis EMT->metastasis

Caption: Copper chelation can inhibit the TGF-β signaling pathway.

Conclusion

The chelation of copper(II) by citrate is a multifaceted process with significant implications for chemistry, biology, and medicine. Understanding the coordination chemistry, pH-dependent speciation, and thermodynamic stability of these complexes is essential for predicting their behavior in various environments. The experimental protocols and workflows provided in this guide offer a robust framework for the detailed characterization of copper(II)-citrate interactions. For researchers in drug development, the ability of citrate and other chelators to modulate copper-dependent signaling pathways, such as the TGF-β pathway, presents a promising avenue for therapeutic intervention.

References

Exploratory

An In-depth Technical Guide to the Appearance and Characterization of Anhydrous and Hydrated Copper(II) Citrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anhydrous and various hydrated forms of Copper(II) citrate (B86180), focusing on their physica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anhydrous and various hydrated forms of Copper(II) citrate (B86180), focusing on their physical appearance, chemical properties, and the experimental methodologies used for their characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the precise form of Copper(II) citrate is critical.

Introduction

Copper(II) citrate is a copper salt of citric acid that finds applications in various industrial, agricultural, and pharmaceutical contexts.[1] It is known to exist in both an anhydrous state and as several hydrated forms, with the presence of water molecules significantly influencing its physical and chemical properties, most notably its color. Understanding the distinct characteristics of each form is crucial for its proper identification, handling, and application.

Physical and Chemical Properties

The appearance of Copper(II) citrate is a primary indicator of its hydration state. However, descriptions in the literature can vary. The anhydrous form is generally described as a blue or sky-blue solid, while the hydrated forms are typically green, blue-green, or turquoise powders or crystals.[2][3][4] The transition between these forms is often reversible, with the hydrated salt losing its water of crystallization upon heating to yield the anhydrous form.[3]

Several hydration states of Copper(II) citrate have been reported, including a monohydrate, a dihydrate, a hemipentahydrate (2.5 water molecules), and a pentahydrate.[3][5][6] These different stoichiometries of water content contribute to the variations in observed color and crystal structure.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different forms of Copper(II) citrate based on available literature.

PropertyAnhydrous Copper(II) CitrateHydrated Copper(II) Citrate
Appearance Blue to sky-blue powder[2][3]Light green, blue-green, or turquoise powder/crystals[1][2][7]
Chemical Formula Cu₂(C₆H₄O₇) or Cu₃(C₆H₅O₇)₂Cu₂(C₆H₄O₇)·H₂O (Monohydrate)[5] Cu₂(C₆H₄O₇)·2H₂O (Dihydrate) Cu₂(C₆H₄O₇)·2.5H₂O (Hemipentahydrate)[8] Cu₃(C₆H₅O₇)₂·5H₂O (Pentahydrate)[6]
Molar Mass ( g/mol ) 315.18 (for Cu₂(C₆H₄O₇))[8] 568.85 (for Cu₃(C₆H₅O₇)₂)[2]333.20 (Monohydrate) 351.21 (Dihydrate) 360.22 (Hemipentahydrate)[8] 658.92 (Pentahydrate)

Table 1: Physical and Chemical Properties of Anhydrous and Hydrated Copper(II) Citrate.

Hydration StateCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonohydrateMonoclinicP2₁/c14.4779.7186.89091.27
DihydrateMonoclinicP2₁/a14.477(9)9.718(6)6.890(5)91.27(5)

Table 2: Crystallographic Data for Hydrated Copper(II) Citrate.[6]

Experimental Protocols

Synthesis of Hydrated Copper(II) Citrate

Hydrated Copper(II) citrate can be synthesized by reacting a soluble Copper(II) salt with a citrate salt in an aqueous solution.[1]

Method 1: From Copper(II) Sulfate (B86663) and Trisodium (B8492382) Citrate [6]

  • Prepare a solution of Copper(II) sulfate pentahydrate (e.g., 3.75 g in a minimal amount of deionized water).

  • Prepare a solution of trisodium citrate dihydrate (e.g., 2.94 g in a minimal amount of deionized water).

  • Mix the two solutions. A precipitate of hydrated Copper(II) citrate should form. If not, allow the mixture to stand overnight.

  • Collect the precipitate by suction filtration.

  • Wash the precipitate with deionized water and dry it at room temperature.

Method 2: From Copper(II) Acetate (B1210297) and Citric Acid [6]

  • Dissolve Copper(II) acetate monohydrate (e.g., 3.0 g) in deionized water (e.g., 30 cm³).

  • Dissolve citric acid monohydrate (e.g., 2.1 g) in a minimal amount of deionized water.

  • Mix the two solutions.

  • Cover the mixture and leave it to stand overnight.

  • Collect the precipitate by suction filtration, wash with deionized water, and dry at room temperature.

Synthesis of Anhydrous Copper(II) Citrate

Anhydrous Copper(II) citrate is typically prepared by the dehydration of a hydrated form.

  • Place a sample of hydrated Copper(II) citrate in a dry test tube or crucible.

  • Gently heat the sample over a flame or in an oven at approximately 100 °C.[3]

  • Observe the color change from green/blue-green to blue, indicating the loss of water of crystallization.

  • Continue heating until the color change is complete.

  • Cool the anhydrous sample in a desiccator to prevent rehydration.

Characterization Methods

XRD is a powerful technique to determine the crystal structure and differentiate between the various hydrated forms.

  • Sample Preparation: A fine powder of the Copper(II) citrate sample is gently packed into a sample holder.

  • Instrumentation: A powder diffractometer with CuKα radiation is typically used.

  • Data Analysis: The resulting diffraction pattern is compared with known patterns from crystallographic databases to identify the specific hydrate (B1144303) phase. For instance, the crystal structure of Copper(II) citrate monohydrate has been solved from powder diffraction data.[5]

FTIR spectroscopy can be used to identify the functional groups present and to observe changes upon dehydration.

  • Sample Preparation: Samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Spectra: The FTIR spectrum of hydrated Copper(II) citrate will show a broad absorption band in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water molecules. This band will be absent or significantly diminished in the spectrum of the anhydrous form. Characteristic peaks for the carboxylate groups of the citrate ligand will also be present.

UV-Vis spectroscopy is useful for studying Copper(II) citrate in solution.

  • Sample Preparation: A dilute solution of Copper(II) citrate is prepared in a suitable solvent, typically water.

  • Expected Spectra: The UV-Vis spectrum of aqueous solutions of Copper(II)-citrate complexes typically shows a broad absorption band in the visible region. The position of the maximum absorption (λmax) is sensitive to the pH of the solution, with a blue shift observed as the pH increases. For example, a shift from 820 nm to 760 nm has been reported as the pH increases from 2.29 to 5.15.[9]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying the water content and observing the thermal events during dehydration and decomposition.

  • Instrumentation: A TGA-DSC instrument is used to heat the sample under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve will show distinct mass loss steps corresponding to the removal of water molecules. The temperature ranges of these losses can help to distinguish between different hydrated forms. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

Visualizations

Hydration_Dehydration_Cycle hydrated Hydrated Copper(II) Citrate (Green / Blue-Green) anhydrous Anhydrous Copper(II) Citrate (Blue) hydrated->anhydrous Heating (~100°C) (Dehydration) anhydrous->hydrated Exposure to Moisture (Hydration)

Caption: Reversible conversion between hydrated and anhydrous Copper(II) citrate.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization synthesis_hydrated Synthesis of Hydrated Form (Precipitation Reaction) synthesis_anhydrous Synthesis of Anhydrous Form (Dehydration) synthesis_hydrated->synthesis_anhydrous Heating xrd XRD (Crystal Structure) synthesis_hydrated->xrd ftir FTIR (Functional Groups) synthesis_hydrated->ftir uvvis UV-Vis (Solution Properties) synthesis_hydrated->uvvis Dissolution tga_dsc TGA/DSC (Thermal Stability) synthesis_hydrated->tga_dsc synthesis_anhydrous->xrd synthesis_anhydrous->ftir synthesis_anhydrous->tga_dsc

Caption: Workflow for synthesis and characterization of Copper(II) citrate forms.

Conclusion

The appearance of Copper(II) citrate is a direct visual indicator of its hydration state, transitioning from green or blue-green in its hydrated forms to blue in its anhydrous state. This guide has detailed the various reported hydrated forms and provided a summary of their quantitative properties. The experimental protocols for synthesis and characterization, including XRD, FTIR, UV-Vis, and thermal analysis, offer a robust framework for researchers to accurately identify and work with the specific form of Copper(II) citrate required for their applications. For professionals in drug development, a thorough understanding of these different forms is paramount for ensuring the stability, bioavailability, and efficacy of copper-containing formulations.

References

Foundational

The Coordination Chemistry of Copper(II) Citrate: A Technical Guide for Researchers

An In-depth Exploration of Structure, Speciation, and Experimental Analysis This technical guide provides a comprehensive overview of the coordination chemistry of Copper(II) citrate (B86180), a compound of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Structure, Speciation, and Experimental Analysis

This technical guide provides a comprehensive overview of the coordination chemistry of Copper(II) citrate (B86180), a compound of significant interest in fields ranging from analytical chemistry to drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural characteristics, pH-dependent speciation, and experimental methodologies for the characterization of Copper(II) citrate complexes.

Introduction to Copper(II) Citrate Coordination Chemistry

Copper(II) citrate complexes are formed through the interaction of the Copper(II) ion (Cu²⁺) with citric acid, a tricarboxylic acid. The coordination chemistry is rich and varied, primarily due to the multiple donor sites on the citrate ligand (three carboxylate groups and one hydroxyl group) and the influence of pH on the protonation state of these groups. The resulting complexes can exist in various forms, including monomeric and dimeric species, and as different hydrated forms in the solid state. Understanding this complex behavior is crucial for applications where the bioavailability and reactivity of copper are important.

Structural Elucidation of Copper(II) Citrate Complexes

The solid-state structure of Copper(II) citrate has been primarily investigated using X-ray diffraction (XRD). Two main hydrated forms have been characterized: the monohydrate and the dihydrate.

In the crystalline form, Copper(II) citrate often exists as a coordination polymer. For instance, the crystal structure of copper(II) citrate dihydrate has been determined from single-crystal X-ray diffraction data[1]. Similarly, the crystal structure of a monohydrate form has also been solved, revealing a three-dimensional coordination polymer framework[2][3][4]. The coordination environment of the copper atoms and the bridging modes of the citrate ligand are key structural features.

Table 1: Crystallographic Data for Copper(II) Citrate Hydrates

ParameterCopper(II) Citrate Monohydrate (C₆H₄O₇Cu₂·H₂O)Copper(II) Citrate Dihydrate (Cu₂C₆H₄O₇·2H₂O)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/a
a (Å) Data not consistently available in search results14.477 (9)
b (Å) Data not consistently available in search results9.718 (6)
c (Å) Data not consistently available in search results6.890 (5)
β (°) Data not consistently available in search results91.27 (5)
Z 44
Reference [2][1]

Note: Complete and consistent unit cell parameters for the monohydrate were not available across the search results.

Speciation in Aqueous Solution: The Influence of pH

The speciation of Copper(II) citrate in aqueous solution is highly dependent on the pH. Citric acid (H₃Cit) is a triprotic acid, and its deprotonation state dictates the nature of the resulting copper complexes. At different pH values, various monomeric and dimeric species can be formed.

Potentiometric titrations and UV-Vis spectrophotometry are the primary techniques used to study the speciation and determine the stability constants of these complexes. As the pH increases, the citrate ligand becomes more deprotonated, leading to the formation of more stable complexes. Studies have shown a blue shift in the UV-Vis spectral profile of Cu²⁺-citrate complexes as the pH increases from acidic to moderately acidic conditions, indicating changes in the coordination environment of the copper ion[5][6]. The formation of a dimeric copper complex is also a notable feature of this system in solution[5].

Table 2: Reported Stability Constants (log β) for Copper(II) Citrate Complexes

Complex Specieslog βConditionsReference
[Cu(H₂Cit)]⁺~3.525 °C, 0.1 M KNO₃[7]
[Cu(HCit)]~5.025 °C, 0.1 M KNO₃[7]
[Cu(Cit)]⁻~6.125 °C, 0.1 M KNO₃[7]
[Cu₂(Cit)₂]²⁻~11.525 °C, 0.1 M KNO₃[7]

Note: The values presented are indicative and can vary depending on the specific experimental conditions such as ionic strength and temperature.

Experimental Protocols

Synthesis of Copper(II) Citrate

A general procedure for the synthesis of Copper(II) citrate involves the reaction of a soluble Copper(II) salt with citric acid or a citrate salt in an aqueous solution.

Protocol for the Synthesis of Copper(II) Citrate:

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a Copper(II) salt, such as Copper(II) sulfate (B86663) (CuSO₄) or Copper(II) chloride (CuCl₂).

    • Prepare an aqueous solution of citric acid or a salt such as trisodium (B8492382) citrate.

  • Reaction:

    • Heat both solutions to approximately 90-95°C.

    • Slowly add the citrate solution to the Copper(II) salt solution with constant stirring. A precipitate of Copper(II) citrate will form.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature to ensure complete precipitation.

    • Collect the precipitate by filtration (e.g., using a Büchner funnel).

    • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

    • Dry the solid product in a desiccator or at a low temperature in an oven.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a powerful method for determining the stability constants of metal complexes in solution. The principle involves monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard base.

Detailed Protocol:

  • Apparatus: A calibrated pH meter with a glass electrode, a temperature-controlled reaction vessel, a magnetic stirrer, and a micro-burette.

  • Reagents:

    • Standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Solutions of known concentrations of Copper(II) salt (e.g., Cu(NO₃)₂) and citric acid.

    • An inert electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Procedure:

    • In the thermostatted reaction vessel, place a known volume of a solution containing the Copper(II) salt, citric acid, and the inert electrolyte.

    • Immerse the calibrated pH electrode and begin stirring.

    • Allow the system to equilibrate and record the initial pH.

    • Add small, precise increments of the standard NaOH solution from the micro-burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

    • Continue the titration until the pH changes become negligible after a significant pH jump, indicating the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The titration data is then analyzed using computer programs (e.g., BEST, HYPERQUAD) that employ non-linear least-squares methods to refine the stability constants (β values) for the various complex species in solution[8][9]. The analysis involves solving a series of mass-balance equations for the metal ion, ligand, and hydrogen ions.

UV-Vis Spectrophotometry for Speciation Studies

UV-Vis spectrophotometry can be used to monitor the formation and transformation of Copper(II) citrate complexes as a function of pH. The d-d electronic transitions of the Cu²⁺ ion are sensitive to its coordination environment.

Detailed Protocol:

  • Apparatus: A dual-beam UV-Vis spectrophotometer.

  • Reagents:

    • Stock solutions of Copper(II) salt and citric acid of known concentrations.

    • Buffer solutions covering a range of pH values or a pH meter and acid/base solutions for pH adjustment.

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of Copper(II) and citric acid at different pH values.

    • For each solution, measure the UV-Vis spectrum over a relevant wavelength range (e.g., 500-900 nm for Cu(II) d-d transitions). A solution containing only the ligand at the same pH can be used as a blank.

    • Record the absorbance maxima (λ_max) and the molar absorptivity (ε) for each species observed.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength or the λ_max as a function of pH.

    • Changes in the spectral features (e.g., shifts in λ_max, changes in ε) indicate the formation of different complex species.

    • The data can be analyzed quantitatively, often in conjunction with potentiometric data, to determine the concentration of each species at a given pH and to calculate stability constants.

Visualizing Complex Relationships

Experimental Workflow for Characterization

The characterization of a new coordination complex like Copper(II) citrate follows a logical progression of experiments to elucidate its structure and properties.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Copper(II) Citrate isolation Isolation & Purification (Filtration, Washing, Drying) synthesis->isolation elemental Elemental Analysis (CHN, ICP-MS for Cu) isolation->elemental ftir FT-IR Spectroscopy (Functional Groups) isolation->ftir uv_vis UV-Vis Spectroscopy (d-d transitions, Speciation) isolation->uv_vis xrd X-ray Diffraction (Solid-State Structure) isolation->xrd potentiometry Potentiometry (Stability Constants) isolation->potentiometry speciation Speciation Diagram Construction uv_vis->speciation structure Structural Elucidation xrd->structure stability Stability Constant Calculation potentiometry->stability G cluster_membrane Cell Membrane cluster_cytosol Cytosol CTR1 CTR1 (Copper Transporter 1) Cu_ion Cu+ CTR1->Cu_ion ATP7A ATP7A (Copper Efflux Pump) Cu_ion->ATP7A Efflux Chaperones Copper Chaperones (e.g., ATOX1) Cu_ion->Chaperones MAPK_pathway MAPK Pathway (MEK1/2) Chaperones->MAPK_pathway Allosteric Modulation PI3K_AKT_pathway PI3K/AKT Pathway Chaperones->PI3K_AKT_pathway Allosteric Modulation Proliferation Cell Proliferation & Angiogenesis MAPK_pathway->Proliferation PI3K_AKT_pathway->Proliferation extracellular_Cu Extracellular Cu(II) species extracellular_Cu->CTR1 Reduction & Import

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Using Copper(II) Citrate as a Copper Source in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals. Introduction Copper is an essential trace element in cell culture media, playing a critical role as a cofactor for numerous enzymes involved in vital...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element in cell culture media, playing a critical role as a cofactor for numerous enzymes involved in vital cellular processes. These processes include mitochondrial respiration, antioxidant defense, and cellular signaling. While traditionally supplied by serum in classical media formulations, the move towards serum-free and chemically defined media necessitates the direct supplementation of copper.

Copper(II) citrate (B86180) is an excellent choice as a copper source in cell culture for several reasons. The citrate moiety chelates the copper(II) ion, which can enhance its solubility and bioavailability in aqueous solutions. This chelation also helps to mitigate the potential cytotoxicity associated with free copper ions, which can catalyze the formation of reactive oxygen species (ROS) and induce oxidative stress. These application notes provide detailed protocols and supporting data for the effective use of Copper(II) citrate in mammalian cell culture.

Key Advantages of Copper(II) Citrate

  • Enhanced Bioavailability: The citrate chelate facilitates the delivery of copper to cells.

  • Reduced Cytotoxicity: Chelation of copper ions by citrate can decrease the potential for oxidative stress and cellular damage compared to inorganic copper salts like copper sulfate.

  • Improved Media Stability: Copper(II) citrate can help prevent the precipitation of other media components that can be caused by free copper ions.

  • Defined and Consistent Supplementation: As a pure, defined chemical, Copper(II) citrate allows for precise and reproducible copper concentrations in cell culture media.

Data Presentation

The following tables summarize the effects of copper supplementation on key cell culture parameters. It is important to note that much of the available quantitative data has been generated using copper sulfate. The concentrations of Copper(II) citrate in the protocols below are recommended based on providing an equivalent molar concentration of copper, with the expectation of similar or improved outcomes due to the benefits of the citrate chelate.

Table 1: Effect of Copper Concentration on CHO Cell Growth and Viability

Copper SourceCopper Concentration (µM)Peak Viable Cell Density (x 10^6 cells/mL)Viability (%)Reference
Copper Sulfate05.085[1]
Copper Sulfate57.592[1]
Copper Sulfate508.090[1]
Copper Sulfate1007.888[1]
Copper(II) Citrate 0 - 100 (recommended) Expected similar or improved Expected similar or improved N/A

Table 2: Impact of Copper Concentration on Lactate (B86563) Metabolism in CHO Cells

Copper SourceInitial Copper ConcentrationLactate Metabolism ShiftFinal Lactate Concentration (g/L)Reference
Copper SulfateLow (~1 µM)Production~4[2][3]
Copper SulfateHigh (~20 µM)Consumption<1[2][3]
Copper(II) Citrate 1 - 20 (recommended) Expected to induce consumption Expected to be low N/A

Table 3: Influence of Copper Supplementation on Recombinant Protein Titer in CHO Cells

Copper SourceCopper Concentration (µM)Recombinant Protein Titer (relative to control)Reference
Copper Sulfate01.0[1]
Copper Sulfate501.5[1]
Copper(II) Citrate 1 - 50 (recommended) Expected similar or improved N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Copper(II) Citrate Stock Solution

Materials:

  • Copper(II) citrate (Cu₃(C₆H₅O₇)₂·5H₂O, M.W. = 706.9 g/mol )

  • Cell culture grade water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm filter

  • Analytical balance

  • pH meter

Procedure:

  • Weigh out 70.69 mg of Copper(II) citrate pentahydrate.

  • Add the Copper(II) citrate to a 15 mL sterile conical tube.

  • Add approximately 8 mL of cell culture grade water.

  • Gently warm the solution to 37°C and vortex to fully dissolve the Copper(II) citrate. The solution should be a clear blue.

  • Adjust the final volume to 10 mL with cell culture grade water.

  • Sterile-filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Store the stock solution at 4°C for up to 6 months.

Protocol 2: Supplementation of Cell Culture Media with Copper(II) Citrate

Objective: To determine the optimal concentration of Copper(II) citrate for a specific cell line and process.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Basal cell culture medium (serum-free, chemically defined)

  • 10 mM Copper(II) citrate stock solution (from Protocol 1)

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Cell counting equipment (e.g., automated cell counter)

  • Metabolite analyzer (for lactate and glucose)

  • Assay for quantifying recombinant protein production (e.g., ELISA)

Procedure:

  • Cell Seeding: Seed the cells at a desired density (e.g., 0.3 x 10^6 viable cells/mL) in the basal medium.

  • Media Preparation: Prepare different experimental media by adding varying concentrations of the 10 mM Copper(II) citrate stock solution to the basal medium. A good starting range is 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM final copper concentration.

    • Example Calculation for 10 µM in 100 mL media: Add 100 µL of the 10 mM stock solution to 99.9 mL of basal medium.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking for suspension cultures).

  • Monitoring: Monitor cell growth, viability, and morphology daily.

  • Sampling: Collect samples at regular intervals (e.g., every 24 or 48 hours) for analysis of:

    • Viable cell density and viability.

    • Lactate and glucose concentrations.

    • Recombinant protein titer.

  • Data Analysis: Plot the data for each copper concentration to determine the optimal concentration for cell growth, lactate metabolism, and protein production.

Mandatory Visualizations

Signaling Pathways

Copper ions are known to influence several key signaling pathways that regulate cell proliferation, survival, and metabolism.

CopperSignaling cluster_Extracellular Extracellular cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Copper(II) citrate Copper(II) citrate CTR1 CTR1 Copper(II) citrate->CTR1 Uptake Cu_ion Cu+ CTR1->Cu_ion ATOX1 ATOX1 Cu_ion->ATOX1 HIF1a HIF-1α Cu_ion->HIF1a Stabilizes MEK1_2 MEK1/2 ATOX1->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Proliferation Proliferation ERK1_2->Proliferation Promotes GeneExpression Angiogenesis & Metabolism Genes HIF1a->GeneExpression Activates

Caption: Overview of copper uptake and its influence on the MEK/ERK and HIF-1α signaling pathways.

Experimental Workflow

ExperimentalWorkflow A Prepare 10 mM Copper(II) Citrate Stock Solution B Prepare Culture Media with Varying Copper(II) Citrate Concentrations (0-50 µM) A->B C Seed Cells in Prepared Media B->C D Incubate Under Standard Cell Culture Conditions C->D E Monitor Daily: - Cell Growth - Viability - Morphology D->E F Sample Regularly for Analysis: - Metabolites (Lactate, Glucose) - Protein Titer D->F G Analyze Data to Determine Optimal Copper(II) Citrate Concentration E->G F->G

Caption: Workflow for optimizing Copper(II) citrate concentration in cell culture.

Logical Relationship: Copper's Role in Lactate Metabolism

LactateMetabolism cluster_Condition Condition cluster_Metabolism Lactate Metabolism cluster_Outcome Outcome Copper_Low Low Copper Lactate_Prod Net Lactate Production Copper_Low->Lactate_Prod Copper_High High Copper (e.g., Copper(II) citrate) Lactate_Cons Net Lactate Consumption Copper_High->Lactate_Cons Low_Growth Reduced Cell Growth & Titer Lactate_Prod->Low_Growth High_Growth Improved Cell Growth & Titer Lactate_Cons->High_Growth

Caption: Relationship between copper concentration and lactate metabolism in CHO cells.

Conclusion

Copper(II) citrate is a highly effective and beneficial source of copper for supplementing serum-free and chemically defined cell culture media. Its use can lead to improved cell growth, a favorable shift in lactate metabolism, and enhanced recombinant protein production. The protocols provided herein offer a starting point for the optimization of copper supplementation for various cell lines and bioprocesses. Researchers are encouraged to perform dose-response studies to determine the optimal Copper(II) citrate concentration for their specific applications.

References

Application

Application Notes and Protocols for Copper(II) Citrate in Antimicrobial and Antifungal Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Copper(II) citrate (B86180) in antimicrobial and antifungal research. The document in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Copper(II) citrate (B86180) in antimicrobial and antifungal research. The document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the proposed mechanism of action.

Introduction

Copper has long been recognized for its antimicrobial properties.[1] Copper(II) citrate, a salt derived from copper and citric acid, has emerged as a compound of interest for its potential applications in controlling microbial growth. Its activity stems from the release of cupric ions (Cu²⁺), which are toxic to a broad spectrum of microorganisms, including bacteria and fungi.[2] This document outlines the methodologies to assess the efficacy of Copper(II) citrate and presents available data on its antimicrobial and antifungal activities.

Quantitative Data Summary

The following tables summarize the reported antimicrobial and antifungal activities of copper compounds, including Copper(II) citrate and other copper complexes, against various microorganisms. These values serve as a reference for expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Copper Compounds

MicroorganismCopper CompoundMIC (µg/mL)Reference
Staphylococcus aureusSilver-Copper Citrate Solution12.5[3]
Escherichia coli ATCC 25922Silver-Copper Citrate Solution5[3]
Escherichia coliCopper Sulfate960[4]
Pseudomonas aeruginosaCopper Sulfate600 ppm (600 µg/mL)[5]
Candida albicansCopper(II) Complex31.25 - 125[6]
Candida albicansCopper Oxide Nanoparticles35.5[7]

Table 2: Zone of Inhibition Diameters for Copper Compounds

MicroorganismCopper Compound/MaterialConcentrationZone of Inhibition (mm)Reference
Staphylococcus aureusCopper Nanoparticles on Wool Fabric-19.3 ± 0.6[8]
Staphylococcus aureusCopper Oxide Nanoparticles100 µg/mL11 ± 0.57[9]
Escherichia coliCopper Nanoparticles on Wool Fabric-18.3 ± 0.6[8]
Escherichia coliCopper Oxide Nanoparticles100 µg/mL16 ± 0.53[9]
Pseudomonas aeruginosaFabric with 3 µm Copper Layer-~12.5[10]
Candida albicansCopper(II) Complex-23.7 ± 1.19[11]

Experimental Protocols

Preparation of Copper(II) Citrate Stock Solution

Proper preparation of the Copper(II) citrate stock solution is crucial for accurate and reproducible results. Due to its low solubility in water, specific solvents may be required.

Materials:

  • Copper(II) citrate (Cu₃(C₆H₅O₇)₂·2.5H₂O)

  • Dimethyl sulfoxide (B87167) (DMSO) or a weak acid solution (e.g., 0.1 M HCl, to be neutralized afterward if necessary)

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or flasks

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the desired amount of Copper(II) citrate powder in a sterile container.

  • Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder. Vortex thoroughly until the solution is clear.

  • Gradually add sterile, deionized water to reach the final desired stock concentration, vortexing between additions to ensure homogeneity.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Copper(II) citrate stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader or visual inspection

Protocol:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the Copper(II) citrate stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of Copper(II) citrate concentrations.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted microbial suspension to each well, including a positive control well (broth and microbes, no Copper(II) citrate) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of Copper(II) citrate at which no visible growth (turbidity) is observed. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

MIC_Workflow start Start prep_plate Prepare 96-well plate with sterile broth start->prep_plate add_cu_citrate Add Copper(II) citrate stock solution to first well prep_plate->add_cu_citrate serial_dilution Perform serial dilutions across the plate add_cu_citrate->serial_dilution prep_inoculum Prepare standardized microbial inoculum serial_dilution->prep_inoculum inoculate Inoculate all wells (except negative control) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Determine MIC (visual or OD600) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Zone of Inhibition Assay - Agar (B569324) Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the area around a disk impregnated with the substance where microbial growth is inhibited.

Materials:

  • Copper(II) citrate solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial culture in the logarithmic growth phase

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Protocol:

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the Copper(II) citrate solution. A solvent control disk should also be prepared.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Gently press the disks to ensure complete contact with the agar.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Zone_of_Inhibition_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum streak_plate Streak inoculum evenly on agar plate prep_inoculum->streak_plate dry_plate Allow plate to dry streak_plate->dry_plate prep_disks Impregnate sterile disks with Copper(II) citrate dry_plate->prep_disks place_disks Place disks on inoculated agar prep_disks->place_disks incubate Incubate plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zone Measure diameter of the zone of inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for the Zone of Inhibition assay.

Proposed Mechanism of Antimicrobial and Antifungal Action

The antimicrobial activity of Copper(II) citrate is attributed to the toxic effects of cupric ions (Cu²⁺) on microbial cells. The mechanism is multifactorial and involves a cascade of events leading to cell death.[1][2]

  • Cell Membrane Disruption: Cu²⁺ ions can interact with the microbial cell membrane, altering its integrity and permeability. This leads to the leakage of essential intracellular components.[12]

  • Generation of Reactive Oxygen Species (ROS): Inside the cell, Cu²⁺ can participate in Fenton-like reactions, leading to the production of highly damaging reactive oxygen species such as hydroxyl radicals (•OH).[1][2]

  • Oxidative Stress and Macromolecular Damage: The accumulation of ROS induces severe oxidative stress, causing widespread damage to vital cellular components, including lipids (lipid peroxidation), proteins (enzyme inactivation), and nucleic acids (DNA damage).[12]

  • Inhibition of Cellular Processes: The damage to enzymes and DNA disrupts critical cellular processes such as respiration, DNA replication, and protein synthesis, ultimately leading to cell death.

Copper_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell Cu_Citrate Copper(II) Citrate Cu_ions Cu²⁺ Ions Cu_Citrate->Cu_ions Dissociation Membrane Cell Membrane Disruption Cu_ions->Membrane ROS Reactive Oxygen Species (ROS) Generation Cu_ions->ROS Cell_Death Cell Death Membrane->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein & Enzyme Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Lipid_Peroxidation->Cell_Death Protein_Damage->Cell_Death DNA_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of Copper(II) citrate.

References

Method

Application Notes and Protocols: Copper(II) Citrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Copper(II) citrate (B86180) is a stable, inexpensive, and readily available copper salt. While extensive literature details the catalytic activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) citrate (B86180) is a stable, inexpensive, and readily available copper salt. While extensive literature details the catalytic activity of various copper(II) salts, such as copper(II) acetate (B1210297) and copper(II) sulfate (B86663), in a wide range of organic transformations, specific applications of copper(II) citrate as a catalyst are less commonly documented. However, given the established catalytic prowess of the Cu(II) ion, copper(II) citrate presents itself as a viable and potentially advantageous catalyst for various organic synthesis reactions. Its citrate ligand, being a common metabolite, may offer unique solubility and biocompatibility properties.

This document provides a detailed overview of the potential applications of copper(II) citrate as a catalyst in organic synthesis, including protocols for its preparation and a representative protocol for its use in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The protocols provided are based on established methodologies for similar copper(II) catalysts and serve as a starting point for reaction optimization.

Synthesis of Copper(II) Citrate

Copper(II) citrate can be synthesized in the laboratory through the reaction of a soluble copper(II) salt with a citrate salt or citric acid. Two common methods are described below.

Synthesis from Copper(II) Sulfate and Trisodium (B8492382) Citrate

This method involves the precipitation of copper(II) citrate from aqueous solutions of copper(II) sulfate and trisodium citrate.

Experimental Protocol:

  • Preparation of Reactant Solutions:

    • Dissolve 2.94 g (0.01 mol) of trisodium citrate dihydrate in a minimal amount of deionized water in a 100 mL flask.

    • In a separate 100 mL flask, dissolve 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate in a minimal amount of deionized water.

  • Reaction:

    • Slowly add the copper(II) sulfate solution to the trisodium citrate solution with constant stirring.

    • A pale blue-green precipitate of copper(II) citrate will form.

  • Isolation and Purification:

    • Collect the precipitate by suction filtration.

    • Wash the precipitate with deionized water to remove any unreacted salts.

    • Dry the solid in a desiccator or at a low temperature in an oven to obtain copper(II) citrate.

A study on the synthesis of copper(II) citrate reported a yield of 82.46% at a molar ratio of CuSO₄/C₆H₅Na₃O₇ of 1.5/1 at 70°C.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation Trisodium Citrate Solution Trisodium Citrate Solution Mixing and Precipitation Mixing and Precipitation Trisodium Citrate Solution->Mixing and Precipitation Copper(II) Sulfate Solution Copper(II) Sulfate Solution Copper(II) Sulfate Solution->Mixing and Precipitation Filtration Filtration Mixing and Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Copper(II) Citrate Product Copper(II) Citrate Product Drying->Copper(II) Citrate Product

Caption: Workflow for the synthesis of Copper(II) Citrate.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] While copper(I) is the active catalytic species, it is often generated in situ from a copper(II) precursor and a reducing agent.[3]

General Reaction Scheme

CuAAC_Reaction cluster_reactants cluster_products R1_Azide R1-N3 Catalyst [Cu(II) Citrate] Reducing Agent Plus1 + R2_Alkyne R2-C≡CH Triazole 1,4-disubstituted 1,2,3-triazole Catalyst->Triazole

Caption: General scheme for the CuAAC reaction.

Representative Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Copper(II) citrate

  • Sodium ascorbate (B8700270)

  • Terminal alkyne

  • Organic azide (B81097)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • To a reaction vessel, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).

  • Add the solvent (e.g., 5 mL of a 1:1 mixture of water and t-butanol).

  • Add copper(II) citrate (0.01-0.05 mmol, 1-5 mol%).

  • Add a freshly prepared solution of sodium ascorbate (0.1-0.2 mmol, 10-20 mol%) in water.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for a Representative CuAAC Reaction

The following table presents hypothetical data for the optimization of the CuAAC reaction using copper(II) citrate as a catalyst precursor. This data is for illustrative purposes and would need to be confirmed experimentally.

EntryCatalyst Loading (mol%)Reducing Agent (mol%)SolventTemperature (°C)Time (h)Yield (%)
1110H₂O/t-BuOH (1:1)251275
22.510H₂O/t-BuOH (1:1)25888
3510H₂O/t-BuOH (1:1)25692
4520H₂O/t-BuOH (1:1)25595
5510DMSO25685
6510H₂O/t-BuOH (1:1)50291

Catalytic Cycle Workflow

CuAAC_Cycle Cu(II) Citrate Cu(II) Citrate Cu(I) Cu(I) Cu(II) Citrate->Cu(I) Reduction Reducing Agent Reducing Agent Reducing Agent->Cu(I) Cu(I) Acetylide Cu(I) Acetylide Cu(I)->Cu(I) Acetylide + Alkyne Alkyne Alkyne Cu(III) Intermediate Cu(III) Intermediate Cu(I) Acetylide->Cu(III) Intermediate + Azide Azide Azide Cu(III) Intermediate->Cu(I) Reductive Elimination Product (Triazole) Product (Triazole) Cu(III) Intermediate->Product (Triazole)

Caption: Proposed catalytic cycle for the CuAAC reaction.

Other Potential Applications

Based on the known reactivity of other copper catalysts, copper(II) citrate could potentially be employed in a variety of other important organic transformations, including:

  • Chan-Lam Coupling: The formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, is a cornerstone of many drug discovery programs.[4][5][6][7][8] Copper-catalyzed methods provide a valuable alternative to palladium-catalyzed reactions.[4]

  • Ullmann Condensation: This classic copper-promoted reaction is used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides.[][10] Modern protocols often utilize soluble copper catalysts.[]

  • Sonogashira Coupling: While traditionally a palladium-catalyzed reaction, copper co-catalysts are crucial for the coupling of terminal alkynes with aryl or vinyl halides.[11]

Conclusion

Copper(II) citrate holds promise as a versatile and economical catalyst for organic synthesis. Its straightforward preparation and the established catalytic activity of the copper(II) ion in a multitude of reactions make it an attractive candidate for further investigation. The provided protocols for its synthesis and a representative application in click chemistry offer a solid foundation for researchers to explore the full potential of this catalyst in the development of novel synthetic methodologies. Further research is warranted to fully elucidate its catalytic scope and to compare its efficacy with more commonly used copper salts.

References

Application

Application Note: Preparation of Copper(II) Citrate Solution for Enzymatic Assays

Introduction Copper(II) ions are known to be potent inhibitors of a wide range of enzymes, often by interacting with critical amino acid residues, such as those containing sulfhydryl groups, or by displacing essential me...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper(II) ions are known to be potent inhibitors of a wide range of enzymes, often by interacting with critical amino acid residues, such as those containing sulfhydryl groups, or by displacing essential metal cofactors at the active site.[1] In enzymatic assays, delivering copper ions in a controlled and bioavailable manner is crucial for obtaining reproducible and meaningful results. Copper(II) citrate (B86180) serves as an excellent source of Cu(II) ions, as the citrate ligand forms a stable, soluble complex with copper, preventing its precipitation as copper hydroxide, especially in neutral to alkaline buffers.[2][3]

However, the preparation of copper(II) citrate solutions can be challenging due to the salt's low solubility in water under neutral to slightly acidic conditions.[2][4] This protocol details a reliable method for preparing a stable aqueous solution of copper(II) citrate by forming the complex in situ. This method ensures that the copper remains in solution within the desired pH range, making it suitable for a variety of enzymatic assays, including inhibition studies. The stability and speciation of the copper-citrate complex are highly dependent on pH, which can be observed through changes in the solution's color.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the reagents and the copper(II) citrate complex. This information is critical for accurate preparation and application in experimental settings.

ParameterValueSource(s)
Molar Mass (Copper(II) Sulfate (B86663) Pentahydrate, CuSO₄·5H₂O)249.68 g/mol N/A
Molar Mass (Trisodium Citrate Dihydrate, Na₃C₆H₅O₇·2H₂O)294.10 g/mol [5]
Molar Mass (Citric Acid, Monohydrate, C₆H₈O₇·H₂O)210.14 g/mol [5]
Solubility of Copper(II) CitrateLow in water, especially under neutral to slightly acidic conditions.[2][4][6]
Recommended pH Range for Solution Stability4.5 - 9.5 (with sufficient citrate)[3]
pH Range for Synthesis (Precipitation)4.0 - 6.0[2][7]
Typical Concentration Range for Enzyme Inhibition8 µM - 0.4 M (Varies significantly by enzyme)[8]
UV-Vis λmax (Cu²⁺-citrate complex)Shifts from ~820 nm to ~760 nm as pH increases from 2.3 to 5.2.[3][9]

Experimental Protocol

This protocol describes the preparation of a 100 mL, 10 mM Copper(II) Citrate stock solution. This method relies on the in situ formation of the complex from a soluble copper salt and a citrate buffer, ensuring the final solution is stable and free of precipitates.

Materials and Equipment

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Trisodium (B8492382) Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • 0.22 µm syringe filter (optional)

Procedure

  • Prepare 0.5 M Citrate Buffer Stock (pH 5.0):

    • Prepare Solution A: Dissolve 10.51 g of citric acid monohydrate in deionized water to a final volume of 100 mL.[10]

    • Prepare Solution B: Dissolve 14.71 g of trisodium citrate dihydrate in deionized water to a final volume of 100 mL.[10]

    • In a beaker, mix approximately 48.5 mL of Solution B with 51.5 mL of Solution A.

    • Measure the pH and adjust to 5.0 using Solution A or B if necessary. This buffer will provide the citrate ions for chelation.

  • Weigh Copper(II) Sulfate:

    • Accurately weigh out 0.2497 g of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O). This corresponds to 1 mmol of Cu²⁺.

  • Prepare the Copper(II) Citrate Solution:

    • To a 100 mL volumetric flask, add approximately 80 mL of deionized water.

    • Add 20 mL of the 0.5 M Citrate Buffer Stock (from Step 1). This creates a 0.1 M citrate buffer environment, which provides a significant excess of the chelating agent to ensure the copper remains complexed and soluble.[3]

    • Add the weighed Copper(II) Sulfate (from Step 2) to the flask.

    • Place a magnetic stir bar in the flask and stir the solution until the copper salt is completely dissolved. The solution should turn a distinct blue color.

  • Final pH Adjustment and Volume:

    • Once dissolved, check the pH of the solution. The target pH for enzymatic assays will depend on the specific enzyme's optimal conditions.

    • Adjust the pH to the desired value (e.g., pH 7.4 for many physiological assays) using 0.1 M NaOH or 0.1 M HCl. Perform this step slowly while stirring to avoid localized precipitation of copper hydroxide.

    • Once the desired pH is reached and stable, remove the stir bar and bring the final volume to 100 mL with deionized water.

  • Storage:

    • (Optional) For long-term storage or critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

    • Store the final solution in a well-sealed container at 4°C, protected from light.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Copper(II) sulfate is harmful if swallowed and is an irritant to the eyes and skin.[5] It is also very toxic to aquatic life. Handle with care and dispose of waste according to institutional guidelines.

Experimental Workflow Diagram

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Solution Formulation cluster_2 Phase 3: Finalization and Storage prep_citrate 1. Prepare 0.5 M Citrate Buffer (pH 5.0) mix_solution 3. Combine Water, Citrate Buffer, and CuSO4 in Volumetric Flask prep_citrate->mix_solution weigh_copper 2. Weigh 0.2497 g CuSO4·5H2O weigh_copper->mix_solution dissolve 4. Stir until fully dissolved mix_solution->dissolve adjust_ph 5. Adjust to Final Target pH (e.g., pH 7.4) dissolve->adjust_ph final_volume 6. Bring to Final Volume (100 mL) adjust_ph->final_volume store 7. Filter (Optional) and Store at 4°C final_volume->store end_product Stable 10 mM Copper(II) Citrate Stock Solution store->end_product

Caption: Workflow for preparing a stable Copper(II) Citrate solution.

Troubleshooting

  • Precipitate Formation: If a precipitate forms, it is likely due to an incorrect pH for the given concentration.[2] The solubility of copper citrate is lowest in neutral to slightly acidic conditions without sufficient citrate ions.[2][6] Ensure the citrate buffer is added before the copper salt and that the final pH adjustment is done slowly with vigorous stirring.

  • Color Change: A change in the solution's color when adjusting the pH is normal.[2] It indicates a shift in the coordination environment and speciation of the copper-citrate complex as different citrate species become dominant at different pH values.[3]

References

Method

Application Notes and Protocols: Use of Copper(II) Citrate in Formulating Agricultural Micronutrient Fertilizers

For Researchers, Scientists, and Drug Development Professionals Introduction Copper (Cu) is an essential micronutrient for plant growth and development, playing a critical role as a cofactor for numerous enzymes involved...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper (Cu) is an essential micronutrient for plant growth and development, playing a critical role as a cofactor for numerous enzymes involved in photosynthesis, respiration, and lignin (B12514952) synthesis.[1][2][3] Copper deficiency in soil can lead to stunted growth, reduced yields, and increased susceptibility to diseases.[4][5] Copper(II) citrate (B86180) is an organic copper salt that has gained prominence as a source of copper in agricultural micronutrient formulations.[6][7] Its chelated structure enhances the bioavailability of copper to plants, particularly in alkaline soils where copper availability is often limited.[8][9]

These application notes provide a comprehensive overview of the use of copper(II) citrate in agricultural applications, including its formulation, efficacy, and methods for evaluation. The protocols outlined below are intended to guide researchers in assessing the performance of copper(II) citrate-based fertilizers.

Data Presentation

Table 1: Physicochemical Properties of Agricultural Grade Copper(II) Citrate
ParameterSpecificationAnalytical Method
Appearance Blue-green crystalline powderVisual Inspection
Copper (Cu) Content 15% - 35%Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy
Citrate Content 50% - 60%High-Performance Liquid Chromatography (HPLC)
Solubility in Water Highly solubleGravimetric analysis
pH (1% solution) 4.0 - 7.0pH meter
Moisture Content < 9.0%Loss on Drying
Heavy Metal Impurities (e.g., As, Pb) < 0.001%ICP-Mass Spectrometry (ICP-MS)

Note: Specifications may vary depending on the manufacturer and intended use.

Table 2: Comparative Efficacy of Copper(II) Citrate and Copper Sulfate on Crop Yield
CropCopper SourceApplication Rate (kg Cu/ha)Yield Increase (%)Reference
Wheat Copper(II) citrate1.014.2[10]
Copper(II) citrate2.018.5[10]
Copper Sulfate1.011.8Fictional Data for Comparison
Copper Sulfate2.015.3Fictional Data for Comparison
Maize Copper(II) citrate0.59.5Fictional Data for Comparison
Copper(II) citrate1.013.2Fictional Data for Comparison
Copper Sulfate0.57.8Fictional Data for Comparison
Copper Sulfate1.010.9Fictional Data for Comparison
Table 3: Dose-Dependent Phytotoxicity of Copper(II) Citrate on Selected Crops
CropApplication MethodCopper Citrate Concentration (%)Observed Phytotoxicity SymptomsReference
Apple Nursery Stock Foliar Spray0.5None[11][12]
Foliar Spray1.0Slight leaf margin necrosis[11][12]
Foliar Spray1.5Moderate leaf yellowing and necrosis[11][12]
Foliar Spray2.0Significant defoliation[11][12]
Plum Nursery Stock Foliar Spray0.5 - 2.0High level of defoliation (used as a defoliant)[11][12]
Leafy Vegetables Soil Application> 250 mg/kg soilReduced plant height and fresh weight[13]

Experimental Protocols

Protocol 1: Determination of Copper Concentration in Plant Tissue

This protocol outlines the procedure for quantifying the uptake of copper in plant tissues following the application of a copper(II) citrate-based fertilizer.

1. Sample Collection and Preparation:

  • Collect representative plant tissue samples (e.g., leaves, stems, roots) from both treated and control plants at various time points after fertilizer application.[8][14][15]

  • Thoroughly wash the collected tissue with deionized water to remove any surface contamination.

  • Dry the plant tissue in an oven at 70°C until a constant weight is achieved.

  • Grind the dried tissue into a fine powder using a Wiley mill or a similar grinder.

2. Acid Digestion:

  • Accurately weigh approximately 0.5 g of the dried plant powder into a digestion tube.

  • Add 10 mL of a digestion acid mixture (e.g., nitric acid and perchloric acid in a 4:1 ratio) to each tube.

  • Heat the tubes in a digestion block at a temperature of 120-150°C until the solution becomes clear.

  • Allow the digest to cool and dilute it to a known volume (e.g., 50 mL) with deionized water.

3. Copper Analysis:

  • Analyze the copper concentration in the diluted digest using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Prepare a series of copper standards of known concentrations to generate a calibration curve.

  • Express the copper concentration in the plant tissue as mg/kg or ppm on a dry weight basis.

Protocol 2: Evaluation of Photosynthetic Activity

This protocol describes the measurement of photosynthetic rates to assess the physiological response of plants to copper(II) citrate fertilization.

1. Instrumentation:

  • Utilize a portable photosynthesis system, such as the LI-6400 or a similar instrument, for gas exchange measurements.[7][9]

2. Measurement Procedure:

  • Select fully expanded, healthy leaves from both treated and control plants.

  • Acclimate the leaf in the instrument's chamber under controlled conditions of light intensity (e.g., 1000 µmol m⁻² s⁻¹), CO₂ concentration (e.g., 400 µmol mol⁻¹), and temperature.

  • Record the net CO₂ assimilation rate (A), stomatal conductance (gs), and transpiration rate (E) once the readings stabilize.

  • Perform measurements on multiple leaves per plant and multiple plants per treatment group to ensure statistical significance.

3. Data Analysis:

  • Compare the photosynthetic parameters between the copper(II) citrate-treated plants and the control group.

  • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine if there are significant differences.

Protocol 3: Assay of Copper-Dependent Enzyme Activity (e.g., Superoxide (B77818) Dismutase - SOD)

This protocol provides a method to measure the activity of a key copper-dependent antioxidant enzyme, superoxide dismutase (SOD), in plant tissues.

1. Enzyme Extraction:

  • Homogenize fresh plant tissue (e.g., 1 g) in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% PVPP).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract.

2. SOD Activity Assay (NBT method):

  • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.

  • Prepare a reaction mixture containing potassium phosphate buffer, methionine, NBT, EDTA, and riboflavin.

  • Add a small aliquot of the enzyme extract to the reaction mixture.

  • Expose the mixture to a light source (e.g., a 15W fluorescent lamp) for 15-20 minutes to initiate the photochemical reaction.

  • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • A reaction mixture without the enzyme extract serves as a control.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

3. Data Analysis:

  • Calculate the SOD activity in the plant extracts and compare the results between the treated and control groups.

Protocol 4: Phytotoxicity Assessment

This protocol is designed to evaluate the potential phytotoxic effects of copper(II) citrate on plants.

1. Experimental Design:

  • Grow a selected plant species in a controlled environment (e.g., greenhouse or growth chamber).

  • Apply different concentrations of copper(II) citrate to the plants via foliar spray or soil drench.[11][12][13] Include a control group that receives no copper application.

2. Visual Assessment:

  • Regularly observe the plants for any visible signs of phytotoxicity, such as leaf chlorosis (yellowing), necrosis (tissue death), stunting, or wilting.

  • Score the severity of the symptoms on a predefined scale (e.g., 0 = no damage, 5 = severe damage).

3. Biomass Measurement:

  • At the end of the experimental period, harvest the aerial parts and roots of the plants.

  • Measure the fresh weight and then the dry weight (after drying at 70°C) of the plant biomass.

4. Data Analysis:

  • Compare the visual phytotoxicity scores and biomass measurements between the different treatment groups and the control.

  • Determine the maximum non-phytotoxic concentration and the concentration at which a significant reduction in biomass occurs.

Visualizations

Experimental_Workflow cluster_prep Fertilizer Preparation cluster_application Application cluster_evaluation Evaluation cluster_results Results Formulation Copper(II) Citrate Formulation Soil_App Soil Application Formulation->Soil_App Foliar_App Foliar Application Formulation->Foliar_App Tissue_Analysis Plant Tissue Analysis (Cu Uptake) Soil_App->Tissue_Analysis Photo_Analysis Photosynthetic Activity Soil_App->Photo_Analysis Enzyme_Assay Enzyme Activity (e.g., SOD) Soil_App->Enzyme_Assay Phyto_Assay Phytotoxicity Assessment Soil_App->Phyto_Assay Foliar_App->Tissue_Analysis Foliar_App->Photo_Analysis Foliar_App->Enzyme_Assay Foliar_App->Phyto_Assay Data_Analysis Data Analysis & Interpretation Tissue_Analysis->Data_Analysis Photo_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Phyto_Assay->Data_Analysis

Caption: Experimental workflow for evaluating copper(II) citrate fertilizers.

Signaling_Pathway cluster_uptake Copper Uptake & Translocation cluster_physiological Physiological Roles cluster_outcomes Agronomic Outcomes Cu_Citrate Copper(II) Citrate (Soil/Foliar) Root_Uptake Root/Leaf Uptake Cu_Citrate->Root_Uptake Translocation Translocation via Xylem/Phloem Root_Uptake->Translocation Enzyme_Activation Enzyme Activation (e.g., SOD, Plastocyanin) Translocation->Enzyme_Activation Photosynthesis Photosynthesis Enzyme_Activation->Photosynthesis Respiration Respiration Enzyme_Activation->Respiration Lignin_Synthesis Lignin Synthesis Enzyme_Activation->Lignin_Synthesis Improved_Growth Improved Plant Growth & Yield Photosynthesis->Improved_Growth Respiration->Improved_Growth Disease_Resistance Enhanced Disease Resistance Lignin_Synthesis->Disease_Resistance

Caption: Simplified pathway of copper(II) citrate action in plants.

References

Application

Application Notes and Protocols: Investigating the Role of Copper(II) Citrate in Copper Metabolism

For Researchers, Scientists, and Drug Development Professionals Introduction Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, and ne...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. The study of copper metabolism is crucial for understanding diseases associated with copper deficiency or overload, such as Menkes disease and Wilson's disease, and for developing therapeutic interventions. Copper(II) citrate (B86180), a salt of copper and citric acid, serves as a valuable compound in these investigations due to its bioavailability and involvement in central metabolic pathways. Citrate, as an intermediate of the Krebs cycle, plays a pivotal role in cellular energy metabolism and can influence the intracellular transport and distribution of copper.[1][2][3][4] These application notes provide an overview of the use of Copper(II) citrate in copper metabolism studies, along with detailed experimental protocols and relevant data.

Applications of Copper(II) Citrate in Metabolism Studies

Copper(II) citrate is utilized in various research applications to explore the intricacies of copper homeostasis. Its primary applications include:

  • Nutritional Studies: Assessing the bioavailability and efficacy of copper supplementation in animal models.[5]

  • Cellular Copper Transport: Investigating the mechanisms of copper uptake, intracellular trafficking, and efflux.[6][7][8]

  • Enzyme Kinetics: Studying the role of copper as a cofactor for cuproenzymes, such as superoxide (B77818) dismutase and ceruloplasmin.[6]

  • Toxicology Studies: Evaluating the cytotoxic effects of copper overload and the protective mechanisms of the cell.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Copper(II) citrate (cupric citrate) supplementation on various physiological parameters in animal models.

Table 1: Effects of Cupric Citrate on Growth Performance in Broilers [5]

Treatment GroupAverage Daily Gain ( g/day ; days 1-42)Feed Conversion Ratio (days 1-42)
Control (Basal Diet)55.21.68
Copper Sulfate (150 mg/kg)57.11.63
Cupric Citrate (100 mg/kg)58.91.60
Cupric Citrate (150 mg/kg)59.31.59

Table 2: Effects of Cupric Citrate on Serum Parameters in Weaned Pigs [9]

Treatment GroupSerum Superoxide Dismutase (U/mL)Serum Malondialdehyde (nmol/mL)
Control (Basal Diet)45.38.2
Cupric Citrate (20 mg/kg)48.17.5
Cupric Citrate (40 mg/kg)51.76.9
Cupric Citrate (60 mg/kg)53.26.4

Experimental Protocols

Protocol 1: In Vitro Analysis of Cellular Copper Uptake Using Copper(II) Citrate

This protocol outlines a method to assess the uptake of copper in a cell culture model when supplied as Copper(II) citrate.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • Copper(II) citrate solution (sterile-filtered)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) equipment

  • Cell lysis buffer

  • BCA protein assay kit

Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to reach 80-90% confluency. Replace the culture medium with a serum-free medium containing various concentrations of Copper(II) citrate (e.g., 0, 10, 50, 100 µM). Incubate for a defined period (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove extracellular copper.

  • Cell Lysis: Lyse the cells using a suitable cell lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA protein assay.

  • Copper Measurement: Analyze the copper content in the cell lysates using ICP-MS or AAS. Normalize the copper concentration to the total protein concentration to determine the intracellular copper level (e.g., in µg copper/mg protein).

  • Data Analysis: Plot the intracellular copper concentration against the treatment concentration of Copper(II) citrate and the incubation time.

Protocol 2: In Vivo Assessment of Copper Bioavailability from Copper(II) Citrate in a Rodent Model

This protocol describes an in vivo study to determine the bioavailability of copper from Copper(II) citrate in rats.

Materials:

  • Sprague-Dawley rats

  • Basal copper-deficient diet

  • Copper(II) citrate

  • Metabolic cages for urine and feces collection

  • ICP-MS or AAS equipment

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

Methodology:

  • Animal Acclimatization: Acclimatize rats to individual metabolic cages for one week on a standard diet.

  • Depletion Phase: Feed the rats a copper-deficient basal diet for a period of 4-6 weeks to deplete their copper stores.

  • Repletion Phase: Divide the rats into groups and supplement their diets with different levels of copper from Copper(II) citrate (e.g., 0, 3, 6, 12 mg Cu/kg diet) for a period of 2-4 weeks.

  • Sample Collection:

    • Blood: Collect blood samples at regular intervals (e.g., weekly) via tail vein puncture. Separate plasma by centrifugation.

    • Tissues: At the end of the study, euthanize the animals and collect liver and kidney tissues.

    • Feces and Urine: Collect feces and urine daily during the last week of the repletion phase to determine copper balance.

  • Copper Analysis: Measure the copper concentration in plasma, liver, kidney, feces, and urine using ICP-MS or AAS.

  • Data Analysis:

    • Calculate copper bioavailability using the formula: Bioavailability (%) = [(Cu intake - Fecal Cu excretion) / Cu intake] x 100.

    • Analyze tissue copper concentrations to assess copper retention.

    • Measure the activity of copper-dependent enzymes like ceruloplasmin in the plasma as a functional biomarker of copper status.

Visualizations

Signaling Pathways and Experimental Workflows

Copper_Metabolism_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_golgi Trans-Golgi Network Cu(II)-Citrate Cu(II)-Citrate CTR1 CTR1 (Copper Transporter 1) Cu(II)-Citrate->CTR1 Uptake Cu_I Cu(I) CTR1->Cu_I Reduction Atox1 Atox1 (Copper Chaperone) Cu_I->Atox1 CCS CCS (Copper Chaperone for SOD1) Cu_I->CCS ATP7A_B ATP7A/B Atox1->ATP7A_B Delivery SOD1 SOD1 (Superoxide Dismutase 1) CCS->SOD1 Activation Cuproenzymes Cuproenzymes ATP7A_B->Cuproenzymes Loading Extracellular Space Extracellular Space ATP7A_B->Extracellular Space Efflux

Caption: Intracellular copper trafficking pathway.

Experimental_Workflow_Copper_Metabolism A Experimental Design (In Vitro / In Vivo) B Treatment with Copper(II) Citrate A->B C Sample Collection (Cells, Tissues, Fluids) B->C D Biochemical Analysis C->D E Copper Quantification (ICP-MS / AAS) D->E F Enzyme Activity Assays (e.g., SOD, Ceruloplasmin) D->F G Gene Expression Analysis (e.g., qPCR for transporters) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow.

Citric_Acid_Cycle_and_Copper cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate TCA_Cycle Citric Acid Cycle (TCA Cycle) Citrate->TCA_Cycle Citrate_cyto Citrate Citrate->Citrate_cyto Transport ETC Electron Transport Chain (Complex IV - Cytochrome c oxidase) TCA_Cycle->ETC NADH, FADH2 Cu_Mito Copper Cu_Mito->ETC Cofactor Fatty_Acid_Synth Fatty Acid Synthesis Citrate_cyto->Fatty_Acid_Synth

Caption: Citrate's role in metabolism.

References

Method

Application Notes and Protocols: Copper(II) Citrate in Nutritional Supplements

For Researchers, Scientists, and Drug Development Professionals Introduction Copper is an essential trace mineral vital for numerous physiological processes, including energy metabolism, iron absorption, connective tissu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace mineral vital for numerous physiological processes, including energy metabolism, iron absorption, connective tissue formation, and immune function.[1][2] Copper(II) citrate (B86180) has emerged as a popular choice for copper supplementation due to its purported high bioavailability.[2][3] These application notes provide detailed protocols for the synthesis, characterization, and analysis of copper(II) citrate in nutritional supplement formulations.

Physicochemical Properties and Specifications

Copper(II) citrate is the copper salt of citric acid and can exist in various hydration states.[4][5] For nutritional supplements, it is crucial to use a well-characterized and stable form.

Table 1: Physicochemical Properties of Copper(II) Citrate

PropertyValueReference
Chemical Formula Cu₃(C₆H₅O₇)₂[5]
Molecular Weight 568.85 g/mol (anhydrous)[5]
Appearance Light blue to blue-green crystalline powder[1]
Copper Content Typically 36.0-37.8%[2]
Solubility in Water Slightly soluble[1]

Synthesis of Copper(II) Citrate for Nutritional Supplements

A common method for synthesizing copper(II) citrate involves the reaction of a soluble copper salt with a citrate salt.[6]

Materials and Equipment
  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Protocol
  • Prepare Reactant Solutions:

    • Dissolve a specific molar amount of copper(II) sulfate pentahydrate in a minimum amount of hot deionized water in a beaker with continuous stirring.[7]

    • In a separate beaker, dissolve a stoichiometric amount of trisodium citrate dihydrate in deionized water.[7]

  • Reaction:

    • Slowly add the copper sulfate solution to the trisodium citrate solution while stirring continuously. A light blue precipitate of copper(II) citrate will form.[7][8]

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Filter the precipitate using a Büchner funnel under vacuum.[7][8]

    • Wash the precipitate with deionized water to remove any unreacted salts.

  • Drying:

    • Carefully transfer the filtered copper(II) citrate to a drying dish.

    • Dry the product in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved. The hydrated form will lose water and may change color.[4]

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_final Final Product prep_cu Dissolve Copper Sulfate in Hot Deionized Water mix Mix Solutions & Precipitate Copper Citrate prep_cu->mix prep_cit Dissolve Trisodium Citrate in Deionized Water prep_cit->mix filter_wash Filter and Wash Precipitate mix->filter_wash dry Dry Copper Citrate filter_wash->dry final_product Copper(II) Citrate Powder dry->final_product

Figure 1: Workflow for the synthesis of Copper(II) Citrate.

Characterization of Copper(II) Citrate

To ensure the quality and purity of the synthesized copper(II) citrate for use in nutritional supplements, several analytical tests should be performed.

Table 2: Characterization Methods for Copper(II) Citrate

ParameterMethodPurpose
Identity FTIR SpectroscopyConfirms the presence of citrate and its coordination to copper.
Copper Content Atomic Absorption Spectroscopy (AAS)Quantifies the percentage of copper in the final product.
Purity HPLCTo detect and quantify any organic impurities.
Moisture Content Karl Fischer TitrationDetermines the amount of water present in the hydrated form.
Heavy Metals ICP-MSTo ensure levels of lead, arsenic, mercury, and cadmium are within safe limits.

Experimental Protocols

Protocol for Determination of Copper Content by Atomic Absorption Spectroscopy (AAS)

This protocol is adapted for the analysis of copper in nutritional supplement capsules containing copper(II) citrate.[9][10][11][12][13]

  • Atomic Absorption Spectrometer with a copper hollow cathode lamp

  • Air-acetylene flame

  • Volumetric flasks and pipettes

  • Nitric acid (trace metal grade)

  • Copper standard solution (1000 ppm)

  • Deionized water

  • Accurately weigh the contents of several supplement capsules and calculate the average content mass.

  • Accurately weigh a portion of the powdered supplement equivalent to a known amount of copper.

  • Transfer the weighed sample to a volumetric flask.

  • Add a small volume of concentrated nitric acid to dissolve the sample. Gentle heating may be required.

  • Once dissolved, dilute the sample to the mark with deionized water. Further dilutions may be necessary to bring the copper concentration within the linear range of the AAS.

  • Prepare a series of copper standard solutions (e.g., 0.5, 1, 2, 5, and 10 ppm) by diluting the 1000 ppm stock solution with a nitric acid solution of the same concentration as the sample matrix.

  • Set up the AAS instrument according to the manufacturer's instructions for copper analysis (wavelength typically 324.7 nm).

  • Aspirate the blank (diluent) to zero the instrument.

  • Aspirate the standard solutions in order of increasing concentration and record the absorbance values.

  • Aspirate the prepared sample solutions and record the absorbance values.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of copper in the sample solutions from the calibration curve and calculate the copper content in the original supplement.

AAS_Workflow start Start sample_prep Prepare Supplement Sample (Weigh, Dissolve, Dilute) start->sample_prep standard_prep Prepare Copper Standards (Serial Dilutions) start->standard_prep analyze_sample Analyze Sample Absorbance sample_prep->analyze_sample calibrate Calibrate with Standards & Generate Curve standard_prep->calibrate instrument_setup Set up AAS Instrument (Wavelength, Flame, etc.) instrument_setup->calibrate calibrate->analyze_sample calculate Calculate Copper Content in Supplement analyze_sample->calculate end End calculate->end

Figure 2: Workflow for AAS analysis of copper in supplements.

Protocol for In Vitro Bioavailability using Caco-2 Cell Model

The Caco-2 cell line is a widely used in vitro model to predict the intestinal absorption of nutrients. This protocol outlines a method to compare the permeability of copper from copper(II) citrate, copper(II) sulfate, and copper(II) gluconate.[14][15][16]

  • Caco-2 cells

  • Cell culture flasks, plates, and Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Copper(II) citrate, copper(II) sulfate, and copper(II) gluconate

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or AAS for copper quantification

  • Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the Caco-2 cells onto Transwell® inserts at a suitable density.

  • Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare transport media (HBSS) containing equimolar concentrations of copper from copper(II) citrate, copper(II) sulfate, and copper(II) gluconate.

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • Add the copper-containing transport medium to the apical (upper) chamber of the Transwell® inserts.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect the remaining solutions from both apical and basolateral chambers.

  • Lyse the cells to determine intracellular copper accumulation.

  • Analyze the copper concentration in all collected samples using ICP-MS or AAS.

  • Calculate the apparent permeability coefficient (Papp) for each copper compound.

Table 3: Comparative Bioavailability Data of Different Copper Forms

Copper FormRelative Bioavailability (%)Model SystemReference
Copper Sulfate 100 (Reference)In vitro digestion[14]
Copper Amino Acid Chelate 134In vitro digestion[14]
Copper Proteinate 128In vitro digestion[14]
Copper Citrate Reported to have high bioavailabilityGeneral Statement[2][3]
Copper Gluconate Soluble in water, suggesting good bioavailabilityPhysicochemical Property[17]

Note: Direct comparative bioavailability data for copper citrate versus sulfate and gluconate from the same study is limited in the public domain. The table reflects available information.

Stability Testing of Copper(II) Citrate in Solid Dosage Forms

Stability testing is crucial to ensure that the nutritional supplement maintains its quality and potency throughout its shelf life.[18][19]

Protocol
  • Batch Selection: Select at least three batches of the final product (e.g., capsules or tablets containing copper(II) citrate).

  • Storage Conditions: Store the batches under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Test the samples at the following time points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color, odor, or physical form.

    • Assay (Copper Content): Using the AAS method described in section 4.1 to determine the amount of copper.

    • Dissolution: For tablets and capsules, to ensure the release of the active ingredient.

    • Moisture Content: To assess any moisture uptake.

Table 4: Example Stability Data for Copper(II) Citrate Capsules (2 mg Copper)

Time (Months)Storage ConditionAppearanceAssay (% of initial)
0-Conforms100.2%
325°C/60%RHConforms99.8%
625°C/60%RHConforms100.1%
340°C/75%RHConforms99.5%
640°C/75%RHConforms99.2%

Copper Signaling Pathways

Copper is not only a structural component of enzymes but also a dynamic signaling molecule that can modulate various cellular pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[20][21][22][23][24]

Copper_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Cu-dependent) Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Copper Copper (Cu) CCS CCS (Copper Chaperone) Copper->CCS Binds to CCS->MEK Delivers Cu

Figure 3: Copper's role in the MAPK/ERK signaling pathway.

The copper chaperone CCS delivers copper to MEK1/2, and this binding is essential for the physical interaction between MEK1/2 and ERK1/2, leading to the phosphorylation and activation of ERK1/2.[20] This highlights the intricate role of copper in fundamental cellular processes.

Conclusion

The information and protocols provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with copper(II) citrate in the formulation of nutritional supplements. Adherence to these detailed methodologies will help ensure the development of safe, stable, and bioavailable copper supplements.

References

Application

Application Notes and Protocols for Electroless Copper Plating Using Copper(II) Citrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the electroless deposition of copper films using copper(II) citrate (B86...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electroless deposition of copper films using copper(II) citrate (B86180) as the primary complexing agent. This process is essential for various applications, including the fabrication of printed circuit boards (PCBs), microelectronics, and specialized coatings on non-conductive substrates.

Introduction

Electroless copper plating is an autocatalytic chemical process used to deposit a uniform layer of copper onto a substrate without the use of an external electrical current.[1] The process is particularly valuable for plating on non-conductive surfaces and for creating conformal coatings on complex geometries.[1] In this system, copper(II) citrate serves as the ligand, forming a stable complex with copper ions in the plating bath, which prevents the precipitation of copper hydroxide (B78521) in alkaline conditions and controls the rate of copper reduction.

The plating bath is a thermodynamically unstable solution that typically contains a copper salt, a complexing agent (ligand), a reducing agent, and various stabilizers to control the deposition reaction.[2] The reaction is initiated on a catalyzed surface, and once started, the freshly deposited copper acts as a catalyst for the ongoing deposition.[2]

Key Components and Their Functions

A typical electroless copper plating bath consists of the following components:

  • Copper(II) Salt: The source of copper ions, commonly copper(II) sulfate (B86663) (CuSO₄·5H₂O).

  • Complexing Agent: Sodium citrate (Na₃C₆H₅O₇) is used to chelate the copper ions, keeping them in solution at the high pH required for the reducing agent to function effectively.

  • Reducing Agent: Formaldehyde (B43269) (HCHO) is a commonly used and effective reducing agent in alkaline solutions.[1] Alternatives such as glyoxylic acid or hypophosphite are being explored to develop formaldehyde-free processes.[3][4]

  • pH Adjuster: A strong base, such as sodium hydroxide (NaOH), is used to maintain the high pH necessary for the reduction of copper ions.

  • Stabilizers: Small quantities of compounds like thiourea (B124793) or 2-mercaptobenzothiazole (B37678) may be added to prevent spontaneous decomposition of the plating bath.[5]

Quantitative Data Summary

The following tables summarize typical operational parameters and expected film properties for electroless copper plating. Note that specific values for a purely citrate-based bath are not extensively published; therefore, data from related systems are provided for comparative purposes.

Table 1: Typical Bath Composition and Operating Conditions

ParameterTypical RangeUnitReference
Copper(II) Sulfate (CuSO₄·5H₂O)10 - 20g/L[6]
Sodium Citrate20 - 100g/L[7][8][9]
Formaldehyde (37% solution)10 - 30mL/L[6]
Sodium Hydroxide (for pH adjustment)As needed-
pH11.5 - 13.0-[6]
Temperature45 - 60°C[6]
Stabilizer (e.g., Thiourea)1 - 5mg/L[5]

Table 2: Typical Deposition Characteristics and Film Properties

PropertyTypical ValueUnitReference
Deposition Rate2 - 5µm/hr[5]
Film Thickness0.5 - 2.5µm
Adhesion to SubstrateGood to Excellent-[6]
Internal Stress (up to 0.5 µm)+(0.2 ± 0.1) (tensile)GPa[10]
Internal Stress (at ~2.5 µm)0 ± 0.05GPa[10]

Experimental Protocols

The following protocols provide a step-by-step guide for substrate preparation and the electroless copper plating process.

Protocol for Substrate Preparation (for a non-conductive substrate like ABS plastic)
  • Cleaning: Thoroughly clean the substrate by immersing it in an alkaline cleaner to remove any organic residues. Rinse with deionized water.

  • Etching: Immerse the cleaned substrate in an etching solution (e.g., a chromic-sulfuric acid bath) to create a microroughened surface that promotes mechanical adhesion. Rinse thoroughly with deionized water.

  • Neutralization: Dip the etched substrate in a neutralizing solution (e.g., a dilute solution of sodium bisulfite) to remove any residual etchant. Rinse with deionized water.

  • Pre-activation: Immerse the substrate in a pre-activator solution to prepare the surface for catalyst adsorption.

  • Activation: Immerse the substrate in a catalyst solution, typically containing palladium chloride (PdCl₂), to deposit catalytic palladium nuclei on the surface. These sites will initiate the electroless copper deposition. Rinse with deionized water.

  • Acceleration: Dip the activated substrate in an accelerator solution (e.g., a dilute acid) to remove any excess stannous ions from the catalyst layer, fully exposing the palladium sites. Rinse with deionized water. The substrate is now ready for plating.

Protocol for Electroless Copper Plating
  • Bath Preparation:

    • Fill a suitable plating tank with approximately 80% of the final volume of deionized water.

    • Heat the water to the desired operating temperature (e.g., 50°C).

    • Sequentially dissolve the copper(II) sulfate, sodium citrate, and any stabilizers. Ensure each component is fully dissolved before adding the next.

    • Add the formaldehyde solution.

    • Adjust the pH to the desired level (e.g., 12.5) by slowly adding a concentrated sodium hydroxide solution while stirring.

    • Add deionized water to reach the final volume.

  • Plating Process:

    • Immerse the prepared substrate into the electroless copper plating bath.

    • Maintain the temperature and gentle agitation of the bath throughout the plating process.

    • The plating time will depend on the desired thickness of the copper film (refer to the deposition rate in Table 2). A typical time is 20-60 minutes.

  • Post-treatment:

    • Once the desired thickness is achieved, remove the substrate from the bath.

    • Rinse thoroughly with deionized water to remove any residual plating solution.

    • Dry the plated substrate using a stream of nitrogen or in a low-temperature oven.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_plating Plating Process Cleaning 1. Cleaning Etching 2. Etching Cleaning->Etching Neutralization 3. Neutralization Etching->Neutralization Pre_activation 4. Pre-activation Neutralization->Pre_activation Activation 5. Activation Pre_activation->Activation Acceleration 6. Acceleration Activation->Acceleration Plating_Bath_Immersion 7. Plating Bath Immersion Acceleration->Plating_Bath_Immersion Rinsing 8. Rinsing Plating_Bath_Immersion->Rinsing Drying 9. Drying Rinsing->Drying

Caption: Workflow for electroless copper plating on a non-conductive substrate.

Chemical Reaction Pathway

G cluster_anodic Anodic Reaction (Oxidation) HCHO Formaldehyde (HCHO) Formate Formate (HCOO⁻) + H₂ + H₂O + 2e⁻ HCHO->Formate oxidation Catalytic_Surface Catalytic Surface (Pd or Cu) HCHO->Catalytic_Surface OH_minus Hydroxide Ions (OH⁻) Cu_Citrate Copper-Citrate Complex [Cu(C₆H₅O₇)₂]⁴⁻ Cu_metal Copper Metal (Cu⁰) + 2 Citrate Cu_Citrate->Cu_metal reduction Cu_Citrate->Catalytic_Surface

References

Method

In Vitro Evaluation of Copper(II) Citrate as a Bactericide Against Plant Pathogens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Copper-based compounds have a long history of use in agriculture as broad-spectrum bactericides and fungicides.[1][2] The antimicrobial activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-based compounds have a long history of use in agriculture as broad-spectrum bactericides and fungicides.[1][2] The antimicrobial activity of these compounds is primarily attributed to the release of copper ions (Cu²⁺), which can disrupt cellular processes in pathogens, including enzyme function and membrane integrity.[1][2] Copper(II) citrate (B86180) is a copper salt of citric acid that has shown promise as an effective antimicrobial agent against a range of plant pathogens. This document provides detailed protocols for the in vitro evaluation of copper(II) citrate's bactericidal activity against key plant pathogens and presents available data for other copper compounds to serve as a benchmark for such evaluations.

Data Presentation: Bactericidal Activity of Various Copper Compounds

The following tables summarize the in vitro bactericidal activity of various copper compounds against the target pathogens or their close relatives. This data can be used as a reference for interpreting results obtained from the evaluation of copper(II) citrate.

Table 1: Minimum Inhibitory Concentration (MIC) of Copper Compounds against Xanthomonas spp.

Copper CompoundBacterial StrainMIC (µg/mL)Reference
Copper SulfateXanthomonas axonopodis pv. citri0.25 mM (~40 µg/mL)[3]
Copper Nanoparticles (CuO)Xanthomonas campestris pv. vesicatoria≤400[4]
Copper Hydroxide (Kocide)Xanthomonas campestris pv. vesicatoria≤1200[4]
Copper Oxide (Nordox)Xanthomonas campestris pv. vesicatoria≤1200[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Copper Compounds against Ralstonia solanacearum

Copper CompoundBacterial StrainMIC (µg/mL)Reference
Copper Oxide NanoparticlesRalstonia solanacearum12.5[5]
Copper SulfateRalstonia solanacearum20 µM (~3.2 µg/mL)[6]

Table 3: Bactericidal Activity of Copper Compounds against Clavibacter michiganensis

Specific MIC/MBC values for copper compounds against Clavibacter michiganensis were not found in the reviewed literature. However, studies have shown that copper compounds can reduce its population.

Copper CompoundEffectReference
Copper HydroxideSignificantly limited pathogen population[3]
Copper OxychlorideReduced pathogen population[3]
Copper SulfateReduced pathogen population[3]

Experimental Protocols

Detailed methodologies for determining the bactericidal efficacy of copper(II) citrate are provided below. These protocols are adapted from standard antimicrobial susceptibility testing methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Copper(II) citrate

  • Sterile 96-well microtiter plates

  • Bacterial culture of the target pathogen (Xanthomonas axonopodis, Ralstonia solanacearum, or Clavibacter michiganensis)

  • Appropriate sterile liquid growth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • Sterile deionized water or appropriate solvent for copper(II) citrate

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Copper(II) Citrate Stock Solution: Prepare a concentrated stock solution of copper(II) citrate in a suitable sterile solvent. The final concentration should be at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of sterile broth.

    • Incubate at the optimal temperature for the bacterium (e.g., 28-30°C) with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the copper(II) citrate stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and bacteria, no copper(II) citrate).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of copper(II) citrate in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD compared to the sterility control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed as a subsequent step to the MIC assay.

Materials:

  • Results from the MIC broth microdilution assay

  • Agar plates with appropriate growth medium

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.

  • Plating: Spot-plate or spread the 10 µL aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the bacterium for 24-48 hours, or until colonies are visible in the control.

  • MBC Determination: The MBC is the lowest concentration of copper(II) citrate that results in no bacterial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay MIC Assay (96-well plate) prep_cu Prepare Copper(II) Citrate Stock Solution serial_dilution Perform 2-fold Serial Dilution of Copper(II) Citrate prep_cu->serial_dilution prep_bac Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_bac->inoculation serial_dilution->inoculation incubation_mic Incubate at 28-30°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no growth) incubation_mic->read_mic

Caption: Workflow for MIC Determination.

Experimental_Workflow_MBC cluster_mic_results From MIC Assay cluster_mbc_assay MBC Assay mic_wells Select Wells with No Growth (at and above MIC) subculture Subculture 10 µL from selected wells onto Agar Plates mic_wells->subculture incubation_mbc Incubate Agar Plates at 28-30°C for 24-48h subculture->incubation_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc

Caption: Workflow for MBC Determination.

Copper_Bactericidal_Mechanism cluster_cellular_targets Bacterial Cell cu_ion Copper Ions (Cu²⁺) cell_membrane Cell Membrane Disruption cu_ion->cell_membrane interacts with enzyme_inactivation Enzyme Inactivation cu_ion->enzyme_inactivation inactivates energy_transport Interference with Energy Transport cu_ion->energy_transport interferes with nucleic_acids Nucleic Acid Damage cu_ion->nucleic_acids damages bacterial_death Bacterial Cell Death cell_membrane->bacterial_death enzyme_inactivation->bacterial_death energy_transport->bacterial_death nucleic_acids->bacterial_death

Caption: General Mechanism of Copper Ions.

References

Application

Application Notes: The Role of Copper(II) Citrate in the Study of Copper-Dependent Enzymes

Introduction Copper is an essential trace element vital for the function of numerous metabolic pathways. It acts as a critical cofactor for a class of enzymes known as cuproenzymes or copper-dependent enzymes, which are...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper is an essential trace element vital for the function of numerous metabolic pathways. It acts as a critical cofactor for a class of enzymes known as cuproenzymes or copper-dependent enzymes, which are involved in fundamental biological processes such as cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] The study of these enzymes often requires a bioavailable and soluble source of copper ions for in vitro and cell-based assays. Copper(II) citrate (B86180), the copper salt of citric acid, serves as an excellent reagent for this purpose. Its citrate component enhances solubility in aqueous solutions compared to other copper salts, facilitating its use in biochemical research.[1] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing Copper(II) citrate to investigate the structure, function, and regulation of copper-dependent enzymes.

Key Applications

  • Reconstitution of Apoenzymes: Many copper-dependent enzymes can be isolated in their inactive, copper-free (apo) form. Copper(II) citrate can be used to reconstitute these apoenzymes by introducing Cu²⁺ ions, allowing for the study of metal incorporation and the restoration of enzymatic activity.

  • In Vitro Enzyme Kinetics: It serves as a source of copper ions to study the activation or inhibition kinetics of purified copper-dependent enzymes. This is crucial for understanding the enzyme's mechanism of action and for screening potential modulators.

  • Cell Culture Supplement: Copper(II) citrate can be added to defined, serum-free cell culture media to study the cellular mechanisms of copper uptake, trafficking, and the regulation of cuproenzyme activity in a controlled environment.[1]

Data Presentation

Table 1: Physicochemical Properties of Copper(II) Citrate
PropertyValueReference(s)
Chemical Formula Cu₂(C₆H₄O₇) or C₁₂H₁₀Cu₃O₁₄[2]
Molecular Weight 319.22 g/mol (for Cu₂C₆H₄O₇)[2]
CAS Number 10402-15-0[2][3]
Appearance Blue-green crystalline powder[2][3]
Solubility in Water (20°C) < 0.05 g/L
Solubility in Dilute Acid Soluble[2]
Bioavailability Considered a highly bioavailable form of copper[2]
Table 2: Examples of Copper-Dependent Enzymes Studied with Copper Sources
EnzymeFunctionBiological ProcessReference(s)
Cytochrome c oxidase Terminal enzyme in the electron transport chainCellular Respiration[1][4]
Superoxide (B77818) Dismutase (SOD1) Detoxification of superoxide radicalsAntioxidant Defense[1][4]
Lysyl Oxidase Cross-linking of collagen and elastinConnective Tissue Formation[1][5]
Tyrosinase Melanin synthesisPigment Formation[4][5]
Dopamine (B1211576) β-hydroxylase Conversion of dopamine to norepinephrineNeurotransmitter Synthesis[4][6]
Ceruloplasmin Ferroxidase activity, copper transportIron Metabolism[5][6]
Table 3: Example Quantitative Data on Enzyme Inhibition by Copper Complexes

Note: This table presents data for illustrative purposes from studies using specific copper(II) complexes, not necessarily Copper(II) citrate. It demonstrates the type of quantitative data that can be obtained when studying the interaction of copper compounds with enzymes.

Enzyme FamilyComplex TypeIC₅₀ (μM)Inhibition Constant (Kᵢ) (μM)Type of InhibitionReference(s)
Cytochrome P450 (CYP3A4/5) [Cu(qui)(mphen)]NO₃2.46-Non-competitive[7]
Cytochrome P450 (CYP2C9) [Cu(qui)(mphen)]NO₃16.34-Non-competitive[7]
Cytochrome P450 (CYP3A4/5) [Cu(qui)(mphen)]BF₄4.883.94Non-competitive[7]
Cytochrome P450 (CYP2C9) [Cu(qui)(mphen)]BF₄37.250.92Non-competitive[7]
Horseradish Peroxidase (HRP) Cu(II) ions (reduced to Cu(I))>80% inhibition at 2 μM--[8]

Experimental Protocols

Protocol 1: Preparation of a Copper(II) Citrate Stock Solution

Objective: To prepare a standardized stock solution of Copper(II) citrate for use in biochemical and cell culture assays.

Materials:

  • Copper(II) citrate (e.g., Cu₃(C₆H₅O₇)₂)

  • High-purity water (e.g., Milli-Q)

  • 0.1 M HCl or a suitable buffer (e.g., HEPES, pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Due to the low solubility of Copper(II) citrate in neutral water, it is best to dissolve it in a slightly acidic solution or a suitable buffer.[2]

  • Weigh the desired amount of Copper(II) citrate powder in a sterile tube.

  • Add a small volume of 0.1 M HCl to dissolve the powder completely.

  • Alternatively, for cell culture applications, dissolve the Copper(II) citrate directly into the desired buffer (e.g., 10 mM HEPES, pH 7.4) with vigorous vortexing. Gentle heating may aid dissolution.

  • Once dissolved, adjust the pH to the desired level for your experiment using NaOH or HCl.

  • Bring the solution to the final desired volume with high-purity water or buffer to achieve a stock concentration (e.g., 1-10 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Reconstitution of a Copper-Depleted Apoenzyme

Objective: To restore the catalytic activity of a purified, copper-dependent apoenzyme by incubation with Copper(II) citrate. This protocol is generalized and should be optimized for the specific enzyme of interest.

Materials:

  • Purified apoenzyme (e.g., copper-free SOD1)

  • Copper(II) citrate stock solution (from Protocol 1)

  • Reaction buffer appropriate for the enzyme

  • Dialysis tubing or size-exclusion chromatography column

  • Chelating agent (e.g., EDTA) for control experiments

Procedure:

  • Dilute the apoenzyme to a suitable concentration (e.g., 10-50 µM) in the reaction buffer.

  • Add the Copper(II) citrate stock solution to the apoenzyme solution to achieve a final copper concentration that is in slight molar excess (e.g., 2-5 fold) relative to the enzyme's copper-binding sites.

  • Incubate the mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) for a period ranging from 30 minutes to several hours. Optimization of time and temperature is critical.

  • After incubation, remove the excess, unbound copper. This can be achieved by:

    • Dialysis: Dialyze the sample against a large volume of the reaction buffer (e.g., 3 changes of 1L each) at 4°C.

    • Size-Exclusion Chromatography: Pass the sample through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Measure the protein concentration of the reconstituted enzyme.

  • Assay the enzymatic activity of the reconstituted enzyme and compare it to the activity of the apoenzyme and, if available, the native holoenzyme.

  • Control: In a parallel experiment, add an equimolar amount of a chelating agent like EDTA along with the Copper(II) citrate to demonstrate that copper is necessary for activity restoration.

G Workflow for Reconstituting a Copper-Depleted Enzyme A Prepare Apoenzyme in appropriate buffer B Add Copper(II) Citrate (2-5 fold molar excess) A->B C Incubate (Optimize time and temperature) B->C D Remove Excess Copper (Dialysis or SEC) C->D E Assay for Enzyme Activity D->E F Activity Restored? E->F G Successful Reconstitution F->G Yes H Optimize Conditions F->H No

Caption: A generalized workflow for the reconstitution of apoenzymes using Copper(II) citrate.

Protocol 3: Cell-Based Assay for Cuproenzyme Activity

Objective: To investigate the effect of copper availability on the activity of an intracellular or secreted copper-dependent enzyme using Copper(II) citrate as a supplement in cell culture.

Materials:

  • Mammalian cell line of interest

  • Basal cell culture medium (serum-free or low-serum recommended to control for background copper)

  • Copper(II) citrate stock solution (sterile, from Protocol 1)

  • Cell lysis buffer (for intracellular enzymes)

  • Reagents for the specific enzyme activity assay

Procedure:

  • Culture cells in their standard growth medium until they reach the desired confluency (e.g., 70-80%).

  • Replace the standard medium with a serum-free or low-serum basal medium.

  • Treat the cells with varying concentrations of Copper(II) citrate (e.g., 0, 1, 5, 10, 25, 50 µM). The optimal concentration range should be determined empirically and should be below toxic levels.[9]

  • Include a control group with no added Copper(II) citrate.

  • Incubate the cells for a specific period (e.g., 12, 24, or 48 hours) to allow for copper uptake and incorporation into enzymes.

  • After incubation, harvest the cells or the conditioned media:

    • For intracellular enzymes: Wash the cells with PBS, lyse them using a suitable lysis buffer, and clarify the lysate by centrifugation.

    • For secreted enzymes: Collect the conditioned media and centrifuge to remove any detached cells.

  • Measure the total protein concentration in the cell lysates.

  • Perform the specific activity assay for the copper-dependent enzyme of interest, normalizing the activity to the total protein concentration (for lysates) or cell number.

G Cellular Copper Trafficking and Enzyme Maturation cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Trans-Golgi Network Cu_Citrate Copper(II) Citrate CTR1 CTR1 Transporter Cu_Citrate->CTR1 Uptake Cu_pool Cu⁺ Pool CTR1->Cu_pool Release Cu⁺ CCS CCS Chaperone Cu_pool->CCS Atox1 Atox1 Chaperone Cu_pool->Atox1 SOD1 Apo-SOD1 CCS->SOD1 Delivers Cu⁺ SOD1_holo Holo-SOD1 (Active) SOD1->SOD1_holo Maturation ATP7AB ATP7A / ATP7B Atox1->ATP7AB Delivers Cu⁺ Secretory_Enzyme Secretory Apoenzymes (e.g., Lysyl Oxidase) ATP7AB->Secretory_Enzyme Transports Cu⁺ into lumen Secretory_Holo Secretory Holoenzymes (Active) Secretory_Enzyme->Secretory_Holo Maturation

Caption: Pathway of copper uptake and delivery to cytosolic and secretory cuproenzymes.[5][10][11]

Logical Workflow

G Logic Flow for Enzyme Activity Assay with Copper(II) Citrate Start Start Assay Prepare Prepare Reaction Mix (Buffer, Substrate, Enzyme) Start->Prepare Split Split into Control and Test Groups Prepare->Split Add_Cu Add Copper(II) Citrate (Test Group) Split->Add_Cu Test Add_Vehicle Add Vehicle (Buffer) (Control Group) Split->Add_Vehicle Control Incubate Incubate and Measure Reaction Rate Add_Cu->Incubate Add_Vehicle->Incubate Compare Compare Rates: Test vs. Control Incubate->Compare Activation Result: Activation Compare->Activation Rate_Test > Rate_Control Inhibition Result: Inhibition Compare->Inhibition Rate_Test < Rate_Control No_Effect Result: No Effect Compare->No_Effect Rate_Test = Rate_Control

Caption: A decision-making workflow for assessing the effect of Copper(II) citrate on enzyme activity.

References

Technical Notes & Optimization

Troubleshooting

How to increase the solubility of Copper(II) citrate in aqueous solutions.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of Copper(II) citrate (B86180) in aqueous solutions. Troubleshoo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of Copper(II) citrate (B86180) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of Copper(II) citrate.

IssuePossible CauseTroubleshooting Steps
Copper(II) citrate is not dissolving in water. Copper(II) citrate has very low intrinsic solubility in pure water.[1][2]1. Increase pH: Adjust the pH of the solution to the alkaline range (pH > 7). The formation of soluble citrate complexes is favored under alkaline conditions.[3] 2. Add excess citrate: Introduce a soluble citrate salt, such as sodium citrate, to the solution. An excess of citrate ions promotes the formation of soluble copper-citrate complexes.[1] 3. Gentle heating: Heating the solution can help accelerate the dissolution process.[3]
A precipitate forms after initial dissolution. The pH of the solution may have shifted out of the optimal range for solubility, leading to the precipitation of copper hydroxide (B78521) or less soluble copper-citrate species.1. Monitor and adjust pH: Regularly check the pH of the solution and adjust as necessary to maintain it in the desired range for complex formation. 2. Increase citrate concentration: A higher concentration of citrate can help to keep the copper ions in solution by favoring the formation of stable, soluble complexes.
The color of the solution changes upon pH adjustment. A color change is expected and indicates a shift in the copper(II) ion's coordination environment as different copper-citrate complexes are formed at varying pH levels. For instance, a blue shift in the UV-Vis spectrum is observed as the pH increases from acidic to moderately acidic (pH 2.29 to 5.15), indicating structural changes in the complex.[4]This is a normal observation and confirms the formation of different soluble copper-citrate species. The specific color can be an indicator of the predominant complex in the solution.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Copper(II) citrate in water?

A1: Copper(II) citrate is sparingly soluble in water. At 20°C, its solubility is reported to be less than 0.05 g/L.[2]

Q2: How does pH affect the solubility of Copper(II) citrate?

A2: The solubility of Copper(II) citrate is highly dependent on pH. It is more soluble in acidic and alkaline solutions compared to neutral pH. In acidic solutions, the citrate ligand is protonated, which can influence complex formation. In alkaline solutions, soluble dimeric copper-citrate complexes are known to form, preventing the precipitation of copper hydroxide.[3][4][5] No precipitation is observed in copper-citrate systems with various molar ratios at a pH range of approximately 4.5 to 9.5.[4]

Q3: How can complexing agents increase the solubility of Copper(II) citrate?

A3: Complexing agents, such as excess citrate ions (from salts like sodium citrate) or amino acids, can significantly increase the solubility of Copper(II) citrate. These agents form stable, soluble complexes with copper(II) ions, shifting the equilibrium from the solid phase to the dissolved complex. For example, the solubility of copper citrate can be dramatically increased to 60 g/L in a 1:1 mixture with sodium citrate.[1]

Q4: What is the effect of temperature on the solubility of Copper(II) citrate?

A4: While specific quantitative data is limited in the provided search results, general chemical principles suggest that the solubility of Copper(II) citrate will likely increase with temperature. Heating can accelerate the dissolution process.[3]

Q5: Can amino acids be used to enhance the solubility of Copper(II) citrate?

A5: Yes, the addition of amino acids such as glycine, alanine, and serine has been shown to increase the solubility of Copper(II) citrate.[6] The extent of the solubility increase is non-linear and depends on the specific amino acid and its concentration.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of Copper(II) citrate under various conditions.

Solvent/ConditionTemperature (°C)Solubility
Water20< 0.05 g/L[2]
WaterNot Specified0.02 g/L[1]
1:1 mixture with sodium citrateNot Specified60 g/L[1]

Experimental Protocols

Protocol 1: Increasing Copper(II) Citrate Solubility by pH Adjustment and Addition of Excess Citrate

This protocol describes a method to prepare a concentrated aqueous solution of Copper(II) citrate.

Materials:

  • Copper(II) citrate

  • Sodium citrate (or another soluble citrate salt)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Beaker

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

Procedure:

  • To a beaker with a known volume of deionized water, add the desired amount of Copper(II) citrate.

  • Begin stirring the suspension at room temperature.

  • Gradually add a molar excess of sodium citrate to the suspension. A 1:1 molar ratio of copper citrate to sodium citrate can be a starting point.

  • Monitor the pH of the solution using a calibrated pH meter.

  • If the solid has not fully dissolved, slowly add 0.1 M NaOH dropwise to raise the pH into the range of 7-9. Avoid excessively high pH to prevent the precipitation of copper hydroxide.

  • If the pH overshoots, adjust back with 0.1 M HCl.

  • Continue stirring until the Copper(II) citrate is completely dissolved. The solution should be clear.

  • Record the final pH and the total amount of sodium citrate and any pH adjusters added.

Protocol 2: Enhancing Copper(II) Citrate Solubility with Amino Acids

This protocol provides a general method for increasing the solubility of Copper(II) citrate using an amino acid.

Materials:

  • Copper(II) citrate

  • Amino acid (e.g., glycine, serine)

  • Deionized water

  • Stir plate and stir bar

  • Beaker

  • Analytical balance

Procedure:

  • Weigh the desired amount of Copper(II) citrate and add it to a beaker containing a known volume of deionized water.

  • Begin stirring the suspension.

  • Weigh a specific molar excess of the chosen amino acid (e.g., 10:1, 20:1 molar ratio of amino acid to copper citrate) and add it to the suspension.

  • Continue stirring the mixture at room temperature for a set period (e.g., 1-2 hours) or until the solid is fully dissolved.

  • Observe the solution for any undissolved particles. If necessary, the solution can be gently warmed to aid dissolution.

  • For quantitative analysis, the solution can be filtered to remove any undissolved solid, and the concentration of dissolved copper can be determined by a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Visualizations

logical_relationship cluster_factors Factors Influencing Solubility cluster_outcome Solubility Outcome pH pH Solubility Copper(II) Citrate Solubility pH->Solubility Affects Speciation Complexing_Agents Complexing Agents (e.g., Citrate, Amino Acids) Complexing_Agents->Solubility Forms Soluble Complexes Temperature Temperature Temperature->Solubility Generally Increases

Caption: Key factors influencing the aqueous solubility of Copper(II) citrate.

experimental_workflow start Start: Insoluble Copper(II) Citrate in Aqueous Solution step1 Step 1: Add Complexing Agent (e.g., Sodium Citrate or Amino Acid) start->step1 step2 Step 2: Adjust pH (Typically to alkaline conditions) step1->step2 step3 Step 3: Apply Gentle Heating (Optional, to accelerate dissolution) step2->step3 decision Is the solution clear? step3->decision end_success End: Soluble Copper(II) Citrate Complex in Solution decision->end_success Yes end_fail Troubleshoot: - Increase complexing agent conc. - Further adjust pH decision->end_fail No end_fail->step1

Caption: General experimental workflow for increasing Copper(II) citrate solubility.

References

Optimization

Preventing precipitation of Copper(II) citrate in experimental buffers.

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Copper(II) citrate (B86180) in experimental buffers. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Copper(II) citrate (B86180) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Copper(II) citrate precipitating out of solution?

Copper(II) citrate precipitation is a common issue and is primarily influenced by the pH of your buffer and the molar ratio of citrate to copper ions. Copper(II) citrate has low solubility in water under neutral to slightly acidic conditions.[1][2] If the pH of your solution is outside the optimal range for the formation of soluble copper-citrate complexes, precipitation is likely to occur.[1]

Q2: What is the ideal pH range to maintain soluble Copper(II) citrate?

To maintain Copper(II) citrate in a soluble form, the pH of the aqueous solution should be carefully controlled. Stable and soluble copper-citrate complexes typically form in a pH range of approximately 4.5 to 9.5.[1][3] Within this range, citrate acts as a chelating agent, forming soluble complexes with copper ions.

Q3: How does the citrate to copper molar ratio affect solubility?

The molar ratio of citrate to copper is a critical factor in preventing precipitation. A low ratio of citrate to copper can lead to the formation of insoluble cupric citrate.[3] To ensure the copper ions remain in solution, a significant molar excess of a soluble citrate salt (such as sodium or potassium citrate) relative to the copper salt is recommended.[3] This excess promotes the formation of stable, soluble chelate complexes.[3] For example, the solubility of copper citrate is significantly increased in a 1:1 mixture with sodium citrate.[3][4]

Q4: My solution changed color when I adjusted the pH. What does this indicate?

A color change in your Copper(II) citrate solution upon pH adjustment is expected and signifies a change in the coordination environment of the copper (II) ion.[1] As the pH varies, different citrate species become dominant, leading to the formation of various copper-citrate complexes, each with a distinct color.[1][5] For instance, a blue shift in the UV-Vis spectral profile of Cu(II)-citrate complexes is observed as the pH increases from 2.29 to 5.15, indicating a structural change in the complex.[6]

Q5: Can I use other chelating agents to prevent Copper(II) precipitation?

Yes, other chelating agents can be used to prevent the precipitation of copper ions, especially in situations where maintaining a specific pH range is challenging. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that can stabilize copper ions in solution and prevent the precipitation of copper hydroxide, particularly under alkaline conditions.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding Copper(II) citrate to the buffer. Incorrect pH: The buffer pH is outside the optimal range of 4.5-9.5 for soluble complex formation.[1][3]1. Measure the pH of your buffer. 2. Adjust the pH to be within the 4.5 to 9.5 range using a suitable acid or base. 3. Prepare a fresh solution, ensuring the final pH is within the optimal range.
Precipitate forms over time. Insufficient Citrate Concentration: The molar ratio of citrate to copper is too low to maintain the soluble complex.[3]1. Calculate the molar ratio of citrate to copper in your solution. 2. Increase the concentration of citrate by adding a soluble citrate salt (e.g., sodium citrate). A significant molar excess of citrate is recommended.[3]
Solution is cloudy or opalescent. Formation of Colloidal Particles: Fine, suspended particles of insoluble Copper(II) citrate may be present.1. Try gently heating the solution while stirring to encourage dissolution. 2. If heating is not an option for your experiment, filter the solution through a 0.22 µm filter to remove undissolved particles.[3]
Unexpected color change and precipitation. Formation of Copper Hydroxide: If the pH is too high (alkaline), copper hydroxide, a competing precipitate, may form.[1][10]1. Lower the pH of the solution to bring it back into the optimal range for the copper-citrate complex. 2. Consider using a stronger chelating agent like EDTA if highly alkaline conditions are required for your experiment.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable Copper(II) Citrate Stock Solution

This protocol describes the preparation of a stable stock solution of Copper(II) citrate by ensuring an adequate citrate-to-copper ratio and optimal pH.

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a Trisodium Citrate Solution: Dissolve a calculated excess of trisodium citrate dihydrate in deionized water. For example, to achieve a 2:1 molar ratio of citrate to copper, dissolve 5.88 g (0.02 mol) of trisodium citrate dihydrate in 80 mL of deionized water.

  • Prepare a Copper(II) Sulfate Solution: In a separate beaker, dissolve 2.50 g (0.01 mol) of copper(II) sulfate pentahydrate in 20 mL of deionized water.

  • Mix the Solutions: While stirring the trisodium citrate solution, slowly add the copper(II) sulfate solution. A blue-colored solution should form, indicating the formation of the soluble copper-citrate complex.

  • Adjust the pH: Measure the pH of the resulting solution. If necessary, adjust the pH to be within the range of 5.5 - 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume and Storage: Adjust the final volume to 100 mL with deionized water. The resulting solution is a 0.1 M stock of soluble Copper(II) citrate. Store in a well-sealed container at room temperature.

Protocol 2: Using a Chelating Agent (EDTA) to Prevent Precipitation in an Alkaline Buffer

This protocol demonstrates the use of EDTA to prevent the precipitation of copper ions in a buffer with a pH above 9.5.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt

  • Alkaline buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 10)

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Prepare the EDTA Solution: Dissolve a molar equivalent or slight excess of EDTA in the alkaline buffer. For example, to prepare a 10 mM copper solution, dissolve 0.372 g of EDTA disodium salt in 100 mL of the pH 10 carbonate-bicarbonate buffer.

  • Prepare the Copper(II) Sulfate Solution: In a separate small volume of deionized water, dissolve the required amount of copper(II) sulfate pentahydrate. For a 10 mM final concentration, dissolve 0.025 g of CuSO₄·5H₂O in 1-2 mL of deionized water.

  • Combine the Solutions: While stirring the EDTA-containing buffer, slowly add the concentrated copper(II) sulfate solution.

  • Observation: The solution should remain clear, indicating that the copper ions are chelated by EDTA and have not precipitated as copper hydroxide.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_mixing Mixing and Adjustment cluster_outcome Outcome start Start prep_citrate Prepare Citrate Solution start->prep_citrate prep_copper Prepare Copper(II) Salt Solution start->prep_copper mix Slowly Mix Solutions (Citrate + Copper) prep_citrate->mix prep_copper->mix check_ph Measure pH mix->check_ph precipitate Precipitation Occurs mix->precipitate Low Citrate Ratio or Incorrect pH adjust_ph Adjust pH to 4.5-9.5 check_ph->adjust_ph pH out of range stable_solution Stable, Soluble Copper(II) Citrate Solution check_ph->stable_solution pH in range adjust_ph->check_ph troubleshooting_logic start Precipitate Observed in Copper(II) Citrate Solution check_ph Is the pH between 4.5 and 9.5? start->check_ph check_ratio Is there a molar excess of Citrate to Copper? check_ph->check_ratio Yes adjust_ph Action: Adjust pH into the 4.5-9.5 range. check_ph->adjust_ph No add_citrate Action: Add more soluble citrate salt. check_ratio->add_citrate No stable_solution Outcome: Solution should stabilize. check_ratio->stable_solution Yes adjust_ph->stable_solution consider_chelator For highly alkaline pH, consider using EDTA. adjust_ph->consider_chelator add_citrate->stable_solution

References

Troubleshooting

Technical Support Center: Optimizing pH for Copper(II) Citrate Stability in Solution

For researchers, scientists, and drug development professionals, maintaining the stability of Copper(II) citrate (B86180) in solution is critical for experimental success. This guide provides troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stability of Copper(II) citrate (B86180) in solution is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges in handling Copper(II) citrate solutions, with a focus on pH optimization.

Troubleshooting Guide

Encountering precipitation or instability in your Copper(II) citrate solutions can be a significant setback. This guide addresses specific issues in a question-and-answer format to help you navigate these challenges.

Issue: A precipitate forms immediately upon dissolving Copper(II) citrate or mixing a copper salt with a citrate solution.

  • Question: Why is a precipitate forming instantly in my Copper(II) citrate solution?

  • Answer: Immediate precipitation is often due to the low intrinsic solubility of Copper(II) citrate in water, especially under acidic conditions (low pH) and with an insufficient concentration of citrate ions to form soluble complexes.[1][2] To resolve this, ensure you are using an excess of a soluble citrate salt (like sodium citrate) and adjust the pH to the optimal range for complex formation.

Issue: The Copper(II) citrate solution is initially clear but forms a precipitate over time.

  • Question: My solution was stable at first, but now there's a precipitate. What happened?

  • Answer: This indicates that the solution was likely metastable. Changes in temperature, pH shifts over time, or slow precipitation kinetics can lead to the Copper(II) citrate falling out of solution. It is crucial to ensure the pH is stable and within the optimal range. Storing the solution at a constant temperature can also help maintain its stability.

Issue: A precipitate forms when adjusting the pH of the solution.

  • Question: I tried to adjust the pH of my Copper(II) citrate solution, and it immediately became cloudy. Why?

  • Answer: The solubility of Copper(II) citrate is highly dependent on pH. If the pH is adjusted to a range where the copper-citrate complex is not stable, precipitation will occur. For instance, at a very high pH (e.g., above 12), the formation of copper hydroxide (B78521) precipitate can become favorable.[3] Careful and gradual pH adjustment is necessary to stay within the stable range.

Issue: The color of the Copper(II) citrate solution changes upon pH adjustment.

  • Question: Why did the color of my solution change when I altered the pH?

  • Answer: A color change is an expected phenomenon and indicates a shift in the speciation of the copper-citrate complexes. As the pH changes, different citrate species will predominate, leading to the formation of various copper-citrate complexes, each with a unique coordination environment and characteristic color. For example, a blue shift in the UV-Vis spectra of Cu(II)-citrate complexes is observed as the pH increases from acidic to moderately acidic conditions, indicating a change in the complex structure.[4]

Frequently Asked Questions (FAQs)

What is the optimal pH range for maintaining Copper(II) citrate stability in solution?

The optimal pH for maintaining soluble Copper(II) citrate is generally in the slightly acidic to alkaline range, approximately pH 4.5 to 9.5.[4] Within this range, and with an adequate excess of citrate, stable, soluble copper-citrate complexes are formed, preventing precipitation.

How does the citrate to copper molar ratio affect stability?

The molar ratio of citrate to copper is a critical factor. A low ratio can lead to the precipitation of Copper(II) citrate. A significant excess of citrate ions promotes the formation of soluble chelate complexes, thereby keeping the copper ions in solution. For instance, in the presence of excess citrate, the dimerization of copper-citrate complexes is less likely.[4]

Can I prepare a stable Copper(II) citrate solution in water alone?

Due to the low solubility of Copper(II) citrate in pure water, preparing a stable, concentrated solution is challenging.[1] It is highly recommended to use an aqueous solution containing an excess of a soluble citrate salt, such as sodium citrate, to enhance solubility and stability through complex formation.

Are there specific concerns when using Copper(II) citrate in cell culture media?

Yes, the complex composition of cell culture media can present challenges. Interactions with other media components, such as salts and proteins, can affect the solubility of Copper(II) citrate.[5][6] Furthermore, temperature shifts, such as moving media from cold storage to a 37°C incubator, can impact solubility. It is crucial to ensure the final concentration of Copper(II) citrate is below its solubility limit in the specific medium and to monitor for any signs of precipitation.

Data Presentation

The stability of Copper(II) citrate in solution is directly linked to the pH, which dictates the predominant copper-citrate species. The following table summarizes the relationship between pH and the state of Copper(II) citrate in the presence of sufficient citrate ions.

Approximate pH RangePredominant Copper-Citrate Species/StateSolution Stability
< 4Free Cu²⁺ ions and protonated citrate speciesLow stability, risk of precipitation.[7][8]
4.5 - 6.0Formation of stable 1:1 Cu(II)-citrate chelate complexesIncreased stability, clear solution.[9]
> 5Formation of dimeric complexes like [Cu₂cit₂H₋₂]⁴⁻High stability.[3]
6.5 - 9.5Dominance of stable dimeric copper citrate complexesOptimal stability range.[4]
> 10Risk of copper hydroxide (Cu(OH)₂) precipitationDecreased stability, potential for precipitation.[3]

Experimental Protocols

Protocol for Preparation of a Stable Aqueous Copper(II) Citrate Stock Solution

This protocol details the preparation of a stable stock solution of Copper(II) citrate, suitable for use in various experimental settings, including as a supplement for cell culture media.

Materials:

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Trisodium (B8492382) Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a Trisodium Citrate Solution:

    • Dissolve a calculated excess of Trisodium Citrate Dihydrate in deionized water. A molar ratio of at least 2:1 (citrate:copper) is recommended. For example, to prepare a 100 mM citrate solution, dissolve 2.94 g of trisodium citrate dihydrate in a final volume of 100 mL of deionized water.

  • Prepare a Copper(II) Sulfate Solution:

    • In a separate container, dissolve Copper(II) Sulfate Pentahydrate in deionized water to create a concentrated stock solution. For example, to prepare a 50 mM copper solution, dissolve 1.25 g of copper(II) sulfate pentahydrate in a final volume of 100 mL of deionized water.

  • Combine the Solutions:

    • While stirring the trisodium citrate solution, slowly add the copper(II) sulfate solution. A deep blue color should develop, indicating the formation of the copper-citrate complex.

  • Adjust the pH:

    • Calibrate the pH meter.

    • Carefully monitor the pH of the combined solution. If necessary, adjust the pH to be within the 6.5 to 7.5 range using a dilute solution of sodium hydroxide or citric acid. Add the acid or base dropwise while continuously stirring and monitoring the pH to avoid localized precipitation.

  • Final Volume and Sterilization:

    • Adjust the final volume of the solution with deionized water to achieve the desired final concentrations.

    • For applications requiring sterility, pass the final solution through a 0.22 µm sterile filter.

  • Storage:

    • Store the stable Copper(II) citrate stock solution at 4°C, protected from light.

Visualizations

The following diagrams illustrate the key concepts and workflows for optimizing the pH of Copper(II) citrate solutions.

cluster_0 pH-Dependent Speciation of Copper(II) Citrate pH_low Low pH (< 4) species_low Free Cu²⁺ + H₃Cit pH_low->species_low Precipitation Risk pH_mid Mid pH (4.5 - 9.5) species_mid Soluble [Cu(Cit)]⁻, [Cu₂(Cit)₂]⁴⁻ complexes pH_mid->species_mid Stable Solution pH_high High pH (> 10) species_high Cu(OH)₂ precipitate pH_high->species_high Precipitation Risk

Caption: pH-dependent forms of Copper(II) citrate in solution.

cluster_1 Experimental Workflow for Stable Solution Preparation start Start: Prepare Reagents prepare_citrate Prepare aqueous sodium citrate solution (molar excess) start->prepare_citrate prepare_copper Prepare aqueous copper(II) sulfate solution start->prepare_copper mix Slowly add copper solution to citrate solution with stirring prepare_citrate->mix prepare_copper->mix check_ph Measure pH mix->check_ph adjust_ph Adjust pH to 6.5 - 7.5 (dropwise addition of acid/base) check_ph->adjust_ph pH outside 6.5 - 7.5 final_volume Adjust to final volume check_ph->final_volume pH within 6.5 - 7.5 adjust_ph->check_ph sterilize Sterile filter (0.22 µm) final_volume->sterilize end End: Stable Solution sterilize->end

Caption: Workflow for preparing a stable Copper(II) citrate solution.

cluster_2 Troubleshooting Logic for Precipitation precipitate Precipitate Observed check_ph Check pH of Solution precipitate->check_ph check_ratio Check Citrate:Copper Molar Ratio check_ph->check_ratio pH is optimal adjust_ph Adjust pH to Optimal Range (4.5 - 9.5) check_ph->adjust_ph pH is too low or too high check_temp Check for Temperature Fluctuations check_ratio->check_temp Ratio is sufficient increase_citrate Increase Citrate Concentration check_ratio->increase_citrate Ratio is low stabilize_temp Maintain Constant Temperature check_temp->stabilize_temp Fluctuations detected

Caption: Logical steps for troubleshooting precipitation.

References

Optimization

Technical Support Center: Copper(II) Citrate Thermal Degradation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(II) citrate (B86180), focusing on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(II) citrate (B86180), focusing on issues related to its thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected color change of Copper(II) citrate upon heating?

A1: Hydrated Copper(II) citrate is typically a turquoise or seafoam green powder. Upon gentle heating to around 100°C, it will lose its water of crystallization and transform into the anhydrous form, which is sky-blue.[1] With stronger heating, it will decompose and turn black due to the formation of copper(II) oxide.[2][3]

Q2: At what temperature does Copper(II) citrate begin to decompose?

A2: The initial dehydration of hydrated Copper(II) citrate occurs at approximately 100°C.[1] The decomposition of the anhydrous salt generally begins at temperatures around 200°C.[3]

Q3: What are the primary products of Copper(II) citrate thermal decomposition?

A3: The decomposition of Copper(II) citrate is a multi-step process. In an inert atmosphere, the primary solid product is metallic copper.[3] In the presence of oxygen (e.g., in air), the initially formed fine particles of metallic copper are readily oxidized to copper(II) oxide (CuO), which is black.[2][3] Gaseous byproducts are also generated from the breakdown of the citrate ligand.

Q4: Is the thermal decomposition of Copper(II) citrate endothermic or exothermic?

A4: The decomposition process is exothermic, meaning it releases heat.[2][3] This can sometimes lead to a self-sustaining decomposition once initiated.[2][3]

Q5: Can I prevent the degradation of Copper(II) citrate during my experiment?

A5: Preventing degradation depends on the desired outcome. If you need to work with the intact molecule at elevated temperatures, it is crucial to stay below the decomposition temperature of approximately 200°C. If the goal is to form copper nanoparticles, then controlled heating in an inert atmosphere is necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected blackening of the sample at low temperatures (below 200°C). 1. Localized overheating ("hot spots") in the heating apparatus.2. Presence of impurities that catalyze decomposition.3. Heating rate is too rapid.1. Ensure uniform heating of the sample. Use a well-calibrated oven or heating block with good temperature distribution.2. Use high-purity Copper(II) citrate. Consider recrystallization if purity is a concern.3. Reduce the heating rate to allow for more controlled energy input.
Sample turns blue but does not proceed to black. 1. Insufficient temperature to initiate decomposition of the anhydrous salt.2. Heating in an inert atmosphere, which may slow the visual change to black (oxidation).1. Increase the temperature to above 200°C to induce decomposition.2. If copper(II) oxide is the desired product, ensure the presence of an oxidizing atmosphere (e.g., air).
Inconsistent results between experimental runs. 1. Variations in sample mass and packing.2. Fluctuations in atmospheric conditions (e.g., humidity, oxygen content).3. Inconsistent heating profiles.1. Use a consistent sample mass and ensure uniform packing in the sample holder.2. Control the atmosphere of the experiment using a controlled gas flow (e.g., nitrogen for inert conditions, air for oxidative conditions).3. Program and verify the heating profile for each run to ensure consistency.
Formation of pyrophoric copper when heating under vacuum. This is an expected outcome of heating Copper(II) citrate under vacuum.[1] The resulting finely divided copper particles are highly reactive with air.Exercise extreme caution when handling the product. Ensure the material is fully cooled to room temperature before exposing it to air. Handle in an inert atmosphere glovebox if possible.

Data Presentation

The following table summarizes hypothetical quantitative data for the thermal decomposition of Copper(II) citrate hemipentahydrate (Cu₃(C₆H₅O₇)₂·2.5H₂O). These values are illustrative and should be confirmed with experimental data.[3]

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding Process
1. Dehydration~80 - 150~7.3Loss of 2.5 moles of water of crystallization
2. Decomposition~200 - 350~62.1Decomposition of anhydrous citrate to metallic copper
3. Oxidation>350 (in air)Mass gainOxidation of metallic copper to copper(II) oxide

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Citrate

This protocol describes the preparation of Copper(II) citrate by precipitation.

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers

  • Hot plate with stirring capability

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare a hot aqueous solution of copper(II) sulfate.

  • Prepare a separate hot aqueous solution of sodium citrate.

  • While vigorously stirring the copper(II) sulfate solution, slowly add the hot sodium citrate solution.

  • A turquoise precipitate of Copper(II) citrate will form.[2]

  • Continue stirring for a few minutes to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel and wash it with deionized water to remove any soluble impurities.

  • Dry the collected Copper(II) citrate in an oven at a temperature below 80°C to avoid premature dehydration.

Protocol 2: Thermogravimetric Analysis (TGA) of Copper(II) Citrate

This protocol outlines a general procedure for analyzing the thermal decomposition of Copper(II) citrate using TGA.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and air gas cylinders with regulators

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Microbalance

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the dried Copper(II) citrate sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 50-100 mL/min).

  • Program the TGA to heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the temperatures of dehydration and decomposition, and the corresponding mass losses.

Visualizations

G cluster_synthesis Synthesis of Copper(II) Citrate CuSO4 Copper(II) Sulfate Solution Mix Mixing & Precipitation CuSO4->Mix Na3Cit Sodium Citrate Solution Na3Cit->Mix Filter Filtration & Washing Mix->Filter Dry Drying (<80°C) Filter->Dry CuCitrate Hydrated Copper(II) Citrate Dry->CuCitrate G A Hydrated Copper(II) Citrate (Turquoise) B Anhydrous Copper(II) Citrate (Blue) A->B ~80-150°C - H₂O C Metallic Copper (Cu) + Gaseous Byproducts B->C ~200-350°C (Inert atm.) - CO₂, CO, etc. D Copper(II) Oxide (CuO) (Black) C->D >350°C (in Air) + O₂ G Start Experiment Start Issue Observe Unexpected Color Change to Black? Start->Issue CheckTemp Verify Temperature Uniformity and Setpoint Issue->CheckTemp Yes NoChange Sample Remains Blue Issue->NoChange No CheckPurity Assess Sample Purity CheckTemp->CheckPurity CheckRate Review Heating Rate CheckPurity->CheckRate InertAtm Is Experiment under Inert Atmosphere? Oxidize Introduce Oxidizing Atmosphere (e.g., Air) InertAtm->Oxidize Yes IncreaseTemp Increase Temperature > 200°C InertAtm->IncreaseTemp No Success Problem Resolved Oxidize->Success NoChange->InertAtm IncreaseTemp->Success Rate Rate Rate->Success

References

Optimization

Technical Support Center: Long-Term Stability of Copper(II) Citrate Stock Solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Copper(II) citrate (B86180) stock solutions. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Copper(II) citrate (B86180) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Copper(II) citrate stock solutions?

A1: For most applications, high-purity, deionized water is the recommended solvent. The solubility of Copper(II) citrate is significantly influenced by pH and the presence of excess citrate ions. In some cases, slightly acidic water can improve solubility, but the optimal pH for stable, soluble copper-citrate complexes is generally in the range of 4.5 to 9.5 when excess citrate is present.

Q2: What is the expected shelf-life of a Copper(II) citrate stock solution?

A2: While the solid form of Copper(II) citrate is stable for at least 6 months at room temperature when stored correctly, the long-term stability of its aqueous solutions is not well-documented under all conditions. The stability of the solution is highly dependent on storage conditions, including temperature, light exposure, and pH. For critical applications, it is recommended to prepare fresh solutions or perform periodic quality control checks on stored solutions.

Q3: Why is my Copper(II) citrate solution turning cloudy or forming a precipitate over time?

A3: Cloudiness or precipitation is a common issue and can be caused by several factors:

  • pH Shift: The solubility of Copper(II) citrate is pH-dependent. A shift in the pH of your solution outside of the optimal range can cause the complex to become insoluble.

  • Insufficient Citrate: An excess of citrate ions is often necessary to maintain the copper in a soluble complex. If the molar ratio of citrate to copper is too low, precipitation can occur.

  • Hydrolysis: Over time, the copper-citrate complex can undergo hydrolysis, leading to the formation of insoluble copper hydroxide (B78521) or other copper salts.

  • Temperature Fluctuations: Changes in storage temperature can affect the solubility of the copper-citrate complex.

Q4: Can I sterilize my Copper(II) citrate solution by autoclaving?

A4: Autoclaving is generally not recommended. High temperatures can lead to the decomposition of the citrate complex, potentially causing precipitation of copper oxides or other insoluble forms.[1] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Q5: How should I store my Copper(II) citrate stock solution?

A5: For optimal stability, store your Copper(II) citrate stock solution in a tightly sealed, opaque container to protect it from light. Storage at a constant, cool temperature (2-8°C) is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitate forms in the solution
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of the solution. Adjust to a range of 4.5 - 9.5 using a suitable buffer or dilute acid/base.The precipitate redissolves, and the solution becomes clear.
Insufficient Citrate Concentration Prepare a new solution with a higher molar ratio of citrate to copper (e.g., 2:1 or 3:1 citrate:copper).The new solution remains clear and stable.
Hydrolysis due to Long-Term Storage Filter the solution to remove the precipitate. Re-assay the concentration of the clear solution. If the concentration is critical, prepare a fresh solution.The filtered solution is clear, but the concentration may be lower than the initial concentration.
Microbial Growth Visually inspect for signs of microbial contamination. If suspected, discard the solution and prepare a new one using sterile techniques and a sterile-filtered solvent.The new, sterile-filtered solution remains clear upon storage.
Issue 2: Color of the solution has changed
Potential Cause Troubleshooting Step Expected Outcome
Photodegradation If the solution was exposed to light, the color change might indicate degradation of the citrate ligand. Compare the UV-Vis spectrum of the stored solution to a freshly prepared standard.A shift in the absorption maximum or a change in the spectral shape would indicate a change in the copper complex.
Change in Copper Oxidation State A change in color (e.g., to a more greenish or brownish hue) could indicate a change in the coordination environment or oxidation state of the copper ion.For critical applications, discard the solution and prepare a fresh one. Store protected from light.
Contamination If contamination is suspected, discard the solution and prepare a new one using high-purity reagents and sterile techniques.The new solution has the correct color and remains stable.

Data Presentation

Table 1: Factors Affecting the Stability of Aqueous Copper(II) Citrate Solutions
Parameter Condition Effect on Stability Recommendation
Temperature Room Temperature (20-25°C)Moderate stability, higher risk of microbial growth and hydrolysis over time.Suitable for short-term storage (days to weeks).
Refrigerated (2-8°C)Increased stability, slows down degradation processes and inhibits microbial growth.Recommended for long-term storage (weeks to months).
Frozen (≤ -20°C)May be stable, but freeze-thaw cycles can promote precipitation.If necessary, aliquot into single-use volumes to avoid repeated freezing and thawing.
Light Exposure Ambient Light/UV LightCan induce photodegradation of the citrate ligand, potentially leading to changes in the complex and loss of efficacy.Store in amber or opaque containers, or in the dark.
pH Acidic (< 4.5)Solubility may be affected, and different copper-citrate complexes may form.Adjust pH to the optimal range for your application.
Neutral to Alkaline (4.5 - 9.5)Generally promotes the formation of stable, soluble copper-citrate complexes, especially with excess citrate.Maintain a stable pH within this range for optimal solubility.
Highly Alkaline (> 9.5)Risk of precipitating copper(II) hydroxide.Avoid highly alkaline conditions unless specifically required.
Atmosphere AirOxygen can participate in oxidative degradation pathways, especially if catalyzed by light or contaminants.For very sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Preparation of a 100 mM Copper(II) Citrate Stock Solution

Materials:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

  • 0.22 µm sterile filter unit

Procedure:

  • Prepare a 200 mM Trisodium Citrate Solution: Dissolve the appropriate amount of trisodium citrate dihydrate in approximately 80% of the final desired volume of deionized water in a beaker with a stir bar. Stir until fully dissolved.

  • Prepare a 100 mM Copper(II) Sulfate Solution: In a separate beaker, dissolve the appropriate amount of copper(II) sulfate pentahydrate in about 80% of its final desired volume of deionized water. Stir until fully dissolved.

  • Form the Copper-Citrate Complex: Slowly add the 100 mM copper(II) sulfate solution to the 200 mM trisodium citrate solution while stirring continuously. This will result in a 2:1 molar ratio of citrate to copper.

  • Adjust pH (if necessary): Once the two solutions are mixed, check the pH. If needed, adjust to your desired pH (typically between 6.0 and 8.0 for many biological applications) using dilute NaOH or HCl.

  • Bring to Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final volume.

  • Sterile Filtration: For sterile applications, pass the solution through a 0.22 µm sterile filter into a sterile, opaque storage bottle.

  • Storage: Store the final solution at 2-8°C, protected from light.

Protocol 2: Monitoring the Stability of a Copper(II) Citrate Stock Solution

Objective: To assess the stability of a prepared Copper(II) citrate stock solution over time by monitoring for precipitation, pH changes, and changes in copper concentration.

Materials:

  • Prepared Copper(II) citrate stock solution

  • pH meter

  • UV-Vis spectrophotometer and cuvettes

  • Centrifuge (for separating any precipitate)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate copper quantification (optional, but recommended for highest accuracy).

Procedure:

Time Point Zero (Immediately after preparation):

  • Visual Inspection: Record the appearance of the solution (e.g., "clear, blue solution").

  • pH Measurement: Record the initial pH of the solution.

  • UV-Vis Spectrum: Scan the solution in the UV-Vis spectrophotometer (typically from 600-900 nm for copper complexes) and record the absorbance at the wavelength of maximum absorbance (λmax).

  • Copper Concentration (Optional): If available, measure the initial copper concentration using AAS or ICP-MS.

Subsequent Time Points (e.g., 1, 2, 4, 8, and 12 weeks):

  • Equilibrate to Room Temperature: Before each measurement, allow the stored solution to come to room temperature.

  • Visual Inspection: Note any changes in appearance, such as cloudiness or the formation of a precipitate.

  • Separate Precipitate (if present): If a precipitate has formed, centrifuge an aliquot of the solution and carefully collect the supernatant for further analysis.

  • pH Measurement: Measure and record the pH of the clear solution (or supernatant).

  • UV-Vis Spectrum: Record the UV-Vis spectrum of the clear solution (or supernatant) and note any changes in λmax or absorbance intensity. A decrease in absorbance suggests a decrease in the concentration of the copper-citrate complex.

  • Copper Concentration (Optional): Measure the copper concentration of the clear solution (or supernatant) using AAS or ICP-MS.

Data Analysis:

  • Tabulate the results from each time point.

  • A stable solution will show no significant changes in appearance, pH, or concentration over the tested period.

  • A significant decrease in concentration or a drastic change in pH indicates that the solution is not stable under the tested storage conditions.

Visualizations

degradation_pathways solution Stable Copper(II) Citrate Stock Solution precipitate Precipitation (Copper Citrate / Hydroxide) solution->precipitate pH Shift / Insufficient Citrate photodegradation Degradation of Citrate Ligand solution->photodegradation Light Exposure (UV) hydrolysis Formation of Copper Hydroxide solution->hydrolysis High pH / Time loss_of_efficacy Loss of Efficacy precipitate->loss_of_efficacy photodegradation->loss_of_efficacy hydrolysis->precipitate

Caption: Potential degradation pathways for Copper(II) citrate stock solutions.

troubleshooting_workflow start Instability Observed (e.g., Cloudiness) check_ph Measure pH start->check_ph ph_ok pH is within 4.5 - 9.5 check_ph->ph_ok Yes ph_bad pH is outside optimal range check_ph->ph_bad No check_citrate Review Citrate:Copper Molar Ratio ph_ok->check_citrate adjust_ph Adjust pH ph_bad->adjust_ph ratio_ok Ratio is ≥ 2:1 check_citrate->ratio_ok Yes ratio_bad Ratio is < 2:1 check_citrate->ratio_bad No check_storage Review Storage Conditions ratio_ok->check_storage remake_solution Prepare Fresh Solution with Higher Citrate Ratio ratio_bad->remake_solution storage_ok Stored at 2-8°C, Protected from Light check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No end Solution is Unstable Prepare Fresh storage_ok->end remediate_storage Prepare Fresh Solution and Store Properly storage_bad->remediate_storage

Caption: Troubleshooting workflow for unstable Copper(II) citrate solutions.

stability_testing_workflow start Prepare Copper(II) Citrate Stock Solution t0_analysis Time=0 Analysis: - Visual Inspection - pH Measurement - UV-Vis Spectrum start->t0_analysis storage Store Aliquots under Different Conditions (e.g., 4°C Dark, RT Light) t0_analysis->storage time_points Analyze at Pre-defined Time Intervals (e.g., 1, 2, 4, 8 weeks) storage->time_points analysis For each aliquot: - Visual Inspection - pH Measurement - UV-Vis Spectrum time_points->analysis data_comparison Compare Data to Time=0 Results analysis->data_comparison data_comparison->time_points Continue Study conclusion Determine Shelf-Life under Test Conditions data_comparison->conclusion End of Study

Caption: Experimental workflow for assessing the stability of stock solutions.

References

Troubleshooting

Effect of temperature on the synthesis yield of Copper(II) citrate.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Copper(II) citrate (B86180...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Copper(II) citrate (B86180). The following information is designed to address common challenges, particularly those related to the effect of temperature on reaction yield and product quality.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of Copper(II) citrate.

Issue 1: Low or No Precipitation of Copper(II) Citrate

  • Possible Cause: The reaction temperature may be too low, leading to slow reaction kinetics.

  • Solution: Heating the reaction mixture can accelerate the formation of the Copper(II) citrate precipitate. For the reaction between copper(II) sulfate (B86663) and trisodium (B8492382) citrate, using hot solutions is recommended to facilitate precipitation.[1][2][3]

  • Possible Cause: The pH of the reaction mixture is not optimal.

  • Solution: Adjust the pH of the solution. The solubility of Copper(II) citrate is influenced by pH, and maintaining the correct pH is crucial for maximizing the precipitate yield.

  • Possible Cause: Insufficient reaction time.

  • Solution: If a precipitate does not form immediately, cover the mixture and allow it to stand overnight.[4]

Issue 2: Formation of a Crusty or Poorly Defined Precipitate

  • Possible Cause: The reaction was carried out at a low temperature for an extended period.

  • Solution: Heating the reaction mixture generally results in a more finely-divided and uniform precipitate.[5]

Issue 3: Low Final Yield of Dried Copper(II) Citrate

  • Possible Cause: Suboptimal reaction temperature.

  • Solution: The reaction temperature is a critical factor influencing the final yield. One study demonstrated a yield of 82.46% when the synthesis was conducted at 70°C.[6] It is advisable to perform optimization experiments to determine the ideal temperature for your specific reaction conditions.

  • Possible Cause: Loss of product during washing or filtration.

  • Solution: Ensure careful handling of the precipitate during the washing and filtration steps to minimize mechanical losses. Use a suitable filter paper and ensure a good seal on the filtration apparatus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of Copper(II) citrate?

A1: The optimal temperature can depend on the specific reactants and protocol used. However, studies have shown that heating accelerates the reaction.[5] A yield of 82.46% has been reported at a reaction temperature of 70°C for the synthesis from copper(II) sulfate and trisodium citrate.[6] For the synthesis involving the concentration of a Copper(II) citrate solution, heating temperatures in the range of 75-85°C have been utilized.[7]

Q2: How does temperature affect the physical characteristics of the Copper(II) citrate precipitate?

A2: Higher temperatures generally lead to a more finely-divided and less crusty precipitate.[5] This can be advantageous for subsequent handling and processing of the material.

Q3: Can the synthesis be performed at room temperature?

A3: While the reaction can proceed at room temperature, it is often very slow, and the precipitate may not form immediately.[4] Leaving the mixture to stand overnight may be necessary.[4] For more efficient synthesis and better precipitate quality, heating is recommended.[5]

Q4: What are the primary methods for synthesizing Copper(II) citrate?

A4: The two main methods are:

  • Reacting an aqueous solution of copper(II) sulfate with trisodium citrate.[4]

  • Reacting copper(II) ethanoate with citric acid in an aqueous solution.[4]

Data Presentation

The following table summarizes the reported effect of temperature on the synthesis yield of Copper(II) citrate. Note that comprehensive data across a wide range of temperatures is limited in the available literature.

Reaction Temperature (°C)Reported Yield (%)Notes
7082.46[6]Synthesis from Copper(II) sulfate and Trisodium citrate.
Room TemperatureLower (qualitative)Reaction is significantly slower, may require extended reaction times.[4]
80-100Potentially HighThis temperature range is used in some protocols, suggesting favorable yields.[8]

Data in italics are qualitative or inferred from protocols and not direct quantitative yield measurements.

Experimental Protocols

Method 1: Synthesis from Copper(II) Sulfate and Trisodium Citrate

This protocol is based on the reaction: 3CuSO₄(aq) + 2Na₃C₆H₅O₇(aq) → Cu₃(C₆H₅O₇)₂(s) + 3Na₂SO₄(aq)[4]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of Copper(II) sulfate and Trisodium citrate. For example, dissolve the reactants in a minimal amount of deionized water.

  • Heat both solutions to a desired temperature (e.g., 70°C).

  • Slowly add the hot trisodium citrate solution to the hot copper(II) sulfate solution with constant stirring.

  • A precipitate of Copper(II) citrate should form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Filter the precipitate using suction filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the collected Copper(II) citrate precipitate in a drying oven at a suitable temperature (e.g., 75-80°C).[7]

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Product Isolation & Purification CuSO4 Prepare Copper(II) Sulfate Solution Mix Mix Solutions (Controlled Temperature) CuSO4->Mix Na3Cit Prepare Trisodium Citrate Solution Na3Cit->Mix Precipitate Precipitation of Copper(II) Citrate Mix->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Final_Product Final Copper(II) Citrate Product Dry->Final_Product

Caption: Experimental workflow for the synthesis of Copper(II) citrate.

troubleshooting_logic Start Start Synthesis Issue Low or No Precipitate? Start->Issue CheckTemp Is Temperature Too Low? Issue->CheckTemp Yes Success Successful Precipitation Issue->Success No CheckpH Is pH Optimal? CheckTemp->CheckpH No IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp Yes CheckTime Is Reaction Time Sufficient? CheckpH->CheckTime Yes AdjustpH Adjust pH CheckpH->AdjustpH No IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckTime->Success Yes IncreaseTemp->Success AdjustpH->Success IncreaseTime->Success

Caption: Troubleshooting logic for low precipitation in Copper(II) citrate synthesis.

References

Optimization

Adjusting molar ratios of reactants for pure Copper(II) citrate synthesis.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pure Copper(II) citrate (B86180)....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pure Copper(II) citrate (B86180). The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of adjusting reactant molar ratios.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Copper(II) citrate?

A1: There are two primary methods for the synthesis of Copper(II) citrate:

  • Reaction of a Copper(II) Salt with a Citrate Salt: This typically involves reacting an aqueous solution of a soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂), with a solution of a citrate salt, most commonly trisodium (B8492382) citrate (Na₃C₆H₅O₇).[1]

  • Reaction of a Copper(II) Salt with Citric Acid: This method involves the direct reaction of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(CH₃COO)₂), with citric acid (C₆H₈O₇).[1] Another variation involves reacting copper(II) oxide or hydroxide (B78521) with citric acid.[2]

Q2: Why is the molar ratio of reactants crucial for the synthesis of pure Copper(II) citrate?

A2: The molar ratio of the copper salt to the citrate source is a critical parameter that directly influences the purity and yield of the final Copper(II) citrate product. An inappropriate molar ratio can lead to the formation of soluble copper-citrate complexes, the precipitation of impurities such as copper hydroxide, or the presence of unreacted starting materials in the final product.[3][4]

Q3: What is the recommended molar ratio for the synthesis of Copper(II) citrate?

A3: The optimal molar ratio depends on the specific reactants used. Based on established protocols, the following ratios are recommended for achieving high purity and yield:

  • When reacting copper(II) sulfate with trisodium citrate , a molar ratio of 1.5 moles of copper(II) sulfate to 1 mole of trisodium citrate has been shown to produce a high yield of Copper(II) citrate.[1]

  • For the reaction of copper(II) acetate with citric acid , a molar ratio of 1.5 moles of copper(II) acetate to 1 mole of citric acid is recommended.[1][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no precipitate formation Excess citrate: An excess of citrate can lead to the formation of soluble copper-citrate complexes, preventing the precipitation of Copper(II) citrate.[3]Carefully adjust the molar ratio to ensure the copper salt is in slight excess. If an excess of citrate is suspected, the addition of a small amount of copper salt solution may induce precipitation.
Incorrect pH: The pH of the reaction mixture can affect the solubility of Copper(II) citrate.Monitor and adjust the pH of the solution. The optimal pH range can vary depending on the specific reactants.
Product is a gelatinous or slimy precipitate High pH: A high pH can cause the precipitation of copper(II) hydroxide (Cu(OH)₂), a gelatinous blue solid, as an impurity.Carefully control the pH of the reaction mixture, keeping it from becoming too alkaline. Washing the precipitate with a dilute acid solution may help to remove copper hydroxide impurities.
Final product contains unreacted starting materials Incorrect molar ratio: Using a significant excess of either the copper salt or the citrate source will result in the contamination of the final product with the excess reactant.Adhere strictly to the recommended molar ratios. Thoroughly wash the final precipitate with deionized water to remove any soluble unreacted starting materials.[5]
The filtrate after separation is a deep blue color Formation of soluble copper complexes: This indicates that not all of the copper has precipitated as Copper(II) citrate and that soluble copper-citrate complexes may have formed, which can be caused by an excess of citrate.[3]Re-evaluate the molar ratio of your reactants for future syntheses. Consider concentrating the filtrate by gentle heating to see if further precipitation occurs, though this may also concentrate impurities.

Experimental Protocols

Synthesis of Copper(II) Citrate from Copper(II) Sulfate and Trisodium Citrate

This protocol is adapted from established laboratory procedures.[1][5]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

Equipment:

  • 2 x 100 mL conical flasks

  • Weighing balance

  • Spatula

  • Graduated cylinder

  • Stirring rod

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Watch glass

Procedure:

  • Prepare the Trisodium Citrate Solution: Weigh 2.94 g (0.01 mol) of trisodium citrate dihydrate and dissolve it in a minimum amount of deionized water in a 100 mL conical flask.

  • Prepare the Copper(II) Sulfate Solution: Weigh 3.75 g (0.015 mol) of copper(II) sulfate pentahydrate and dissolve it in a minimum amount of deionized water in a separate 100 mL conical flask.

  • Reaction: While stirring, slowly add the copper(II) sulfate solution to the trisodium citrate solution. A light blue precipitate of Copper(II) citrate should form.

  • Digestion: Allow the mixture to stand, with occasional stirring, to ensure complete precipitation. If no precipitate forms immediately, covering the flask and leaving it overnight may be necessary.[1]

  • Filtration: Separate the precipitate from the solution using suction filtration.

  • Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, such as sodium sulfate.

  • Drying: Carefully transfer the filter paper with the precipitate to a watch glass and allow it to air dry completely.

Synthesis of Copper(II) Citrate from Copper(II) Acetate and Citric Acid

This protocol is based on the reaction between copper(II) acetate and citric acid.[1][5]

Materials:

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Deionized water

Equipment:

  • 2 x 100 mL conical flasks

  • Weighing balance

  • Spatula

  • Graduated cylinder

  • Stirring rod

  • Suction filtration apparatus

  • Filter paper

  • Watch glass

Procedure:

  • Prepare the Copper(II) Acetate Solution: Dissolve 3.0 g (0.015 mol) of copper(II) acetate monohydrate in 30 mL of deionized water in a 100 mL conical flask.

  • Prepare the Citric Acid Solution: Weigh 2.1 g (0.01 mol) of citric acid monohydrate and dissolve it in the minimum volume of deionized water in a separate 100 mL conical flask.

  • Reaction: Mix the two solutions. A precipitate of Copper(II) citrate will form.

  • Precipitation: Cover the mixture and allow it to stand overnight to ensure complete precipitation.[1]

  • Filtration: Isolate the precipitate by suction filtration.

  • Washing: Wash the precipitate thoroughly with deionized water.

  • Drying: Dry the purified Copper(II) citrate on a watch glass at room temperature.

Molar Ratio Adjustment Summary

ReactantsRecommended Molar Ratio (Copper Salt : Citrate Source)Consequence of Excess Copper SaltConsequence of Excess Citrate Source
Copper(II) Sulfate + Trisodium Citrate1.5 : 1Contamination of the final product with unreacted copper(II) sulfate.Formation of soluble copper-citrate complexes, leading to reduced yield.[3]
Copper(II) Acetate + Citric Acid1.5 : 1Contamination of the final product with unreacted copper(II) acetate.Formation of soluble copper-citrate complexes, leading to reduced yield.

Experimental Workflow for Pure Copper(II) Citrate Synthesis

experimental_workflow start_end start_end process process decision decision product product issue issue start Start Synthesis prep_reactants Prepare Reactant Solutions (e.g., CuSO4 and Trisodium Citrate) start->prep_reactants mix_reactants Mix Reactants (Adhering to 1.5:1 Molar Ratio) prep_reactants->mix_reactants check_precipitate Precipitate Forms? mix_reactants->check_precipitate precipitation Allow for Complete Precipitation (May require standing overnight) check_precipitate->precipitation Yes troubleshoot_no_precipitate Troubleshoot: - Check Molar Ratio (potential excess citrate) - Adjust pH check_precipitate->troubleshoot_no_precipitate No filtration Filter and Wash Precipitate (with Deionized Water) precipitation->filtration check_purity Product Pure? filtration->check_purity drying Dry Pure Copper(II) Citrate check_purity->drying Yes troubleshoot_impure Troubleshoot: - Rewash to remove unreacted salts - Check for Cu(OH)2 (adjust pH in future) check_purity->troubleshoot_impure No final_product Pure Copper(II) Citrate drying->final_product troubleshoot_impure->filtration Rewash

Caption: Experimental workflow for the synthesis of pure Copper(II) citrate.

References

Troubleshooting

Minimizing batch-to-batch variability in Copper(II) citrate synthesis.

Technical Support Center: Copper(II) Citrate (B86180) Synthesis This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Copper(II) Citrate (B86180) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Copper(II) citrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Copper(II) citrate?

A1: Copper(II) citrate is typically synthesized via precipitation reactions in an aqueous solution. The two most common methods are:

  • Reaction of Copper(II) sulfate (B86663) with trisodium (B8492382) citrate: This method involves mixing aqueous solutions of copper(II) sulfate and trisodium citrate to form a precipitate of Copper(II) citrate.[1]

  • Reaction of Copper(II) acetate (B1210297) with citric acid: In this method, Copper(II) acetate is dissolved in water and reacted with a solution of citric acid to yield Copper(II) citrate as a precipitate.[1][2]

A less common method is hydrothermal synthesis, which can produce well-defined crystalline structures of Copper(II) citrate.[2]

Q2: My Copper(II) citrate synthesis failed to produce a precipitate. What are the possible causes and solutions?

A2: Several factors can inhibit the precipitation of Copper(II) citrate. Here are some common causes and troubleshooting steps:

  • Incorrect pH: The pH of the solution is critical for the precipitation of Copper(II) citrate. The optimal pH range for synthesis is typically between 4 and 6.[3] Outside this range, soluble copper-citrate complexes may form, preventing precipitation.[4]

    • Solution: Measure the pH of your reaction mixture. If necessary, adjust the pH into the 4-6 range using a suitable acid or base.

  • Insufficient Reaction Time: The precipitation process can sometimes be slow.

    • Solution: If a precipitate does not form immediately, cover the mixture and leave it to stand, even overnight, to allow for precipitation to occur.[1][5]

  • Incorrect Reagent Concentrations: The concentrations of the copper salt and citrate source are important.

    • Solution: Double-check your calculations and ensure that the concentrations of your stock solutions are accurate.

Q3: The color of my Copper(II) citrate product is inconsistent between batches. Why is this happening?

A3: The color of Copper(II) citrate can vary depending on its hydration state and the specific copper-citrate complexes formed.

  • Hydration State: Anhydrous Copper(II) citrate is typically sky-blue, while its hydrated forms, such as the hemipentahydrate, are seafoam green.[6] Inconsistent drying procedures can lead to varying degrees of hydration and thus different colors. The hydrated salt will lose its water of crystallization around 100 °C, changing color from green to blue.[6]

  • pH-Dependent Complexes: The coordination environment of the copper(II) ion is highly pH-dependent, leading to the formation of different copper-citrate complexes with distinct colors.[3]

    • Solution: To ensure color consistency, strictly control the final pH of the reaction mixture and implement a standardized drying protocol (temperature and duration).

Q4: What is the impact of temperature on Copper(II) citrate synthesis?

A4: Temperature can influence the reaction rate and the final product characteristics. One study found that a reaction temperature of 70°C, with a CuSO4/C6H5Na3O7 molar ratio of 1.5/1, resulted in a yield of 82.46%.[7] Using hot solutions of copper(II) sulfate and sodium citrate can also facilitate the formation of the precipitate.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Suboptimal Molar Ratio: The ratio of copper salt to citrate source affects the completeness of the reaction.For the reaction between Copper(II) sulfate and trisodium citrate, a molar ratio of 1.5:1 (CuSO4:Na3C6H5O7) has been shown to provide high yields.[7]
Incorrect pH: pH outside the optimal range of 4-6 can lead to the formation of soluble complexes.[3]Adjust the pH of the reaction mixture to within the 4-6 range.
Incomplete Precipitation: The product may not have fully precipitated out of the solution.Allow the reaction mixture to stand for a longer period (e.g., overnight) to ensure complete precipitation.[1][5]
Product is Sticky or Difficult to Filter Incomplete Drying: Residual solvent can make the product sticky.Ensure the product is thoroughly dried. You can leave it in a dry place for an extended period.[5] Avoid using a wooden stick to stir the sediment during filtration as it may tear the filter paper.[5]
Formation of undesired complexes: The presence of certain soluble complexes can interfere with filtration.Ensure the pH is optimized for precipitation. Washing the precipitate with deionized water can help remove soluble impurities.
Batch-to-Batch Variability in Crystal Structure Inconsistent Reaction Conditions: Factors such as temperature, reaction time, and solvent can affect the crystal structure.[10]Standardize all reaction parameters, including reagent concentrations, temperature, stirring rate, and reaction time. For highly crystalline material, consider hydrothermal synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of Copper(II) Citrate from Copper(II) Sulfate and Trisodium Citrate

  • Materials:

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

    • Deionized water

  • Procedure:

    • Prepare a solution of trisodium citrate dihydrate by dissolving 2.94 g (0.01 mol) in a minimum volume of deionized water in a 100 cm³ conical flask.[2]

    • In a separate 100 cm³ conical flask, prepare a solution of copper(II) sulfate pentahydrate by dissolving 3.75 g (0.015 mol) in a minimum volume of deionized water.[2]

    • Mix the two solutions. A precipitate of Copper(II) citrate should form.[2] If no precipitate forms immediately, cover the flask and let it stand overnight.[1]

    • Collect the precipitate by suction filtration.

    • Wash the precipitate with deionized water.

    • Dry the product at room temperature or in a desiccator to a constant weight.

Protocol 2: Synthesis of Copper(II) Citrate from Copper(II) Acetate and Citric Acid

  • Materials:

    • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

    • Citric acid monohydrate (C₆H₈O₇·H₂O)

    • Deionized water

  • Procedure:

    • Dissolve 3.0 g (0.015 mol) of copper(II) acetate monohydrate in 30 cm³ of deionized water in a 100 cm³ conical flask.[1][2]

    • In a separate flask, dissolve 2.1 g (0.01 mol) of citric acid monohydrate in the minimum volume of deionized water.[1][2]

    • Mix the two solutions.[1]

    • Cover the mixture and allow it to stand overnight to facilitate precipitation.[1][2]

    • Filter the precipitate using suction filtration.

    • Wash the precipitate with deionized water.

    • Dry the product at room temperature.

Diagrams

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification ReagentA Prepare Copper(II) Sulfate Solution Mix Mix Solutions ReagentA->Mix ReagentB Prepare Trisodium Citrate Solution ReagentB->Mix Precipitate Allow for Precipitation (may require standing overnight) Mix->Precipitate Filter Suction Filtration Precipitate->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry to Constant Weight Wash->Dry Product Final Copper(II) Citrate Product Dry->Product troubleshooting_logic Start No Precipitate Formation Check_pH Is pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Wait Allow to Stand Overnight Check_pH->Wait Yes Adjust_pH->Check_pH Check_Conc Are reagent concentrations correct? Wait->Check_Conc Failure Still no Precipitate Wait->Failure After overnight still no precipitate Recalculate Recalculate and re-prepare solutions Check_Conc->Recalculate No Success Precipitate Forms Check_Conc->Success Yes Recalculate->Start

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioavailability of Copper(II) Citrate and Copper Sulfate

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the bioavailability of two common copper supplements, Copper(II) Citrate (B86180) and Copper Sulfate (B86663)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two common copper supplements, Copper(II) Citrate (B86180) and Copper Sulfate (B86663). The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of cellular copper transport pathways and experimental workflows to support further research and development.

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize key findings from preclinical studies comparing the effects of dietary supplementation with copper(II) citrate and copper sulfate.

Table 1: Effects on Growth Performance and Fecal Copper Excretion in Weanling Pigs

ParameterCopper Sulfate (CuSO₄)Copper(II) Citrate (CuCit)Key Findings
Average Daily Gain (ADG)Similar to CuCit at equivalent and higher dosagesSimilar to CuSO₄ at equivalent and lower dosagesBoth forms effectively support growth. At 125 ppm, CuCit showed similar ADG to 250 ppm CuSO₄.
Average Daily Feed Intake (ADFI)Similar to CuCitSimilar to CuCitNo significant difference observed between the two sources.
Gain to Feed Ratio (G:F)Similar to CuCitSimilar to CuCitBoth forms show comparable feed efficiency.
Fecal Copper (Cu) ConcentrationHigher at 250 ppm compared to 125 ppm CuCitLower at 125 ppm compared to 250 ppm CuSO₄Supplementing with copper citrate may lead to lower environmental copper excretion.[1]

Table 2: Effects on Nutrient Utilization and Antioxidant Capacity in Broilers

ParameterCopper Sulfate (CS)Copper(II) Citrate (CC)Key Findings
Energy DigestibilityLower than CCHigher than CSCopper citrate may enhance energy utilization from the diet.
Crude Protein (CP) DigestibilityNo significant difference from CCNo significant difference from CSBoth forms have a similar impact on protein digestibility.
Serum Ceruloplasmin ActivityLower than CC at 100 mg/kgHigher than CS at 100 mg/kgCopper citrate may lead to a greater increase in this copper-dependent antioxidant enzyme.
Serum Cu-Zn Superoxide (B77818) Dismutase (SOD) ActivityLower than CC at 100 mg/kgHigher than CC at 100 mg/kgCopper citrate may more effectively enhance the activity of this key antioxidant enzyme.
Cecum Escherichia coli ConcentrationHigher than CC at 100 mg/kgSignificantly lower than CS at 100 mg/kgCopper citrate demonstrated a stronger antimicrobial effect against E. coli in the gut.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of copper(II) citrate and copper sulfate.

In Vivo Bioavailability Study in an Animal Model (e.g., Weanling Pigs)

This protocol outlines a typical experimental design to compare the bioavailability of different copper sources in an in vivo setting.

  • Animals and Housing: A sufficient number of weanling pigs (e.g., 924 pigs, 16-18 days of age) are assigned to pens based on body weight and gender.[1] Animals are housed in environmentally controlled facilities with ad libitum access to feed and water.

  • Dietary Treatments: A basal diet low in copper is formulated. Experimental diets are created by supplementing the basal diet with varying concentrations of copper from either copper(II) citrate or copper sulfate. For example, treatments could consist of a control (basal diet with minimal copper), and diets supplemented with 15, 31, 62, or 125 ppm copper as copper(II) citrate, and 62, 125, or 250 ppm copper as copper sulfate.[1]

  • Data and Sample Collection:

    • Growth Performance: Animal body weight and feed consumption are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F).

    • Blood Sampling: On a specified day of the trial (e.g., day 40), blood samples are collected from a subset of animals in each treatment group via venipuncture into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C for later analysis of copper concentration and ceruloplasmin activity.

    • Fecal Collection: On the same day as blood sampling, fecal samples are collected from the same subset of animals to determine fecal copper concentration.[1]

    • Tissue Collection (Optional): At the end of the study, animals may be euthanized to collect liver and bile samples for copper concentration analysis.

  • Analytical Procedures:

    • Plasma, Liver, and Fecal Copper Analysis: Copper concentrations are determined using atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after appropriate sample digestion.

    • Ceruloplasmin Activity Assay: Plasma ceruloplasmin activity is measured using a colorimetric assay based on its oxidase activity.

    • Superoxide Dismutase (SOD) Activity Assay: Serum or tissue SOD activity is determined using a spectrophotometric assay, often employing the xanthine/xanthine oxidase system to generate superoxide radicals.

In Vitro Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds and can be adapted to compare the permeability of different copper forms.

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Monolayer Formation: For permeability studies, Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Permeability Assay:

    • The culture medium is removed from the apical (upper) and basolateral (lower) compartments of the Transwell® inserts.

    • The monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The test compounds (copper(II) citrate and copper sulfate at desired concentrations) are added to the apical compartment (donor).

    • The basolateral compartment is filled with fresh transport buffer (receiver).

    • The plates are incubated at 37°C on an orbital shaker.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.

  • Quantification of Copper: The concentration of copper in the collected samples is determined by atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value, which represents the rate of transport across the cell monolayer, is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of copper in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of copper in the donor compartment.

Signaling Pathways and Experimental Workflows

Proposed Cellular Uptake and Transport of Copper from Citrate and Sulfate Forms

The following diagram illustrates the established pathways for intestinal copper absorption and proposes the potential influence of the citrate ligand. Copper from copper sulfate is thought to be absorbed primarily through the copper transporter 1 (CTR1) and divalent metal transporter 1 (DMT1) after reduction from Cu²⁺ to Cu⁺. Copper citrate, being a chelated form, may have an alternative or additional uptake mechanism, potentially involving citrate transporters, which could influence its absorption efficiency.

Copper_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_membrane Apical Membrane cluster_cytosol Cytosol cluster_basolateral Basolateral Membrane cluster_blood Bloodstream CuSO4 Copper Sulfate (CuSO₄) Cu_ion Cu⁺ CuSO4->Cu_ion Reduction (reductase) CuCitrate Copper(II) Citrate Cu_cit_complex Cu-Citrate Complex CuCitrate->Cu_cit_complex Direct Transport? CTR1 CTR1 CTR1->Cu_ion DMT1 DMT1 DMT1->Cu_ion CitTrans Citrate Transporter CitTrans->Cu_cit_complex Cu_ion->CTR1 Cu_ion->DMT1 Transport Chaperones Copper Chaperones (e.g., ATOX1) Cu_ion->Chaperones Binding Cu_cit_complex->CitTrans Cu_cit_complex->Cu_ion Dissociation ATP7A ATP7A Chaperones->ATP7A Delivery Albumin Albumin-Cu ATP7A->Albumin Export

Caption: Proposed intestinal absorption pathways for copper from sulfate and citrate forms.

Experimental Workflow for a Comparative In Vivo Bioavailability Study

The following diagram outlines the key steps in a typical in vivo study designed to compare the bioavailability of copper(II) citrate and copper sulfate.

InVivo_Workflow start Start: Animal Acclimatization diet Dietary Intervention: - Control (Basal Diet) - Copper Sulfate Groups - Copper Citrate Groups start->diet monitoring Performance Monitoring: - Body Weight - Feed Intake diet->monitoring sampling Sample Collection: - Blood (Plasma/Serum) - Feces - Liver/Bile (Terminal) diet->sampling data_analysis Data Analysis: - Statistical Comparison - Bioavailability Calculation monitoring->data_analysis analysis Biochemical Analysis: - Cu Concentration (AAS/ICP-MS) - Ceruloplasmin Activity - SOD Activity sampling->analysis analysis->data_analysis end Conclusion: Comparative Bioavailability data_analysis->end

Caption: Workflow for an in vivo comparative bioavailability study.

Conclusion

The available evidence from preclinical studies, primarily in animal models, indicates that both copper(II) citrate and copper sulfate are effective sources of copper. Copper citrate may offer some advantages in terms of enhanced nutrient digestibility and antioxidant response, and it appears to be at least as bioavailable as copper sulfate, with the potential for lower environmental impact due to reduced fecal excretion. However, the direct translation of these findings to human physiology requires further research. The provided experimental protocols and conceptual frameworks are intended to guide future studies, particularly using in vitro models like Caco-2 cells and, ultimately, well-controlled human clinical trials, to definitively elucidate the comparative bioavailability and mechanisms of action of these two important copper compounds.

References

Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Copper(II) Citrate and Copper(II) Gluconate

Introduction Copper has long been recognized for its inherent antimicrobial properties, with its use in sterilization and infection prevention dating back to ancient civilizations. In modern applications, various copper...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper has long been recognized for its inherent antimicrobial properties, with its use in sterilization and infection prevention dating back to ancient civilizations. In modern applications, various copper compounds are utilized for their ability to combat a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The antimicrobial efficacy of these compounds stems from the release of copper ions (Cu²⁺), which are highly toxic to microbial cells. This guide provides a comparative overview of two such compounds: Copper(II) Citrate (B86180) and Copper(II) Gluconate, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Antimicrobial Action

The antimicrobial activity of copper is a multifaceted process that disrupts several vital cellular functions, making it difficult for microbes to develop resistance. The primary mechanisms are initiated by the release of Cu²⁺ ions.[1]

Key Antimicrobial Pathways of Copper Ions:

  • Cell Membrane Disruption: Copper ions can interact with the cell membrane, altering its integrity and causing leakage of essential cellular components.

  • Generation of Reactive Oxygen Species (ROS): Cu²⁺ can catalyze the production of highly damaging reactive oxygen species, such as hydroxyl radicals, through Fenton-like reactions. These ROS can lead to oxidative stress, causing widespread damage to lipids, proteins, and nucleic acids.[1][2]

  • Protein Denaturation: Copper ions have a high affinity for sulfhydryl groups in amino acids, which are crucial for the structure and function of many proteins and enzymes. By binding to these groups, copper can denature proteins and inactivate essential enzymes.

  • DNA Damage: Copper can directly interact with microbial DNA, leading to its degradation and interference with replication processes.[2]

Antimicrobial Mechanism of Copper Ions cluster_cell Microbial Cell Cu2_ion Copper(II) Ion (Cu²⁺) Cell_Membrane Cell Membrane Cu2_ion->Cell_Membrane Membrane Damage Proteins_Enzymes Proteins & Enzymes Cu2_ion->Proteins_Enzymes Denaturation DNA DNA Cu2_ion->DNA Degradation ROS Reactive Oxygen Species (ROS) Cu2_ion->ROS Catalyzes Generation ROS->Proteins_Enzymes Oxidative Damage ROS->DNA Oxidative Damage

Caption: The multifaceted antimicrobial mechanism of Copper(II) ions.

Quantitative Data on Antimicrobial Efficacy

Direct comparative studies detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of copper(II) citrate versus copper(II) gluconate against common bacterial strains were not identified in the available literature. However, data from studies on other copper salts and a mixed silver-copper (B78288) citrate solution provide some insight into the potential efficacy of copper compounds.

One study investigating a solution of silver and copper citrate reported antimicrobial activity against Staphylococcus aureus at a metal concentration of 12.5 µg/mL and against Escherichia coli at 5 µg/mL. It is important to note that these values represent the combined effect of both silver and copper ions.

The following table summarizes MIC data for various copper salts against E. coli and S. aureus from different studies to provide a general reference for the antimicrobial potency of copper ions.

Copper CompoundMicroorganismMIC (µg/mL)Reference
Copper SulfateEscherichia coli960[3]
Copper ChlorideStaphylococcus aureus<100 µM[4]
Copper AcetateGram-positive & Gram-negative bacteria400-2,000[5]
Copper NitrateGram-positive & Gram-negative bacteria400-2,000[5]
Copper Silicate (B1173343)Staphylococcus aureus (MRSA & MSSA)175[6]

Note: The variability in MIC values can be attributed to different experimental conditions, bacterial strains, and the specific copper salt used.

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the antimicrobial efficacy of different compounds. The following are detailed protocols for two common assays used in microbiology.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Data Analysis Stock_Solution Prepare a stock solution of the copper compound in a suitable solvent. Serial_Dilutions Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing growth medium. Stock_Solution->Serial_Dilutions Inoculation Inoculate each well with the bacterial suspension. Serial_Dilutions->Inoculation Bacterial_Suspension Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Bacterial_Suspension->Inoculation Controls Include positive (bacteria, no compound) and negative (no bacteria) controls. Inoculation->Controls Incubation Incubate the plate at an optimal temperature (e.g., 37°C) for 18-24 hours. Controls->Incubation Visual_Inspection Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. Incubation->Visual_Inspection OD_Measurement Optionally, measure the optical density (OD) using a plate reader for quantitative analysis. Visual_Inspection->OD_Measurement

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Dissolve the copper compound (e.g., copper citrate or copper gluconate) in a sterile solvent to create a stock solution. Further dilutions are made in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Several colonies are then transferred to a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

  • Microdilution Plate Setup: In a 96-well microtiter plate, serial two-fold dilutions of the copper compound are prepared in the broth medium.[7]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the copper compound at which no visible growth (turbidity) is observed.[8]

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces on an agar plate seeded with a test microorganism.

Detailed Steps:

  • Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.[10]

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[11]

  • Application of Antimicrobial Agent: A specific volume of the copper compound solution at a known concentration is added to each well.[11]

  • Incubation: The plates are incubated under suitable conditions for the test microorganism to grow.[10]

  • Measurement: The diameter of the clear zone of no growth around each well (the zone of inhibition) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[12]

Discussion and Conclusion

Citrate and gluconate are both organic anions that can chelate copper ions. The stability of these complexes and their ability to release free Cu²⁺ in a given environment will influence their antimicrobial potency. Factors such as pH, the presence of other ions, and the specific metabolic pathways of the target microorganism could all affect the performance of each compound differently.

For researchers and drug development professionals, it is imperative to conduct direct comparative studies using standardized protocols to elucidate the relative efficacies of copper(II) citrate and copper(II) gluconate. Such studies should include a range of clinically relevant microorganisms and consider various experimental conditions to provide a comprehensive and conclusive comparison. Future research should also focus on the potential for synergistic effects with other antimicrobial agents and the development of formulations that optimize the delivery and bioavailability of copper ions.

References

Validation

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of Synthesized Copper(II) Citrate

For Researchers, Scientists, and Drug Development Professionals The synthesis of coordination complexes such as Copper(II) citrate (B86180), a compound with applications in various fields including as a fungicide and bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of coordination complexes such as Copper(II) citrate (B86180), a compound with applications in various fields including as a fungicide and bactericide, necessitates rigorous purity assessment.[1] This guide provides a comparative overview of common spectroscopic techniques—UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Atomic Absorption Spectroscopy (AAS)—for the confirmation of synthesized Copper(II) citrate purity. Alternative methods are also discussed to provide a comprehensive analytical landscape.

Synthesis of Copper(II) Citrate

A common laboratory synthesis of Copper(II) citrate involves the reaction of a copper salt with a citrate salt in an aqueous solution. For instance, reacting copper(II) sulfate (B86663) with trisodium (B8492382) citrate results in the precipitation of Copper(II) citrate.[2] Another method involves the reaction of copper(II) acetate (B1210297) with citric acid.[2] The resulting product is typically a hydrated form, Copper(II) citrate hemipentahydrate, which appears as a seafoam green solid.

Spectroscopic Purity Analysis: A Comparative Overview

The choice of analytical technique is critical for unequivocally confirming the identity and purity of the synthesized compound. Below is a comparison of three primary spectroscopic methods.

Technique Principle Information Provided Strengths Limitations
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet and visible light by the sample, corresponding to electronic transitions.Confirms the presence of the Cu(II) d-d transitions and can be used for quantitative analysis.[3][4]Rapid, non-destructive, and provides information about the electronic environment of the copper ion.Broad absorption bands may limit detailed structural elucidation. The solvent and pH can significantly affect the spectrum.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations.Identifies the presence of key functional groups (e.g., carboxylate, hydroxyl) and confirms the coordination of the citrate ligand to the copper ion.[1][5]Provides a molecular fingerprint of the compound, useful for identifying the organic ligand and its coordination mode.Can be sensitive to the presence of water (moisture). Complex spectra can be difficult to interpret without reference standards.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in the gaseous state to determine the concentration of a specific element.Quantifies the copper content in the synthesized compound, allowing for comparison with the theoretical percentage.[6][7][8][9]Highly sensitive and specific for elemental analysis, providing accurate quantitative data on the metal content.[7]Destructive technique. Provides no information about the organic ligand or the structure of the complex.
Alternative Purity Confirmation Methods

Beyond the primary spectroscopic techniques, other methods can provide valuable information regarding the purity and structure of Copper(II) citrate.

Technique Principle Information Provided
Elemental Analysis (CHN) Combustion of the sample to determine the percentage composition of Carbon, Hydrogen, and Nitrogen.Provides the empirical formula of the compound, which can be compared to the theoretical values for Copper(II) citrate.[10]
X-Ray Diffraction (XRD) Scatters X-rays from the crystalline lattice of a solid sample.Confirms the crystalline structure and phase purity of the synthesized product.[1][5]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can be used to determine the purity of crystalline substances by analyzing the melting point depression.[]

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized Copper(II) citrate in deionized water to prepare a stock solution of known concentration. Further dilute the stock solution to prepare a series of standards.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectra of the prepared solutions from 200 to 900 nm against a deionized water blank.

  • Analysis: Identify the characteristic absorption maximum (λmax) for the d-d transition of the Cu(II) ion in the citrate complex. As pH increases, a blue shift from around 820 nm to 760 nm can be observed.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by mixing a small amount of the dried Copper(II) citrate with potassium bromide (KBr) and pressing it into a thin pellet.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement: Record the infrared spectrum in the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands. Key peaks to observe include the O-H stretch (around 3400 cm⁻¹), C-H stretch (around 3000 cm⁻¹), and the asymmetric and symmetric stretches of the carboxylate groups, which will shift upon coordination to the copper ion.[5]

Atomic Absorption Spectroscopy (AAS)
  • Sample Preparation: Accurately weigh a sample of the synthesized Copper(II) citrate and digest it in a minimal amount of concentrated nitric acid. Dilute the digested sample with deionized water to a known volume to bring the copper concentration within the linear range of the instrument.[6][8]

  • Instrumentation: Use a flame or graphite (B72142) furnace atomic absorption spectrometer equipped with a copper hollow cathode lamp.[7][8]

  • Measurement: Aspirate the prepared sample solution into the flame (or inject into the graphite furnace) and measure the absorbance at 324.8 nm.[8]

  • Analysis: Create a calibration curve using a series of copper standard solutions of known concentrations.[12] Determine the concentration of copper in the sample solution from the calibration curve and calculate the percentage of copper in the original synthesized compound.

Quantitative Data Summary

The following tables present expected data from the spectroscopic analysis of a pure sample of Copper(II) citrate (Cu₃(C₆H₅O₇)₂·2.5H₂O).

Table 1: UV-Vis Spectroscopy Data

Parameter Expected Value
λmax~760-820 nm[3][4]
Molar Absorptivity (ε)Dependent on pH and concentration

Table 2: FTIR Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (water and hydroxyl)~3400[5]
C-H Stretch~3000[5]
Asymmetric COO⁻ StretchShifted from free citric acid value
Symmetric COO⁻ StretchShifted from free citric acid value

Table 3: Atomic Absorption Spectroscopy Data

Parameter Theoretical Value Experimental Value (Example)
% Copper (Cu)29.35%29.1 ± 0.3%

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of Copper(II) citrate to its purity confirmation using the described spectroscopic techniques.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_confirmation Confirmation Reactants Copper(II) Salt + Trisodium Citrate Reaction Aqueous Reaction Reactants->Reaction Precipitate Precipitation & Filtration Reaction->Precipitate Drying Drying of Product Precipitate->Drying Product Synthesized Copper(II) Citrate Drying->Product UVVis UV-Vis Spectroscopy Product->UVVis FTIR FTIR Spectroscopy Product->FTIR AAS Atomic Absorption Spectroscopy Product->AAS Data Compare Experimental Data with Theoretical Values UVVis->Data FTIR->Data AAS->Data Purity Purity Confirmed Data->Purity Match Impure Impurity Detected Data->Impure Mismatch

Caption: Workflow for the synthesis and spectroscopic purity analysis of Copper(II) citrate.

Conclusion

For a comprehensive purity analysis of synthesized Copper(II) citrate, a multi-technique approach is recommended. FTIR spectroscopy is invaluable for confirming the presence of the citrate ligand and its coordination to the copper center. UV-Vis spectroscopy provides a quick confirmation of the electronic environment of the Cu(II) ion. Finally, Atomic Absorption Spectroscopy is essential for accurately quantifying the copper content, which is a direct measure of the compound's purity with respect to its elemental composition. The combination of these methods provides orthogonal data, leading to a high degree of confidence in the identity and purity of the synthesized Copper(II) citrate.

References

Comparative

A Comparative Analysis of Copper(II) Citrate and Copper Succinate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of Copper(II) citrate (B86180) and copper succinate (B1194679), focusing on their biological activities. While di...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Copper(II) citrate (B86180) and copper succinate (B1194679), focusing on their biological activities. While direct comparative studies are limited, this document synthesizes available data and provides a framework for evaluating their potential applications in biological research and drug development. The comparison is based on physicochemical properties, established biological roles of copper, and data from studies involving these and similar copper compounds.

Introduction to Copper Complexes in Biology

Copper is an essential trace element vital for a myriad of physiological processes, acting as a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] The biological activity of copper is significantly influenced by the organic ligand to which it is chelated. These ligands, such as citrate and succinate, can affect the solubility, bioavailability, and cellular uptake of copper, thereby modulating its therapeutic or toxic effects.[3] Both citrate and succinate are endogenous molecules, participating in the tricarboxylic acid (TCA) cycle, which may influence their metabolic fate and interaction with cellular machinery.

Physicochemical Properties

A fundamental differentiator between Copper(II) citrate and copper succinate is their solubility.

PropertyCopper(II) CitrateCopper(II) SuccinateReference
Molecular Formula Cu₃(C₆H₅O₇)₂C₄H₄CuO₄[4]
Appearance Seafoam green hemipentahydrate or sky-blue anhydrous solidBlue crystalline powder[4]
Solubility in Water Significantly less solubleMore soluble[5]

Note: The increased solubility of copper succinate may suggest a higher potential for bioavailability, as dissolution is often a rate-limiting step for absorption.[5]

Bioavailability and Cellular Uptake

The bioavailability of copper compounds is a critical factor in their biological efficacy. While direct comparative data for copper citrate and succinate is scarce, studies on related compounds provide insights. For instance, organic chelates of copper are often considered more bioavailable than inorganic forms like copper sulfate.[6]

Experimental Protocol: In Vitro Bioaccessibility Assay

This protocol is adapted from in vitro digestion models used to assess mineral bioavailability.[7]

  • Preparation of Simulated Digestive Fluids: Prepare simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) with appropriate enzymes (e.g., pepsin, pancreatin) and bile salts.[7]

  • Sample Preparation: Dissolve Copper(II) citrate and copper succinate in a standardized food matrix or purified water to achieve a specific copper concentration (e.g., 30 mg/kg).[7]

  • In Vitro Digestion:

    • Incubate the samples sequentially in SSF, SGF, and SIF under controlled temperature (37°C) and pH conditions that mimic physiological digestion.[7]

    • After the intestinal phase, transfer the digestate to a dialysis membrane (e.g., 1 kDa molecular weight cut-off) against a buffer to simulate absorption.

  • Quantification: Measure the copper concentration in the dialysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8][9] The amount of copper in the dialysate represents the bioaccessible fraction.

Cellular Uptake Workflow

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cu_Citrate Copper(II) Citrate CTR1 CTR1 Transporter Cu_Citrate->CTR1 Uptake Cu_Succinate Copper(II) Succinate Cu_Succinate->CTR1 Uptake Cu_Chaperones Copper Chaperones (e.g., ATOX1, CCS) CTR1->Cu_Chaperones Transport Mitochondria Mitochondria Cu_Chaperones->Mitochondria Enzymes Cuproenzymes (e.g., SOD1) Cu_Chaperones->Enzymes

Cytotoxicity Assessment

Excess intracellular copper can be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[10] The cytotoxicity of copper compounds is dependent on their ability to be taken up by cells and release copper ions.

Comparative Cytotoxicity Data (Illustrative)

The following table presents illustrative IC₅₀ (half-maximal inhibitory concentration) values, which would be determined experimentally.

Cell LineCopper(II) Citrate IC₅₀ (µM)Copper(II) Succinate IC₅₀ (µM)
Hepatocellular Carcinoma (HepG2) 150120
Human Colon Carcinoma (HCT116) 180145
Normal Human Dermal Fibroblasts (NHDF) 350300

Note: These are hypothetical values for illustrative purposes. It is plausible that the more soluble copper succinate would exhibit slightly higher cytotoxicity at equivalent concentrations due to potentially greater copper uptake.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]

  • Treatment: Expose the cells to various concentrations of Copper(II) citrate and copper succinate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Effects on Mitochondrial Respiration and Oxidative Stress

Copper is essential for mitochondrial function, particularly as a cofactor for cytochrome c oxidase (Complex IV) in the electron transport chain.[11][12] However, excess copper can disrupt mitochondrial function and induce oxidative stress.[13][14]

Signaling Pathway: Copper's Role in Oxidative Stress

G Excess_Cu Excess Intracellular Copper (from Citrate or Succinate) Fenton_Reaction Fenton-like Reactions Excess_Cu->Fenton_Reaction ROS Reactive Oxygen Species (ROS) Generation Fenton_Reaction->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Antioxidant_Defense Antioxidant Defense ROS->Antioxidant_Defense induces SOD Superoxide (B77818) Dismutase (SOD) Antioxidant_Defense->SOD Catalase Catalase Antioxidant_Defense->Catalase SOD->ROS neutralizes Catalase->ROS neutralizes

Experimental Data: Impact on Antioxidant Enzyme Activity (Illustrative)
Treatment (50 µM)Superoxide Dismutase (SOD) Activity (% of Control)Catalase (CAT) Activity (% of Control)
Control 100100
Copper(II) Citrate 130125
Copper(II) Succinate 145135

Note: These are hypothetical values. An initial increase in antioxidant enzyme activity is an expected cellular response to mild copper-induced oxidative stress.

Experimental Protocol: SOD and Catalase Activity Assays

Protocols for measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), are well-established.[15][16][17]

  • SOD Activity Assay: This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to SOD activity.[16]

  • Catalase Activity Assay: This can be measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be followed spectrophotometrically at 240 nm.[17]

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

Mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) using high-resolution respirometry (e.g., Oroboros Oxygraph) or an extracellular flux analyzer (e.g., Seahorse XF).[18][19]

  • Cell Preparation: Culture cells to a confluent monolayer in a specialized microplate.

  • Treatment: Treat cells with sub-lethal concentrations of Copper(II) citrate or copper succinate.

  • OCR Measurement: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Summary and Conclusion

Both Copper(II) citrate and copper succinate are organic forms of copper that can deliver this essential metal to biological systems. Key differences likely stem from their physicochemical properties, particularly solubility, which may influence their bioavailability and subsequent biological effects. Copper succinate's higher solubility might lead to more rapid or efficient cellular uptake compared to copper citrate, potentially resulting in greater potency, but also a narrower therapeutic window.

The choice between these two compounds for research or therapeutic development will depend on the specific application. For instance, a formulation requiring slower, more sustained copper release might favor the less soluble citrate salt, whereas an application needing a more immediate copper-dependent effect might benefit from the succinate form.

Further direct comparative studies are necessary to fully elucidate the relative performance of Copper(II) citrate and copper succinate in biological systems. Researchers are encouraged to use the experimental frameworks provided in this guide to conduct such investigations.

References

Validation

Copper(II) Citrate: A Comparative Analysis of its Efficacy as a Copper Supplement in Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Copper(II) citrate's performance as a copper supplement in animal models against other common alternatives...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Copper(II) citrate's performance as a copper supplement in animal models against other common alternatives, primarily copper sulfate (B86663) and other organic copper sources. The information presented is supported by experimental data from various studies, with a focus on bioavailability, growth performance, and antioxidant capacity.

Executive Summary

Copper is an essential trace mineral vital for numerous physiological functions in animals, including growth, red blood cell formation, bone development, and immune function. Supplementation of animal diets with copper is a standard practice in the livestock and poultry industries to ensure optimal health and productivity. While inorganic copper sources like copper sulfate have been traditionally used, there is growing interest in organic forms such as Copper(II) citrate (B86180) due to their potential for improved bioavailability and reduced environmental impact. This guide demonstrates that Copper(II) citrate is an effective copper supplement, often comparable or even superior to copper sulfate in certain aspects, particularly in promoting growth at lower inclusion levels and enhancing nutrient digestibility.

Comparative Performance Data

The following tables summarize quantitative data from various animal studies, comparing the effects of Copper(II) citrate with other copper supplements on key performance indicators.

Table 1: Growth Performance in Weanling Pigs

ParameterAnimal ModelCopper SourceInclusion Level (ppm)ADG ( g/day )ADFI ( g/day )G:F RatioFecal Cu (mg/kg)Reference
Growth & Excretion Weanling PigsControl (CuSO₄)10----[1][2]
CuSO₄250ImprovedImprovedImprovedIncreased[1][2]
Cu-citrate125Similar to 250 ppm CuSO₄Similar to 250 ppm CuSO₄Similar to 250 ppm CuSO₄Lower than 250 ppm CuSO₄[1][2]
Cu-citrate62Similar to 62 ppm CuSO₄Similar to 62 ppm CuSO₄Similar to 62 ppm CuSO₄No difference from 62 ppm CuSO₄[1][2]
Bioavailability Weanling PigsCuSO₄66 or 225No consistent improvementNo consistent improvementNo consistent improvement-[3]
Cu-citrate33, 66, or 100Similar to CuSO₄Similar to CuSO₄Similar to CuSO₄-[3]

*ADG: Average Daily Gain; ADFI: Average Daily Feed Intake; G:F: Gain to Feed Ratio.

Table 2: Growth Performance and Nutrient Digestibility in Broilers

ParameterAnimal ModelCopper SourceInclusion Level (mg/kg)ADG ( g/day )F/G RatioEnergy Digestibility (%)CP Digestibility (%)Reference
Growth & Digestibility BroilersControl0----[4]
CuSO₄50----[4]
CuSO₄100----[4]
Cu-citrate50Higher than control---[4]
Cu-citrate100Higher than controlLowestHigher than CuSO₄Higher with increased Cu level[4]

*ADG: Average Daily Gain; F/G: Feed to Gain Ratio; CP: Crude Protein.

Table 3: Antioxidant Status in Broilers

ParameterAnimal ModelCopper SourceInclusion Level (mg/kg)Serum Ceruloplasmin ActivitySerum Cu-Zn SOD ActivityReference
Antioxidant Enzymes BroilersControl0--[4]
CuSO₄50IncreasedIncreased[4]
CuSO₄100IncreasedIncreased[4]
Cu-citrate50IncreasedIncreased[4]
Cu-citrate100HighestHighest[4]

*Cu-Zn SOD: Copper-Zinc Superoxide (B77818) Dismutase.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Animal Trials: Growth Performance and Bioavailability Studies
  • Animal Selection and Housing:

    • Species: Weanling pigs (e.g., PIC C22) or broiler chickens (e.g., Ross 308).

    • Housing: Animals are housed in environmentally controlled rooms with appropriate temperature and lighting conditions.[5][6] Pigs are typically housed in pens with a set number of animals per pen, while broilers are kept in floor pens with fresh litter.[7][8]

    • Acclimation: A 5-7 day acclimation period is provided before the start of the experiment.

  • Dietary Treatments:

    • Basal Diet: A basal corn-soybean meal diet is formulated to meet or exceed the nutritional requirements of the specific animal model, with the exception of copper.[1][9][10]

    • Supplementation: The basal diet is divided into experimental groups, each supplemented with a specific copper source (e.g., Copper(II) citrate, copper sulfate, copper proteinate) at varying concentrations (e.g., 50, 100, 150 ppm). A control group receives the basal diet with no added copper or a minimal level to prevent deficiency.[4][11]

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain-to-Feed (G:F) ratio.[4][7]

    • Sample Collection: At the end of the trial (typically 28-42 days), blood, liver, and fecal samples are collected from a subset of animals in each group for further analysis.

Tissue Copper Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Sample Preparation:

    • Liver tissue samples are freeze-dried to a constant weight and then ground into a fine powder.

    • A known weight of the dried sample (approximately 0.5 g) is digested using a mixture of trace-metal-grade nitric acid and perchloric acid.

    • The digested sample is diluted with deionized water to a final volume for analysis.

  • ICP-MS Analysis:

    • The diluted samples are introduced into the ICP-MS instrument.

    • The instrument is calibrated using certified copper standard solutions.

    • The concentration of copper in the samples is determined by comparing their signal intensity to the calibration curve.

Antioxidant Enzyme Assays
  • Tissue Homogenization:

    • Liver samples are homogenized in a cold buffer solution (e.g., phosphate (B84403) buffer) to create a tissue homogenate.

    • The homogenate is centrifuged to separate the cytosolic fraction, which is used for the enzyme assays.

  • Superoxide Dismutase (SOD) Activity:

    • SOD activity is typically measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical-generating system of xanthine (B1682287) and xanthine oxidase. The absorbance is read at 560 nm.

  • Catalase (CAT) Activity:

    • CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity in the sample.

  • Glutathione (B108866) Peroxidase (GPx) Activity:

    • GPx activity is measured by a coupled reaction in which glutathione reductase and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation):

    • MDA levels, an indicator of lipid peroxidation, are determined using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored complex that is measured spectrophotometrically at 532 nm.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the evaluation of copper supplements.

Experimental_Workflow cluster_Phase1 Phase 1: Animal Trial cluster_Phase2 Phase 2: Data & Sample Collection cluster_Phase3 Phase 3: Laboratory Analysis cluster_Phase4 Phase 4: Data Interpretation Animal_Selection Animal Selection (Pigs or Broilers) Acclimation Acclimation Period (5-7 days) Animal_Selection->Acclimation Dietary_Groups Allocation to Dietary Groups (Control, CuSO4, Cu-Citrate, etc.) Acclimation->Dietary_Groups Feeding_Trial Feeding Trial (28-42 days) Dietary_Groups->Feeding_Trial Growth_Data Growth Performance Data (ADG, ADFI, G:F) Feeding_Trial->Growth_Data Sample_Collection Sample Collection (Blood, Liver, Feces) Feeding_Trial->Sample_Collection Statistical_Analysis Statistical Analysis Growth_Data->Statistical_Analysis Tissue_Cu Tissue Copper Analysis (ICP-MS) Sample_Collection->Tissue_Cu Antioxidant_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) Sample_Collection->Antioxidant_Assays Nutrient_Digestibility Nutrient Digestibility Analysis Sample_Collection->Nutrient_Digestibility Tissue_Cu->Statistical_Analysis Antioxidant_Assays->Statistical_Analysis Nutrient_Digestibility->Statistical_Analysis Comparison Comparative Efficacy Assessment Statistical_Analysis->Comparison

Figure 1. Experimental workflow for evaluating copper supplements in animal models.

Antioxidant_Pathway cluster_ROS Oxidative Stress cluster_Copper Copper Supplementation cluster_Enzymes Antioxidant Defense System cluster_Outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) SOD Superoxide Dismutase (SOD) (Cu-Zn SOD) ROS->SOD Substrate Cu_Supplement Dietary Copper (e.g., Copper Citrate) Cu_Supplement->SOD Cofactor for Cu-Zn SOD Cell_Protection Reduced Oxidative Damage & Cellular Protection SOD->Cell_Protection H2O2 H2O2 SOD->H2O2 Produces CAT Catalase (CAT) CAT->Cell_Protection H2O_O2 H2O + O2 CAT->H2O_O2 Decomposes to GPx Glutathione Peroxidase (GPx) GPx->Cell_Protection H2O H2O GPx->H2O Reduces to H2O2->CAT Substrate H2O2->GPx Substrate

Figure 2. Role of copper in the antioxidant signaling pathway.

Conclusion

The evidence from various animal model studies indicates that Copper(II) citrate is a highly effective source of supplemental copper. Its performance in promoting growth is often comparable to that of copper sulfate, with the added advantage of potentially achieving similar results at lower dietary concentrations, which can lead to reduced copper excretion and a more favorable environmental profile.[1][2] Furthermore, studies in broilers suggest that Copper(II) citrate may offer benefits in terms of enhanced energy digestibility and superior antioxidant enzyme activity compared to copper sulfate.[4] The choice of copper supplement in animal nutrition should consider not only the impact on growth performance but also factors such as bioavailability, nutrient utilization, and environmental sustainability. Copper(II) citrate presents a viable and, in some aspects, advantageous alternative to traditional inorganic copper sources. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in a wider range of animal species and production systems.

References

Comparative

A Comparative Guide to the Phase Identification of Copper(II) Citrate Hydrates using X-ray Diffraction Analysis

For researchers, scientists, and drug development professionals, accurate phase identification of active pharmaceutical ingredients and related compounds is critical. This guide provides a comparative analysis of two hyd...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate phase identification of active pharmaceutical ingredients and related compounds is critical. This guide provides a comparative analysis of two hydrated forms of Copper(II) citrate (B86180)—the monohydrate and the dihydrate—utilizing X-ray diffraction (XRD) data. Detailed experimental protocols and data analysis workflows are presented to aid in the precise characterization of these materials.

Comparative Analysis of XRD Data

The distinct crystal structures of Copper(II) citrate monohydrate and dihydrate give rise to unique powder X-ray diffraction patterns, allowing for their unambiguous identification. A summary of their key crystallographic and XRD data is presented in the table below. The data for the dihydrate has been simulated from its known crystal structure.

PropertyCopper(II) Citrate MonohydrateCopper(II) Citrate Dihydrate
Chemical Formula C₆H₄Cu₂O₇·H₂OC₆H₄Cu₂O₇·2H₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/a
Unit Cell Parameters a = 10.123 Å, b = 9.754 Å, c = 9.684 Å, β = 117.05°a = 14.477 Å, b = 9.718 Å, c = 6.890 Å, β = 91.27°[1]
Prominent 2θ Peaks (Cu Kα) 10.8°, 12.3°, 15.0°, 16.8°, 18.5°, 24.7°9.2°, 12.2°, 14.8°, 17.5°, 18.4°, 24.5°

Experimental Protocol for Phase Identification

A standardized experimental protocol is crucial for obtaining high-quality and reproducible XRD data for the phase identification of Copper(II) citrate hydrates.

I. Sample Preparation
  • Grinding: Gently grind the Copper(II) citrate hydrate (B1144303) sample to a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites and improves data quality.

  • Sample Mounting:

    • Standard Holder: For sufficient sample amounts (typically > 200 mg), pack the powder into a standard sample holder. Ensure the sample surface is flat and level with the holder's surface.

    • Low Background Holder: For smaller sample quantities, use a zero-background sample holder (e.g., a single crystal silicon wafer) to minimize background noise in the diffraction pattern.

II. XRD Data Acquisition
  • Instrument: A high-resolution powder X-ray diffractometer equipped with a Cu Kα radiation source is recommended.

  • Data Collection Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50° is generally sufficient to cover the most characteristic peaks for phase identification.

    • Step Size: 0.02°

    • Scan Speed/Time per Step: A slower scan speed or longer time per step will improve the signal-to-noise ratio.

    • Sample Rotation: Rotate the sample during data collection to further improve particle statistics and reduce preferred orientation effects.[2]

III. Data Analysis
  • Phase Identification: Compare the experimental powder XRD pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™) or with simulated patterns generated from known crystal structures (CIF files).

  • Software: Utilize data analysis software to identify peak positions, intensities, and perform phase matching.

Workflow for Phase Identification

The logical flow of identifying the phase of a Copper(II) citrate hydrate sample using XRD is illustrated in the following diagram.

XRD_Phase_Identification cluster_synthesis Sample Preparation cluster_xrd XRD Analysis cluster_analysis Data Interpretation cluster_references Reference Data Synthesis Synthesis of Copper(II) Citrate Hydrate Grinding Gentle Grinding Synthesis->Grinding Mounting Sample Mounting Grinding->Mounting Data_Acquisition XRD Data Acquisition Mounting->Data_Acquisition Pattern_Processing Raw Data Processing Data_Acquisition->Pattern_Processing Database_Comparison Comparison with Reference Patterns Pattern_Processing->Database_Comparison Phase_Identification Phase Identification Database_Comparison->Phase_Identification Monohydrate_Ref Monohydrate Pattern Monohydrate_Ref->Database_Comparison Dihydrate_Ref Dihydrate Pattern Dihydrate_Ref->Database_Comparison

References

Validation

A Comparative Guide to the Thermal Analysis of Copper(II) Citrate Hydrates

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the thermal decomposition behavior of different copper(II) citrate (B86180) hydrates. Due to a scarcity of dir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal decomposition behavior of different copper(II) citrate (B86180) hydrates. Due to a scarcity of direct comparative studies in publicly available literature, this document synthesizes known information on individual hydrates and presents a hypothetical thermal analysis profile for the commonly cited hemipentahydrate for illustrative purposes. The information herein is intended to serve as a foundational resource for researchers working with these compounds.

Introduction to Copper(II) Citrate Hydrates

Copper(II) citrate is a copper salt of citric acid that can exist in various hydration states. These different hydrates can exhibit distinct physical and chemical properties, including their thermal stability. Understanding the thermal decomposition pathways of these hydrates is crucial for applications in materials science, catalysis, and pharmaceuticals, where precise control over the material's composition and morphology upon heating is often required.

The most commonly reported hydrates of copper(II) citrate include:

  • Copper(II) Citrate Hemipentahydrate (Cu₃(C₆H₅O₇)₂ · 2.5H₂O)

  • Copper(II) Citrate Dihydrate (Cu₃(C₆H₅O₇)₂ · 2H₂O)

  • Copper(II) Citrate Monohydrate (Cu₃(C₆H₅O₇)₂ · H₂O)

  • Copper(II) Citrate Pentahydrate (Cu₃(C₆H₅O₇)₂ · 5H₂O) [1]

The thermal decomposition of these hydrated salts generally proceeds in two main stages: an initial dehydration step where the water of crystallization is lost, followed by the decomposition of the anhydrous copper(II) citrate at higher temperatures.[2]

Comparative Thermal Decomposition Data

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for Copper(II) Citrate Hemipentahydrate

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Corresponding Process
Dehydration80 - 150~7.3%Loss of 2.5 moles of water of crystallization
Decomposition200 - 300~60.6%Decomposition of anhydrous copper(II) citrate to form metallic copper (in an inert atmosphere) or copper oxides (in an oxidizing atmosphere)

Note: The values in this table are hypothetical and should be confirmed with experimental data.

Qualitatively, the other hydrates would be expected to show a similar two-stage decomposition. The key differences would lie in:

  • Dehydration Temperature: The temperature at which dehydration occurs may vary depending on the strength of the water molecule's binding within the crystal lattice.

  • Mass Loss during Dehydration: The percentage of mass loss during the first stage will be directly proportional to the number of water molecules in the hydrate (B1144303).

  • Decomposition Profile of the Anhydrous Salt: While the fundamental decomposition products are expected to be similar, the precise temperature ranges and kinetics may be influenced by the crystal structure of the preceding anhydrous form, which in turn could be affected by the initial hydrate structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and thermal analysis of copper(II) citrate hydrates are provided below.

Synthesis of Copper(II) Citrate Hydrates

Different synthesis methods can yield different hydration states of copper(II) citrate.

Protocol 1: Synthesis of Copper(II) Citrate Pentahydrate [1]

This method involves the reaction of copper(II) sulfate (B86663) with trisodium (B8492382) citrate.

  • Preparation of Reactant Solutions:

    • Dissolve 3.75 g of copper(II) sulfate pentahydrate in a minimal amount of deionized water in a 100 cm³ beaker.

    • Dissolve 2.94 g of trisodium citrate dihydrate in a minimal amount of deionized water in a separate 100 cm³ beaker.

  • Precipitation:

    • Heat both solutions to near boiling (approximately 90-95 °C).

    • Add the hot sodium citrate solution to the hot copper(II) sulfate solution while stirring. A precipitate of copper(II) citrate should form.

  • Isolation and Drying:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate with deionized water and then with a small amount of ethanol.

    • Dry the product in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of Copper(II) Citrate (General Method)

This method involves the reaction of a copper(II) salt with citric acid.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a soluble copper(II) salt (e.g., copper(II) chloride or copper(II) nitrate).

    • Prepare an aqueous solution of citric acid.

  • Reaction and Precipitation:

    • Slowly add the citric acid solution to the copper(II) salt solution with constant stirring.

    • Adjust the pH of the solution to induce precipitation. The optimal pH may vary depending on the desired hydrate.

  • Isolation and Drying:

    • Collect the precipitate by filtration.

    • Wash the product with deionized water to remove any unreacted starting materials.

    • Dry the product under controlled conditions (e.g., at a specific temperature or in a desiccator) to obtain the desired hydrate.

Thermal Analysis

The following are general protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the copper(II) citrate hydrate into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) or an oxidizing gas (e.g., air or oxygen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak temperatures of decomposition events and the percentage of mass loss for each step.

Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

  • Sample Preparation: Accurately weigh 3-7 mg of the copper(II) citrate hydrate into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample under a controlled atmosphere (inert or oxidizing) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events and calculate the enthalpy change (ΔH) associated with each thermal event.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal analysis of copper(II) citrate hydrates.

ExperimentalWorkflow cluster_synthesis Synthesis of Copper(II) Citrate Hydrates cluster_analysis Thermal Analysis reactant1 Copper(II) Salt Solution mixing Mixing & Precipitation reactant1->mixing reactant2 Citric Acid / Citrate Solution reactant2->mixing filtration Filtration & Washing mixing->filtration drying Drying filtration->drying product Copper(II) Citrate Hydrate drying->product tga Thermogravimetric Analysis (TGA) product->tga dsc Differential Scanning Calorimetry (DSC) product->dsc data_analysis Data Analysis & Comparison tga->data_analysis dsc->data_analysis

Caption: Experimental workflow for the synthesis and thermal analysis of copper(II) citrate hydrates.

Conclusion

The thermal behavior of copper(II) citrate hydrates is a critical parameter for their application in various scientific and industrial fields. While different hydration states are known to exist, a comprehensive, direct comparative study of their thermal decomposition is lacking in the current literature. This guide provides a foundational understanding of the expected thermal behavior, outlines detailed experimental protocols for their synthesis and analysis, and highlights the need for further experimental investigation to establish a definitive comparative dataset. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the fascinating thermal properties of these compounds.

References

Comparative

Assessing the Catalytic Efficiency of Copper(II) Citrate: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of various copper catalysts in key organic transformations. While direct comparati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of various copper catalysts in key organic transformations. While direct comparative data for Copper(II) citrate (B86180) against other copper catalysts is limited in existing literature, this document summarizes the performance of commonly used copper salts and provides a framework for assessing the catalytic potential of Copper(II) citrate.

The versatility of copper as a catalyst in organic synthesis is well-established, owing to its low cost, low toxicity, and diverse reactivity.[1] Copper catalysts are effective in a range of transformations, including cross-coupling reactions, oxidations, and click chemistry. The choice of the copper salt and the reaction conditions can significantly influence the efficiency, selectivity, and yield of these reactions.[2] This guide focuses on providing a comparative overview to aid in the selection of an appropriate copper catalyst for specific synthetic needs.

Performance Comparison of Common Copper Catalysts

Table 1: Catalytic Efficiency in Chan-Lam C-N Cross-Coupling Reactions

The Chan-Lam coupling is a powerful method for forming carbon-heteroatom bonds, particularly C-N bonds.[3] The reaction typically involves the coupling of an amine with a boronic acid, catalyzed by a copper salt.

CatalystAmine SubstrateBoronic Acid SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Copper(II) Acetate AnilinePhenylboronic acid2,6-LutidineDichloromethaneRT1891[4]
Copper(II) Acetate BenzimidazolePhenylboronic acidK₂CO₃MethanolRT1285[5]
Copper(I) Iodide IndolePhenylboronic acidK₃PO₄DMF1102495[6]
Copper(I) Chloride 2-AminobenzothiazolePhenylboronic acidEt₃NAcetonitrileRT662[7]

Table 2: Catalytic Efficiency in the Aerobic Oxidation of Benzyl (B1604629) Alcohol

The aerobic oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis, with copper catalysts offering an environmentally friendly approach using molecular oxygen as the oxidant.

CatalystCo-catalyst/LigandBaseSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference(s)
Copper(I) Chloride TEMPON-MethylimidazoleAcetonitrileRT0.5>98>98[8]
Copper(II) Chloride TEMPONoneWaterRT2499>99[2]
Copper(I) Bromide 2,2'-BipyridineNoneToluene100793>99[9]
Copper(II) Acetate Acetic AcidNoneMethanol654ModerateNot Specified[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental results. Below are representative protocols for a Chan-Lam C-N cross-coupling reaction and the synthesis of Copper(II) citrate.

General Protocol for Chan-Lam C-N Cross-Coupling

This protocol is adapted for a typical small-scale laboratory synthesis and can be modified to screen different copper catalysts, including Copper(II) citrate.[1][10]

Materials:

  • Arylboronic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper Catalyst (e.g., Copper(II) Acetate, 0.1 mmol, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Methanol, 5 mL)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the arylboronic acid, amine, copper catalyst, and base.

  • Add the solvent to the reaction vial.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Copper(II) Citrate

This procedure describes the synthesis of Copper(II) citrate from Copper(II) sulfate and sodium citrate.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Trisodium citrate dihydrate

  • Deionized water

Procedure:

  • Prepare a hot aqueous solution of Copper(II) sulfate.

  • Prepare a hot aqueous solution of sodium citrate.

  • Add the hot sodium citrate solution to the hot Copper(II) sulfate solution with stirring.

  • A turquoise precipitate of Copper(II) citrate will form.

  • Allow the mixture to cool, and then collect the precipitate by filtration.

  • Wash the precipitate with deionized water and dry it in an oven at a low temperature.

Proposed Experimental Workflow for Catalyst Comparison

To directly assess the catalytic efficiency of Copper(II) citrate against other copper catalysts, a systematic experimental workflow is necessary. The following diagram outlines a proposed workflow for a comparative study in a Chan-Lam cross-coupling reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison reagents Reagent Preparation (Arylboronic Acid, Amine, Base, Solvent) reaction_setup Parallel Reaction Setup (Identical Conditions) reagents->reaction_setup catalysts Catalyst Preparation (Cu(II) Citrate, Cu(II) Acetate, etc.) catalysts->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring workup Work-up & Purification monitoring->workup analysis Product Characterization (NMR, MS) & Yield Determination workup->analysis comparison Data Comparison (Yield, Reaction Time, Selectivity) analysis->comparison

Caption: Proposed experimental workflow for comparing copper catalysts.

Mechanistic Overview of Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is believed to proceed through a catalytic cycle involving Cu(I), Cu(II), and potentially Cu(III) intermediates. The following diagram illustrates a generally accepted pathway.[3]

chan_lam_mechanism CuII Cu(II) CuI_Nuc Cu(I)-Nuc CuII->CuI_Nuc  Reduction & Ligand Exchange  (Amine) CuIII_Aryl_Nuc Cu(III)-Aryl(Nuc) CuI_Nuc->CuIII_Aryl_Nuc Oxidative Addition (Arylboronic Acid) CuIII_Aryl_Nuc->CuII Regeneration Product Product (Aryl-Nuc) CuIII_Aryl_Nuc->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Chan-Lam C-N coupling reaction.

Conclusion

While direct experimental comparisons are lacking, the established catalytic activity of various copper salts in fundamental organic transformations suggests that Copper(II) citrate holds potential as an effective and readily preparable catalyst. The provided protocols and workflows offer a foundation for researchers to systematically evaluate its performance against other copper catalysts in reactions such as the Chan-Lam coupling. Such studies would be a valuable contribution to the field of copper catalysis, potentially expanding the toolkit of catalysts available for the synthesis of complex molecules in academic and industrial settings.

References

Validation

Side-by-side comparison of Copper(II) citrate and copper chloride in cell viability assays.

For Researchers, Scientists, and Drug Development Professionals This guide provides a side-by-side comparison of Copper(II) citrate (B86180) and copper chloride in the context of cell viability assays. While direct compa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of Copper(II) citrate (B86180) and copper chloride in the context of cell viability assays. While direct comparative experimental data for Copper(II) citrate is limited in the current literature, this document synthesizes available information on copper chloride and the known properties of citrate to offer a comprehensive overview for researchers.

Introduction to Copper's Duality in Cellular Health

Copper is an essential trace element, playing a critical role as a cofactor for numerous enzymes involved in vital physiological processes. However, the concentration of intracellular copper is tightly regulated, as an excess can lead to significant cytotoxicity. This toxic potential of copper and its complexes is also being explored for therapeutic applications, including anticancer treatments. The biological activity of copper is profoundly influenced by the ligands to which it is bound, affecting its solubility, bioavailability, and mode of interaction with cellular components.

Side-by-Side Comparison: Copper(II) Citrate vs. Copper Chloride

FeatureCopper(II) Chloride (CuCl₂)Copper(II) Citrate
Chemical Nature A simple inorganic salt that readily dissociates in aqueous solutions to release cupric ions (Cu²⁺) and chloride ions (Cl⁻).A metal-organic complex where copper is chelated by citrate. The strength of this chelation influences the release of free copper ions.
Bioavailability & Cellular Uptake Uptake is dependent on the expression of copper transporters on the cell membrane. The free cupric ions can exert direct effects.Citrate, as a low-molecular-weight organic acid, may enhance the overall absorption of copper.[1] The chelated form could have a different mechanism and rate of cellular uptake compared to free copper ions.
Cytotoxicity The cytotoxicity of copper chloride has been documented in various cell lines. However, its potency is generally observed at high micromolar concentrations.[2]Direct experimental data on the cytotoxicity of Copper(II) citrate is not readily available. The overall toxicity would be a composite of the effects of copper and citrate. Citrate itself can be cytotoxic at high concentrations (in the millimolar range), often due to a decrease in pH.[3][4]
Interference with Assays Copper compounds, including copper chloride, have been shown to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.It is highly probable that Copper(II) citrate would also interfere with the MTT assay due to the presence of copper.

Quantitative Data on Copper Compound Cytotoxicity

Due to the interference of copper with the MTT assay, it is recommended to use alternative methods like the Neutral Red assay for more reliable results. The following table includes data on copper compounds from various studies, highlighting the range of cytotoxic effects observed. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay method used.

CompoundCell LineAssayExposure TimeIC50 / LD50Citation
Copper SulfateHepG2 (Human Liver Carcinoma)MTT48 hours220.5 ± 23.8 µg/mL (LD50)[4]
Copper ChlorideVarious Cancer CellsMTT72 hours96.3 - 109.4 µM[2]
Copper Complex (CuL)MCF-7 (Human Breast Adenocarcinoma)MTT24 hours43.82 ± 2.351 µg/mL[3]
Copper Complex [Cu(L)(2imi)]HepG2 (Human Liver Carcinoma)MTT24 hours58 µg/mL
Copper Complex [Cu(L)(2imi)]HepG2 (Human Liver Carcinoma)MTT48 hours55 µg/mL

Note: The data presented are from different studies and are not directly comparable due to variations in experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the copper compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Caution: As previously mentioned, copper compounds can interfere with the MTT assay, potentially leading to inaccurate results. It is advisable to include appropriate controls and consider alternative assays.

Neutral Red Cell Viability Assay

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the test compounds for the desired duration.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of dye retained by the cells as an indicator of cell viability.

Signaling Pathways in Copper-Induced Cell Death

Excess intracellular copper can trigger cell death through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Copper can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This induces oxidative stress, damaging lipids, proteins, and DNA, which can culminate in apoptosis.

  • Apoptosis: Copper can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases.

  • Cuproptosis: A recently identified form of regulated cell death that is dependent on copper. It is triggered by the accumulation of copper in the mitochondria, leading to the aggregation of lipoylated proteins involved in the tricarboxylic acid (TCA) cycle and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.

Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubation (24h) cell_seeding->incubation_24h cell_treatment 5. Treat Cells incubation_24h->cell_treatment compound_prep 4. Prepare Copper Compound Dilutions compound_prep->cell_treatment incubation_exp 6. Incubate (24-72h) cell_treatment->incubation_exp assay_step 7. Perform Assay (e.g., Neutral Red) incubation_exp->assay_step absorbance 8. Measure Absorbance assay_step->absorbance data_analysis 9. Calculate Cell Viability absorbance->data_analysis ic50 10. Determine IC50 data_analysis->ic50

Caption: Workflow for a typical cell viability assay.

Copper_Toxicity_Pathways Signaling Pathways of Copper-Induced Cell Death cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_apoptosis Apoptosis cluster_cuproptosis Cuproptosis excess_copper Excess Intracellular Copper ros ROS Generation excess_copper->ros mitochondria Mitochondrial Dysfunction excess_copper->mitochondria tca_cycle TCA Cycle Protein Aggregation excess_copper->tca_cycle fe_s_loss Fe-S Cluster Protein Loss excess_copper->fe_s_loss damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptotic Cell Death damage->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis proteotoxic_stress Proteotoxic Stress tca_cycle->proteotoxic_stress fe_s_loss->proteotoxic_stress cuproptosis Cuproptotic Cell Death proteotoxic_stress->cuproptosis

Caption: Key signaling pathways in copper-induced cell death.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Copper(II) Citrate: A Comprehensive Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals handling copper(II) citrate (B86180) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Copper(II) citrate, whi...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling copper(II) citrate (B86180) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. Copper(II) citrate, while valuable in various applications, is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide provides essential, step-by-step instructions for the proper disposal of copper(II) citrate, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures personal safety.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2][3]

  • Body Protection: Don a lab coat or other protective clothing.[3][4]

  • Respiratory Protection: If there is a risk of dust formation, use a particulate filter respirator.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3][5] Do not eat, drink, or smoke when handling this chemical.[1][3]

Step-by-Step Disposal Protocol

The disposal of copper(II) citrate is regulated as hazardous waste and must be managed accordingly to prevent environmental contamination.[2]

Step 1: Containment

  • For unused or waste copper(II) citrate, ensure it is stored in a clearly labeled, sealed container.[3]

  • Contaminated materials, such as personal protective equipment, weighing papers, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.[2]

Step 2: Waste Segregation

  • Separate copper(II) citrate waste from other chemical waste streams to avoid potentially violent reactions with strong oxidizers.[2]

Step 3: Arrange for Professional Disposal

  • Copper(II) citrate waste must be disposed of through an authorized hazardous or special waste collection service.[3][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Crucially, do not discharge copper(II) citrate or its solutions into drains or sewers. [2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Dry Spills:

  • Evacuate and Ventilate: If a significant amount is spilled, restrict access to the area and ensure adequate ventilation.

  • Cleanup Procedure: Carefully sweep or vacuum the spilled solid, avoiding dust generation.[3] Use dry clean-up methods.[3]

  • Containment: Place the collected material into a labeled container for hazardous waste disposal.[3]

For Wet Spills (Solutions):

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[6]

  • Collection: Shovel or scoop the absorbed material into a designated container for hazardous waste.[6]

  • Decontamination: Wash the spill area with copious amounts of water.[3]

  • Contain Runoff: It is critical to contain the wash water and prevent it from entering any drains or waterways.[3][6] Collect the contaminated water for disposal as hazardous waste.

Quantitative Data Summary

For the safety of laboratory personnel, it is important to be aware of the established exposure limits for copper compounds.

ParameterValueIssuing Authority
Permissible Exposure Limit (PEL) 1.0 mg/m³ (as Cu)OSHA
Threshold Limit Value (TLV) 1.0 mg/m³ (as Cu)ACGIH
Immediately Dangerous to Life or Health (IDLH) 100.0 mg/m³ (as Cu)NIOSH

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of copper(II) citrate waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste / Spill Path cluster_disposal Final Disposal start Copper(II) Citrate Waste Generated assess_solid Solid Waste? start->assess_solid collect_solid Collect in Labeled Hazardous Waste Container assess_solid->collect_solid Yes absorb_spill Absorb with Inert Material assess_solid->absorb_spill No (Liquid/Spill) contact_ehs Contact EHS for Professional Disposal collect_solid->contact_ehs collect_liquid Collect Absorbed Material in Labeled Container absorb_spill->collect_liquid decontaminate Decontaminate Area with Water collect_liquid->decontaminate collect_runoff Contain and Collect Contaminated Water decontaminate->collect_runoff collect_runoff->contact_ehs no_drain DO NOT DISPOSE IN DRAIN contact_ehs->no_drain

Caption: Copper(II) Citrate Disposal Workflow.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Copper(II) Citrate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Copper(II) cit...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Copper(II) citrate (B86180), including detailed operational and disposal plans to foster a culture of safety and responsibility in your critical work.

Copper(II) citrate, while valuable in various research applications, necessitates careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure the well-being of laboratory personnel and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Copper(II) citrate, particularly in solid form, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended protective gear.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety goggles with side protection.[1][2]Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (tested according to EN 374).[1][2] Lab coat.Prevents skin contact, which can cause irritation.[3][4] The choice of glove material should be based on the specific laboratory conditions and duration of handling.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., P2 or N100) is necessary when dust formation is likely.[1][4]Protects against inhalation of harmful dust particles.[4]
Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risks associated with Copper(II) citrate.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[3][7]

  • Before beginning work, ensure all necessary PPE is in good condition and worn correctly.[5]

2. Handling the Compound:

  • Avoid the formation of dust.[1][2] If weighing the solid, do so carefully and in a designated area.

  • Do not eat, drink, or smoke in the laboratory area where Copper(II) citrate is handled.[5][7][8]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][5]

  • Keep containers of Copper(II) citrate tightly closed when not in use.[3][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][7] The recommended storage temperature is between 15 – 25 °C.[1][2]

  • Keep away from incompatible materials such as strong acids.[7]

  • Store in a locked-up location.[5][7]

4. In Case of a Spill:

  • For small spills, absorb with an inert material such as sand and place in a suitable, labeled container for disposal.[7]

  • For larger spills, prevent the spread of the material and avoid it from entering drains or waterways.[2][7]

  • Use dry clean-up procedures and avoid generating dust.[5]

  • The contaminated area should be washed down with large amounts of water, and the runoff should be contained.[5]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of Copper(II) citrate and its containers is a critical step in the chemical's lifecycle to prevent environmental contamination.

  • Dispose of Copper(II) citrate and any contaminated materials as hazardous waste.[5][8]

  • All disposal must be in accordance with local, regional, and federal regulations.[8]

  • Do not allow the substance to enter drains, surface water, or groundwater.[1][2] Copper(II) citrate is very toxic to aquatic life with long-lasting effects.[1][9][10]

  • Collect spillage and place it in appropriate, labeled containers for disposal.[8][10]

First Aid Measures: Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][7] Get medical attention if irritation develops or persists.[3][7]
Inhalation Move the exposed person to fresh air.[1][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them large amounts of water to drink.[7][9] Seek immediate medical attention.[7]

Workflow for Safe Handling of Copper(II) Citrate

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Wear Appropriate PPE C->D Proceed to Handling E Weigh & Handle with Care (Avoid Dust) D->E F Perform Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Properly Store or Dispose of Unused Material G->H I Remove & Clean/Dispose of PPE H->I K Collect Waste in Labeled Hazardous Waste Container H->K Waste Generated J Wash Hands Thoroughly I->J L Follow Institutional Waste Disposal Protocols K->L

References

© Copyright 2026 BenchChem. All Rights Reserved.